IR-825
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H48ClN2O4+ |
|---|---|
Molecular Weight |
824.4 g/mol |
IUPAC Name |
4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1 |
InChI Key |
SPEHNGMUCASLRM-UHFFFAOYSA-O |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of IR-825 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant attention in biomedical research, particularly in the fields of cancer diagnostics and therapeutics. Its strong absorption and fluorescence in the NIR window (700-900 nm), a spectral range where biological tissues are most transparent, make it an ideal candidate for deep-tissue imaging and light-activated therapies. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and an exploration of its mechanisms of action in therapeutic applications.
Core Photophysical Properties of this compound
The utility of this compound in biomedical applications is fundamentally dictated by its interaction with light. The key photophysical parameters are summarized below.
| Photophysical Property | Value | Solvent/Conditions |
| Absorption Maximum (λ_max_) | ~600 nm and ~820 nm | Varies with solvent polarity |
| Emission Maximum (λ_em_) | ~650 nm (with 600 nm excitation) | Varies with solvent polarity |
| Fluorescence Quantum Yield (Φ_F_) | 0.42 | Upon 600 nm excitation |
| Molar Extinction Coefficient (ε) | Data not available in searched literature | - |
| Fluorescence Lifetime (τ_F_) | Data not available in searched literature | - |
Note: The photophysical properties of cyanine dyes are highly sensitive to their environment, including solvent polarity, viscosity, and binding to macromolecules.
Experimental Protocols
Accurate characterization of the photophysical properties of this compound is crucial for its effective application. Below are detailed methodologies for determining its key parameters.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
This compound dye
-
High-purity solvent (e.g., DMSO, methanol, or PBS)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Absorbance Measurement:
-
Use the pure solvent to blank the spectrophotometer at the desired wavelength range.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max_).
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.
-
Determination of Fluorescence Quantum Yield (Φ_F_)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.
Materials:
-
This compound dye solution of known absorbance
-
A standard fluorescent dye with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both.
-
The quantum yield of the sample (Φ_F_(sample)) is calculated using the following equation: Φ_F_(sample) = Φ_F_(std) * (m_sample_ / m_std_) * (η_sample_² / η_std_²) where Φ_F_(std) is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime (τ_F_)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.
Materials:
-
This compound dye solution
-
Pulsed light source (picosecond laser)
-
Fast photodetector (e.g., single-photon avalanche diode)
-
TCSPC electronics
Procedure:
-
Instrument Setup: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured.
-
Data Acquisition: This process is repeated for a large number of excitation pulses to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_F_). The instrument response function (IRF) must be measured and accounted for in the analysis for accurate results.
Cellular Uptake and Therapeutic Mechanisms
This compound is primarily utilized in cancer therapy for its roles in photothermal therapy (PTT) and photodynamic therapy (PDT).
Cellular Uptake Mechanism
The cellular uptake of free this compound dye is not extensively documented. However, for cyanine dyes in general, cellular accumulation can be influenced by ATP-binding cassette (ABC) transport proteins. When encapsulated in nanoparticles, the uptake of this compound is significantly enhanced and occurs primarily through endocytosis. This process is energy-dependent and can be influenced by factors such as nanoparticle size, surface charge, and the cell type.
Photothermal Therapy (PTT) Mechanism
In PTT, this compound acts as a photothermal agent, converting absorbed NIR light energy into heat. This localized hyperthermia induces cancer cell death primarily through necrosis. The elevated temperature disrupts cellular membranes, denatures proteins, and leads to irreversible damage to the cell.
Photodynamic Therapy (PDT) Signaling Pathway
Upon excitation with light of an appropriate wavelength, this compound can also act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen. These highly reactive species induce oxidative stress within the cancer cells, leading to apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules such as caspases are activated, culminating in programmed cell death.
Conclusion
This compound is a promising NIR dye with significant potential in the diagnosis and treatment of cancer. Its strong absorbance in the NIR region makes it an effective agent for both photothermal and photodynamic therapies. While some of its core photophysical properties are established, further research is needed to fully characterize its molar extinction coefficient and fluorescence lifetime under various conditions. A deeper understanding of its cellular uptake mechanisms and the specific signaling pathways it modulates will be critical for optimizing its therapeutic efficacy and advancing its clinical translation. The experimental protocols and mechanistic overviews provided in this guide serve as a valuable resource for researchers and professionals working to harness the full potential of this compound in the fight against cancer.
In-Depth Technical Guide to the Near-Infrared Dye IR-825: Chemical Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye IR-825, detailing its chemical structure, a plausible synthesis pathway, and its applications in biomedical research, particularly in cancer therapy. This document is intended to serve as a core resource for professionals in the fields of chemistry, biology, and drug development.
Chemical Structure and Properties of this compound
This compound is a heptamethine cyanine (B1664457) dye characterized by its strong absorption and fluorescence in the near-infrared spectrum. Its chemical identity is established by the following properties:
-
IUPAC Name: 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((Z)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide[1]
-
CAS Number: 1558079-49-4[1]
-
Chemical Formula: C₅₄H₄₈BrClN₂O₄[1]
-
Molecular Weight: 904.34 g/mol [1]
The structure of this compound features a polymethine chain connecting two substituted benzo[e]indolium (B1264472) heterocyclic systems. The presence of two carboxylic acid groups on the benzyl (B1604629) substituents enhances its potential for bioconjugation.
| Property | Value |
| IUPAC Name | 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((Z)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide[1] |
| CAS Number | 1558079-49-4[1] |
| Chemical Formula | C₅₄H₄₈BrClN₂O₄[1] |
| Molecular Weight | 904.34 g/mol [1] |
| Appearance | Solid/Powder |
| Solubility | Soluble in organic solvents such as DMSO. |
| Purity (Typical) | ≥95% |
Synthesis of this compound
Synthesis of Key Intermediates
The synthesis of this compound likely involves two primary intermediates:
-
1,1-dimethyl-3-(4-carboxybenzyl)-2H-benzo[e]indolium bromide: This substituted indolenium salt forms the heterocyclic core of the dye.
-
2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde (B1588579): This dialdehyde (B1249045) derivative serves as the linker for the polymethine chain.
2.1.1. Proposed Synthesis of 1,1-dimethyl-3-(4-carboxybenzyl)-2H-benzo[e]indolium bromide
A potential route to this intermediate involves the alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with 4-(bromomethyl)benzoic acid.
Experimental Protocol (Hypothetical):
-
Reaction: A mixture of 1,1,2-trimethyl-1H-benzo[e]indole and a slight molar excess of 4-(bromomethyl)benzoic acid would be dissolved in a suitable high-boiling point solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF).
-
Conditions: The reaction mixture would be heated to reflux for several hours. The progress of the reaction could be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature, and the precipitated product collected by filtration. The crude product would then be washed with a cold solvent like diethyl ether to remove unreacted starting materials and subsequently purified by recrystallization to yield the desired indolenium salt.
2.1.2. Synthesis of 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde
This intermediate is commonly synthesized via the Vilsmeier-Haack reaction using cyclohexanone (B45756) as the starting material.[2]
Experimental Protocol:
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to a cooled solution of N,N-dimethylformamide (DMF) in a chlorinated solvent like dichloromethane (B109758) (DCM) to form the Vilsmeier reagent.[2]
-
Reaction with Cyclohexanone: Cyclohexanone is then added to the Vilsmeier reagent, and the mixture is heated to reflux for several hours.[1]
-
Work-up and Purification: After cooling, the reaction mixture is carefully poured into ice water and allowed to stand, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.[1]
| Intermediate | Synthesis Method | Key Reagents |
| 1,1-dimethyl-3-(4-carboxybenzyl)-2H-benzo[e]indolium bromide | Alkylation of 1,1,2-trimethyl-1H-benzo[e]indole | 4-(bromomethyl)benzoic acid, Acetonitrile/DMF |
| 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde | Vilsmeier-Haack reaction | Cyclohexanone, POCl₃, DMF, DCM |
Final Condensation to Yield this compound
The final step in the synthesis of this compound involves the condensation of two equivalents of the substituted indolenium salt with one equivalent of the dialdehyde intermediate.
Experimental Protocol (General):
-
Reaction: The 1,1-dimethyl-3-(4-carboxybenzyl)-2H-benzo[e]indolium bromide and 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde would be dissolved in a mixture of acetic anhydride (B1165640) and acetic acid, or another suitable solvent system. A base, such as sodium acetate, is typically added to facilitate the condensation.
-
Conditions: The reaction mixture is heated, often to reflux, for a period of time until the reaction is complete, which can be monitored by the appearance of the characteristic deep green color of the cyanine dye and confirmed by UV-Vis-NIR spectroscopy.[3]
-
Work-up and Purification: After cooling, the crude dye is typically precipitated by the addition of a non-polar solvent or by pouring the reaction mixture into water. The solid product is collected by filtration and washed with appropriate solvents. Further purification is often necessary and can be achieved by column chromatography on silica (B1680970) gel to obtain the final product with high purity.
Applications in Photothermal and Photodynamic Therapy
This compound has emerged as a promising agent for photothermal therapy (PTT) and photodynamic therapy (PDT), two non-invasive cancer treatment modalities that utilize light to induce cell death.
Mechanism of Action
-
Photothermal Therapy (PTT): Upon irradiation with near-infrared light (typically around 808 nm), this compound absorbs the light energy and efficiently converts it into heat. This localized hyperthermia leads to the thermal ablation of cancer cells.[4][5]
-
Photodynamic Therapy (PDT): In the presence of oxygen, the excited state of this compound can transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS are cytotoxic and induce cell death through oxidative stress.[6]
The dual functionality of this compound as both a PTT and PDT agent makes it a valuable tool for synergistic cancer therapy.
Cellular Signaling Pathways
The ROS generated during PDT with this compound can trigger a cascade of cellular signaling events leading to apoptosis (programmed cell death). While specific pathways for this compound are still under investigation, the general mechanism for PDT-induced apoptosis involves:
-
Mitochondrial Damage: ROS can directly damage mitochondrial membranes, leading to the release of cytochrome c.
-
Caspase Activation: Cytochrome c release initiates the activation of a cascade of caspases, which are proteases that execute the apoptotic program.
-
DNA Fragmentation and Cell Death: Activated caspases lead to the cleavage of cellular proteins and the fragmentation of DNA, ultimately resulting in cell death.
Furthermore, the hyperthermia induced by PTT can also lead to protein denaturation, disruption of cellular membranes, and induction of apoptosis.
References
- 1. Synthesis routes of 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde [benchchem.com]
- 2. 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde | 61010-04-6 | Benchchem [benchchem.com]
- 3. Synthesis and Characterization of Heptamethine Cyanine Dyes [mdpi.com]
- 4. Near-infrared dye bound albumin with separated imaging and therapy wavelength channels for imaging-guided photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of IR-825 in Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
IR-825, a near-infrared (NIR) cyanine (B1664457) dye, has emerged as a potent photothermal agent for cancer therapy. Its strong absorbance in the NIR region, coupled with a high photothermal conversion efficiency, allows for the precise and efficient ablation of tumor cells upon laser irradiation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in photothermal therapy (PTT). We delve into the critical aspects of its photothermal energy conversion, cellular internalization, subcellular targeting, and the subsequent induction of various cell death pathways. This document synthesizes key quantitative data into structured tables for comparative analysis and presents detailed experimental protocols for the methodologies cited. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the processes involved.
Core Mechanism of Action: From Light to Cell Death
The therapeutic efficacy of this compound in photothermal therapy is a multi-step process that begins with the absorption of near-infrared light and culminates in the destruction of cancer cells. The core mechanism can be dissected into three key stages:
-
Photothermal Conversion: this compound exhibits a strong absorption peak in the NIR window (around 808 nm), a region where biological tissues have minimal absorbance, allowing for deep tissue penetration of the excitation light. Upon irradiation with an 808 nm laser, the this compound molecules absorb photons, transitioning to an excited electronic state. This excess energy is then rapidly dissipated as heat through non-radiative decay processes. This efficient conversion of light to heat is the fundamental principle behind its photothermal effect.
-
Cellular Uptake and Subcellular Localization: For effective PTT, this compound needs to be efficiently taken up by cancer cells and accumulate at strategic subcellular locations. Due to its hydrophobic nature, this compound is often encapsulated within nanoparticles (NPs) to enhance its stability, biocompatibility, and cellular uptake. These this compound-loaded NPs are typically internalized by cancer cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once inside the cell, studies have shown that these nanoparticles can localize to critical organelles such as the mitochondria and endoplasmic reticulum .[1][2] This targeted localization is crucial as it positions the heat source in close proximity to vital cellular machinery, amplifying the therapeutic effect.
-
Induction of Cell Death: The localized hyperthermia generated by this compound upon laser irradiation triggers a cascade of events leading to cell death. The primary mode of cell death induced by PTT is often a combination of apoptosis and necrosis, depending on the temperature achieved.
-
Apoptosis: At milder temperatures, the heat stress can initiate the intrinsic apoptotic pathway. This involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, with caspase-3 being the key executioner caspase, ultimately leading to controlled cell death.
-
Necrosis: At higher temperatures, the intense heat can cause irreversible damage to cellular structures, leading to membrane rupture and uncontrolled cell lysis, a process known as necrosis.
-
Immunogenic Cell Death (ICD): Importantly, PTT with this compound has been shown to induce immunogenic cell death.[3][4][5][6][7] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (B1178941) (CRT), and the secretion of high-mobility group box 1 (HMGB1) and ATP. These DAMPs act as "eat-me" signals, promoting the maturation of dendritic cells (DCs) and the subsequent activation of an antitumor immune response. This immune activation can lead to the eradication of residual cancer cells and the development of immunological memory against the tumor.
-
Quantitative Data
The following tables summarize key quantitative parameters related to the performance of this compound in photothermal therapy, compiled from various studies.
Table 1: Photothermal Conversion Efficiency and Drug Loading of this compound Nanoparticles
| Nanoparticle Formulation | This compound Loading Rate (%) | Photothermal Conversion Efficiency (η, %) | Reference |
| PEG-PLD(IR825) nanomicelles | ~21.0 | Not specified | [1] |
| FEPT (modified this compound) | Not applicable | 56.8 | [8] |
| IR-820 PLGA NPs | Not specified | Not specified | [9] |
| Gold Nanorods | Not applicable | 21.3 (at 980 nm) | |
| Cys-CuS NPs | Not applicable | 38.0 (at 980 nm) | [10] |
Table 2: In Vitro Temperature Increase Induced by this compound Nanoparticles
| Nanoparticle Formulation | Concentration | Laser Power Density | Irradiation Time (min) | Temperature Increase (°C) | Reference |
| IR-820 PLGA NPs | 20-120 µM | 5.3 W/cm² | Not specified | 6 - 20.4 | [9] |
| IR-820 PLGA NPs | 20-120 µM | 14.1 W/cm² | Not specified | 8 - 33.6 | [9] |
| IR-820 PLGA NPs | 20-120 µM | 21.2 W/cm² | Not specified | 10.2 - 35 | [9] |
| DOX-loaded stealth liposome (B1194612) with IR825 | Not specified | 0.5 W/cm² | Not specified | Not specified | |
| AuNR@IR780/DOX-RGD-PEG NPs | Various | 808 nm laser | 5 | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Synthesis of this compound Loaded Nanoparticles (General Protocol)
This protocol outlines a general procedure for encapsulating this compound into polymeric nanoparticles using the nanoprecipitation method.
-
Preparation of Organic Phase: Dissolve a specific amount of the chosen polymer (e.g., PLGA) and this compound in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the this compound.
-
Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove any unencapsulated this compound and excess stabilizer.
-
Resuspension and Storage: Resuspend the purified nanoparticles in an appropriate buffer or deionized water and store at 4°C.
In Vitro Photothermal Therapy
This protocol describes a typical in vitro experiment to assess the photothermal efficacy of this compound nanoparticles.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Nanoparticle Incubation: Replace the culture medium with fresh medium containing various concentrations of this compound loaded nanoparticles. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake.
-
Laser Irradiation: Following incubation, wash the cells with PBS to remove any non-internalized nanoparticles. Add fresh culture medium and irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).
-
Cell Viability Assessment: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a standard MTT assay or a live/dead staining kit.
Apoptosis Assay using Annexin V/PI Staining
This protocol details the procedure for quantifying apoptosis and necrosis using flow cytometry.
-
Cell Treatment: Treat cells with this compound nanoparticles and laser irradiation as described in the in vitro PTT protocol. Include appropriate controls (untreated cells, cells with nanoparticles only, cells with laser only).
-
Cell Harvesting: After the desired incubation period post-treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptotic proteins by western blotting.
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Staining for DAMPs
This protocol details the visualization of calreticulin exposure and HMGB1 release by immunofluorescence microscopy.
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat them with this compound nanoparticles and laser irradiation.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (for intracellular targets like HMGB1): Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against calreticulin or HMGB1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in this compound mediated photothermal therapy.
Caption: Experimental workflow for the preparation and in vitro evaluation of this compound nanoparticles in photothermal therapy.
Caption: Cellular uptake and subcellular localization of this compound nanoparticles.
Caption: Intrinsic apoptosis signaling pathway induced by this compound mediated photothermal therapy.
Caption: Immunogenic cell death (ICD) pathway initiated by this compound mediated photothermal therapy.
Conclusion
This compound is a highly promising photothermal agent with a well-defined mechanism of action that leverages the principles of photothermal conversion, targeted cellular delivery, and the induction of multiple cell death pathways. Its ability to trigger not only direct tumor cell killing through apoptosis and necrosis but also to stimulate a robust antitumor immune response through immunogenic cell death positions it as a valuable tool in the development of next-generation cancer therapies. The continued development of novel nanoparticle formulations to enhance the delivery and efficacy of this compound, combined with a deeper understanding of the intricate signaling pathways it modulates, will undoubtedly pave the way for its successful clinical translation. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of photothermal therapy.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Immunogenic cancer cell death selectively induced by near infrared photoimmunotherapy initiates host tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunogenic Cell Death Induction by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of immunogenic cell death and potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to IR-825 in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research for its potent photothermal and fluorescent properties. When encapsulated within nanoparticles, this compound serves as a versatile agent for a range of applications, primarily in oncology. This technical guide provides a comprehensive overview of the utilization of this compound, focusing on its role in photothermal therapy (PTT), bioimaging, and as a component of advanced drug delivery systems. We will delve into its physicochemical characteristics, experimental methodologies, and the underlying biological responses.
Core Applications of this compound
The primary applications of this compound in biomedical research are centered on its ability to absorb near-infrared light and convert it into heat, a process known as photothermal conversion. This property is harnessed for:
-
Photothermal Therapy (PTT): The localized heat generated by this compound upon NIR laser irradiation can induce hyperthermia in tumor tissues, leading to cancer cell death.
-
Bioimaging: this compound exhibits fluorescence, enabling its use as a contrast agent for in vivo imaging to track the biodistribution of nanoparticles and visualize tumor tissues.
-
Drug Delivery: Nanoparticles loaded with this compound can be further engineered to carry chemotherapeutic agents, allowing for combination chemo-photothermal therapy.
Physicochemical and Photothermal Properties
This compound is a hydrophobic molecule that requires encapsulation in nanocarriers, such as polymeric micelles or human serum albumin (HSA) nanoparticles, to ensure its stability and bioavailability in physiological environments.
| Property | Value/Description | Reference |
| Maximum Absorption (λmax) | ~808 nm | [1] |
| Fluorescence Emission | pH-dependent | |
| Drug Loading Rate (in PEG-PLD nanomicelles) | ~21.0% | [2] |
| Photothermal Conversion Efficiency (PCE) | High (Specific value for this compound nanoparticles not available in the provided search results) | [2] |
Experimental Protocols
Synthesis of this compound-Loaded Human Serum Albumin (HSA) Nanoparticles
This protocol is based on the desolvation method, a common technique for preparing albumin-based nanoparticles.
Materials:
-
Human Serum Albumin (HSA)
-
This compound dye
-
Glutaraldehyde (B144438) solution (8%)
-
Sodium chloride (NaCl) solution (10 mM)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Deionized water
Procedure:
-
Dissolve 100 mg of HSA in 2 mL of 10 mM NaCl solution.
-
Adjust the pH of the HSA solution to 8.0 using 1 M NaOH.
-
Dissolve this compound in ethanol.
-
Add the this compound ethanol solution dropwise to the HSA solution under constant magnetic stirring at a rate of 1 mL/min. The formation of nanoparticles will be indicated by the appearance of turbidity.
-
Continue stirring for an additional 30 minutes.
-
To stabilize the nanoparticles, add 120 µL of 8% glutaraldehyde solution and continue stirring for 24 hours at room temperature.
-
Purify the nanoparticles by centrifugation to remove unencapsulated this compound and other reagents.
-
Resuspend the purified nanoparticles in deionized water or a suitable buffer for further characterization and use.
Characterization:
-
Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized using Transmission Electron Microscopy (TEM).
-
Drug Loading Content and Encapsulation Efficiency: Quantified using UV-Vis spectroscopy by measuring the absorbance of the encapsulated this compound.
In Vivo Photothermal Therapy in a Murine Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound-based PTT in mice bearing subcutaneous tumors.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with 4T1 breast cancer xenografts)
-
This compound-loaded nanoparticles suspended in sterile PBS
-
NIR laser with a wavelength of 808 nm
-
Infrared thermal imaging camera
-
Calipers for tumor measurement
Procedure:
-
Intravenously inject the tumor-bearing mice with the this compound nanoparticle suspension at a predetermined dose.
-
At a specified time point post-injection (e.g., 24 hours), to allow for nanoparticle accumulation in the tumor, anesthetize the mice.
-
Irradiate the tumor area with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Monitor the temperature of the tumor surface using an infrared thermal imaging camera during irradiation.
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2 days) for a predefined period (e.g., 16 days) to assess tumor growth inhibition.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) and biodistribution studies.
Biological Responses to this compound Mediated Photothermal Therapy
Cellular Uptake Mechanisms
The cellular uptake of nanoparticles is a critical factor influencing their therapeutic efficacy. For albumin-based nanoparticles, uptake is often mediated by specific receptors overexpressed on cancer cells.
Human serum albumin (HSA) nanoparticles can be internalized by cancer cells through receptor-mediated endocytosis, involving receptors like gp60 and SPARC which are often overexpressed in tumors. This targeted uptake enhances the accumulation of the nanoparticles within the tumor cells.
Signaling Pathways in Photothermal Therapy-Induced Cell Death
Photothermal therapy can induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response. This process is characterized by the surface exposure of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) and the release of heat shock proteins (HSPs).
The heat generated during PTT induces stress in the endoplasmic reticulum (ER), leading to the translocation of calreticulin to the cell surface. This exposed calreticulin acts as an "eat-me" signal, promoting the phagocytosis of dying cancer cells by antigen-presenting cells (APCs), such as dendritic cells. Simultaneously, the release of HSPs acts as a "danger" signal to further activate APCs. Activated APCs then prime T-cells to recognize and attack remaining cancer cells, leading to a systemic anti-tumor immune response.
In Vivo Efficacy and Biodistribution
Studies have demonstrated the high efficacy of this compound-based photothermal therapy in preclinical models. For instance, intravenous administration of HSA-IR825 nanoparticles followed by NIR irradiation has been shown to achieve complete tumor ablation in mice.[1]
The biodistribution of nanoparticles is a critical factor for both efficacy and safety. While specific quantitative data for this compound nanoparticles is not extensively available in the provided search results, studies with other nanoparticles indicate that they tend to accumulate in organs of the reticuloendothelial system (RES), such as the liver and spleen. However, the enhanced permeability and retention (EPR) effect in tumors can lead to preferential accumulation at the tumor site. One study noted that this compound itself can be excreted via renal pathways.[1]
Conclusion
This compound is a promising near-infrared dye for biomedical research, particularly in the development of theranostic nanoparticles for cancer therapy. Its strong photothermal conversion, coupled with its fluorescent properties, enables simultaneous tumor ablation and imaging. The formulation of this compound into nanoparticles, especially those based on human serum albumin, enhances its stability, biocompatibility, and tumor-targeting capabilities. The induction of immunogenic cell death through this compound-mediated photothermal therapy further highlights its potential to not only directly kill cancer cells but also to stimulate a systemic anti-tumor immune response. Further research is warranted to fully elucidate the quantitative photothermal and biodistribution properties of various this compound nanoformulations and to translate these promising preclinical findings into clinical applications.
References
- 1. Near-infrared dye bound albumin with separated imaging and therapy wavelength channels for imaging-guided photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Solubility and Stability of IR-825 Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of IR-825, a near-infrared (NIR) fluorescent dye. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize this compound in their work. The information is presented to facilitate experimental design and ensure the effective application of this dye.
Introduction to this compound Dye
This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum. Its chemical structure includes a carboxyl group, which allows for covalent conjugation to various molecules of interest, such as proteins, antibodies, and nanoparticles. This property, combined with its optical characteristics, makes this compound a valuable tool for a range of biomedical applications, including in vivo imaging and photothermal therapy.
Solubility Characteristics
The solubility of a fluorescent dye is a critical parameter for its practical application, influencing its formulation, delivery, and biological interactions. This section details the known solubility of this compound and provides a general protocol for determining its solubility in various solvents.
Quantitative Solubility Data
Limited quantitative solubility data for this compound is publicly available. The following table summarizes the known solubility in Dimethyl Sulfoxide (DMSO).
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 4.55 | 5.03 | May require ultrasonication and warming to 60°C. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
Note: The molar concentration was calculated using the molecular weight of this compound (904.34 g/mol ).
Experimental Protocol for Solubility Determination
For solvents where quantitative data is unavailable, the following protocol, adapted from established methodologies for dye solubility testing, can be employed.
Objective: To determine the solubility of this compound in a specific solvent.
Materials:
-
This compound dye
-
Solvent of interest (e.g., water, ethanol, methanol, DMF, acetonitrile)
-
Vortex mixer
-
Bath sonicator
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound dye to a known volume of the solvent in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate the mixture in a bath sonicator for 30 minutes to facilitate dissolution.
-
Allow the mixture to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
-
Separation of Undissolved Dye:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved dye.
-
-
Quantification of Dissolved Dye:
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of a spectrophotometer.
-
Measure the absorbance of the diluted solution at the maximum absorption wavelength of this compound (approximately 780-820 nm).
-
Calculate the concentration of the dissolved dye using a pre-determined calibration curve of this compound in the same solvent.
-
The solubility is then calculated by taking into account the dilution factor.
-
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Thermal Stability
Thermal stability is the dye's resistance to decomposition at elevated temperatures. While specific thermal degradation data for this compound is not available, information on related heptamethine cyanine dyes suggests that they can undergo thermal truncation of their polymethine chain. [2][3][4][5] Storage Recommendations for this compound Stock Solutions:
-
-80°C: Stable for up to 6 months. [1]* -20°C: Stable for up to 1 month. [1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA):
Objective: To determine the thermal decomposition profile of this compound.
Materials:
-
This compound solid powder
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of this compound powder into a TGA sample pan.
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a key indicator of thermal stability.
-
Logical Relationship in Thermal Stability Testing
Caption: Key components and outputs of a TGA experiment for thermal stability.
Summary and Recommendations
This guide has summarized the currently available information on the solubility and stability of this compound dye and provided detailed experimental protocols for researchers to determine these properties in their own laboratory settings.
Key Takeaways:
-
Solubility: this compound is soluble in DMSO, but quantitative data in other common solvents is lacking. The provided protocol can be used to determine its solubility in various media.
-
Stability: this compound stock solutions are stable for months when stored at low temperatures. Like other cyanine dyes, it is susceptible to photobleaching. Thermal degradation, particularly at elevated temperatures, can occur. The provided protocols for photostability and thermal stability assessment will allow for a comprehensive characterization.
For critical applications, it is highly recommended that researchers and drug development professionals perform their own solubility and stability studies under conditions that mimic their intended experimental setup. This will ensure the reliability and reproducibility of their results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insight into the Thermal "Blueing" of Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Truncation of Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Core Properties and Applications of IR-825 Dye
This guide provides a comprehensive overview of the near-infrared (NIR) cyanine (B1664457) dye IR-825, with a focus on its excitation and emission spectra, relevant photophysical parameters, and its application in photothermal therapy. This document is intended for researchers, scientists, and drug development professionals working in areas requiring NIR fluorescence and photothermal conversion.
Core Photophysical Properties of this compound and Related Dyes
Quantitative data for the photophysical properties of this compound are essential for its effective application. While specific data for unconjugated this compound is not extensively available in the literature, the properties of the closely related dye, IR-820, and conjugated forms of this compound provide valuable insights. The following tables summarize the available data.
| Parameter | Value | Solvent | Notes |
| Molar Extinction Coefficient (ε) | ~198,181 M⁻¹cm⁻¹ | Methanol | Data for the closely related dye IR-820. |
| Absorption Maximum (λ_abs) | ~820 nm | Methanol | Data for the closely related dye IR-820. |
| Excitation Maximum (λ_ex) | ~780 nm | Aqueous Solution | For PEG-PLD conjugated this compound nanomicelles.[1] |
| Emission Maximum (λ_em) | ~850 nm | Methanol | Data for the closely related dye IR-820. |
| Emission Maximum (λ_em) | ~830 nm | Aqueous Solution | For PEG-PLD conjugated this compound nanomicelles, upon 780 nm excitation.[1] |
| Quantum Yield (Φ) | Not Reported | - | The quantum yield for the related dye IR-140 in ethanol (B145695) is 0.167. |
Note: The photophysical properties of cyanine dyes are known to be solvent-dependent. It is recommended to perform spectroscopic characterization in the specific solvent system used for your application.
Experimental Protocols
Detailed methodologies are crucial for the successful application and characterization of this compound. The following sections provide protocols for key experiments.
Spectroscopic Characterization of this compound
This protocol outlines the procedure for determining the absorption and fluorescence emission spectra of this compound.
1. Materials and Equipment:
-
This compound dye
-
Spectroscopic grade solvent (e.g., methanol, DMSO, PBS)
-
UV-Vis-NIR spectrophotometer
-
Fluorometer with NIR detection capabilities
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
- From the stock solution, prepare a series of dilutions in the desired solvent to achieve absorbance values in the linear range of the spectrophotometer (typically 0.1 - 1.0).
3. Absorbance Measurement:
- Calibrate the spectrophotometer with the solvent blank.
- Measure the absorbance spectrum of each dilution over the desired wavelength range (e.g., 600-900 nm).
- Identify the wavelength of maximum absorbance (λ_abs).
4. Fluorescence Measurement:
- Using a fluorometer, excite the sample at its absorption maximum (λ_abs) or a suitable laser line (e.g., 780 nm).
- Record the emission spectrum over a suitable wavelength range (e.g., 800-950 nm).
- Identify the wavelength of maximum emission (λ_em).
5. Determination of Molar Extinction Coefficient:
- Using the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration.
- The molar extinction coefficient (ε) is the slope of the resulting linear fit.
6. Determination of Quantum Yield (Relative Method):
- Select a suitable NIR dye standard with a known quantum yield in the same solvent (e.g., IR-140 in ethanol, Φ = 0.167).
- Prepare solutions of both the this compound sample and the standard with closely matched absorbance values at the same excitation wavelength.
- Measure the fluorescence emission spectra of both the sample and the standard under identical instrument settings.
- Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Synthesis of this compound Loaded PLGA Nanoparticles for Photothermal Therapy
This protocol describes the preparation of this compound encapsulated poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
1. Materials:
-
This compound dye
-
PLGA (poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
2. Procedure:
- Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.
- Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
- Emulsification: Add the organic phase to the aqueous phase under vigorous stirring, followed by sonication on an ice bath to form an o/w emulsion.
- Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
- Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
- Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated dye.
- Resuspension: Resuspend the final nanoparticle pellet in the desired buffer or medium for further use.
Signaling Pathways and Experimental Workflows
This compound is a potent photothermal agent, and its application in cancer therapy typically involves its encapsulation within nanoparticles to facilitate delivery to tumor cells. The following diagrams illustrate the key workflows and cellular processes involved.
Caption: Experimental workflow for the synthesis of this compound loaded nanoparticles and subsequent in vitro photothermal therapy.
The cellular uptake of these nanoparticles is a critical step for their therapeutic efficacy. This process typically occurs through endocytosis, a mechanism by which cells internalize external materials.
Caption: Cellular uptake and photothermal action of this compound loaded nanoparticles.
Upon internalization, the nanoparticles are enclosed within endosomes. For effective therapy, the nanoparticles need to escape from the endo-lysosomal pathway to release their cargo into the cytoplasm. Once in the cytoplasm, the this compound can localize in organelles such as the mitochondria and endoplasmic reticulum.[1] Subsequent irradiation with a near-infrared laser (e.g., 808 nm) triggers the photothermal properties of this compound, leading to localized hyperthermia and ultimately inducing cancer cell death, primarily through apoptosis.
References
A Technical Guide to the Photophysical Properties of IR-825
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core photophysical properties of IR-825, a near-infrared (NIR) cyanine (B1664457) dye. With its strong absorbance in the NIR region, this compound is a molecule of significant interest for a range of applications, including as a photosensitizer in photothermal therapy (PTT) and photodynamic therapy (PDT) for cancer treatment.[1][2] This document details its molar extinction coefficient and quantum yield, provides comprehensive experimental protocols for their determination, and visualizes key workflows and therapeutic pathways.
Core Photophysical Data: this compound
The photophysical properties of cyanine dyes like this compound are highly sensitive to their environment, including the solvent and whether they are encapsulated in delivery systems like nanoparticles. The following table summarizes key quantitative data available for this compound and related indocyanine green (ICG) dyes, which share a similar structural backbone.
| Parameter | Value | Solvent/Medium | Wavelength (nm) | Source |
| Molar Extinction Coefficient (ε) | ~1.9 x 10⁵ M⁻¹cm⁻¹ | Ethanol (EtOH) | 787 | [3] |
| 2.621 x 10⁵ M⁻¹cm⁻¹ | Water (6.5 µM) | 780 | [4] | |
| 3.5 x 10⁵ M⁻¹cm⁻¹ | Intralipid Solution | 780 | [4] | |
| 2.42 x 10⁴ M⁻¹cm⁻¹ | Water (6.5 µM) | 830 | [4] | |
| 1.61 x 10⁵ M⁻¹cm⁻¹ | Intralipid Solution | 830 | [4] | |
| Fluorescence Quantum Yield (Φf) | 0.132 | Ethanol (EtOH) | - | [3] |
Note: Values for ICG are often used as a reference for related NIR dyes. The molar extinction coefficient and quantum yield can vary significantly based on dye concentration, aggregation state, and the specific solvent or nanoparticle formulation used.[5]
Experimental Protocols
Accurate characterization of the molar extinction coefficient and quantum yield is critical for developing and applying photosensitizers. The following sections provide detailed methodologies for these essential measurements.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
This protocol outlines the determination of ε using UV-Vis-NIR absorption spectroscopy, based on the Beer-Lambert Law (A = εcl).[6]
Objective: To determine the molar extinction coefficient of this compound at its maximum absorption wavelength (λmax).
Materials:
-
This compound
-
High-purity solvent (e.g., Ethanol, DMSO, or water)
-
Calibrated UV-Vis-NIR spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Analytical balance and volumetric flasks for preparing a stock solution
-
Micropipettes
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity.[6]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline. This "blank" measurement subtracts the absorbance of the solvent and the cuvette.[6]
-
Absorbance Measurement:
-
Starting with the most dilute sample, rinse the cuvette with a small amount of the solution before filling it.
-
Place the cuvette in the spectrophotometer and record the full absorption spectrum to identify the λmax.
-
Measure the absorbance of each dilution at the determined λmax.[6]
-
-
Data Analysis:
-
Plot a graph of absorbance at λmax (y-axis) versus concentration in mol/L (x-axis).
-
Perform a linear regression on the data points.
-
According to the Beer-Lambert Law, the slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[6]
-
Protocol 2: Determination of Fluorescence Quantum Yield (Φf)
This protocol describes the relative method for determining the fluorescence quantum yield, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.[7][8]
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
Materials:
-
This compound
-
A suitable quantum yield standard (e.g., IR-125 or another dye with a known Φf in the same solvent and spectral region)[3]
-
High-purity solvent (the same for both sample and standard)
-
UV-Vis-NIR spectrophotometer
-
Spectrofluorometer with a corrected emission channel
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Solution Preparation: Prepare a series of dilutions for both this compound (the sample) and the reference standard in the same solvent. The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.[7]
-
Absorbance Measurement: Using the spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure experimental conditions (e.g., slit widths) are identical for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
Plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis) for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (ΦS) using the following equation:[8]
ΦS = ΦR * (SlopeS / SlopeR) * (nS² / nR²)
Where:
-
ΦR is the quantum yield of the reference standard.
-
SlopeS and SlopeR are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
nS and nR are the refractive indices of the sample and reference solutions (if the solvents are the same, this term is 1).
-
-
Therapeutic Signaling Pathway
This compound is primarily utilized as a phototherapeutic agent that can mediate both photothermal and photodynamic effects.[1][9] Upon irradiation with NIR light (e.g., 808 nm laser), this compound converts light energy into either heat (photothermal effect) or reactive oxygen species (photodynamic effect), both of which induce cancer cell death.[1]
The synergistic action of PTT and PDT can be particularly effective. PTT-induced hyperthermia can damage hypoxic tumor regions that are often resistant to oxygen-dependent PDT.[10] This dual-modality action provides a powerful mechanism for tumor ablation.
References
- 1. medkoo.com [medkoo.com]
- 2. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical Absorption of Indocyanine Green (ICG) [omlc.org]
- 6. benchchem.com [benchchem.com]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic and Photothermal Therapies: Synergy Opportunities for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake Mechanisms of IR-825 Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular uptake mechanisms governing IR-825 nanoparticles. As a potent near-infrared dye, this compound is increasingly incorporated into nanoparticle formulations for photothermal therapy (PTT) and photodynamic therapy (PDT) in cancer research. Understanding how these nanoparticles enter cells is critical for optimizing their design, enhancing therapeutic efficacy, and ensuring safety. This document details the primary endocytic pathways, presents relevant quantitative data, provides comprehensive experimental protocols, and visualizes key processes and pathways.
Physicochemical Properties and Their Impact on Cellular Uptake
The journey of a nanoparticle into a cell is fundamentally dictated by its physical and chemical characteristics. Properties such as size, surface charge (zeta potential), and the nanoparticle's core composition and surface modifications collectively determine the primary internalization route.[1][2] While specific data for a single, universal "this compound nanoparticle" is not feasible due to the vast diversity in formulations (e.g., liposomes, polymeric micelles, albumin-based nanoparticles), the following table summarizes typical physicochemical parameters from various nanoparticle systems and their expected influence on cellular uptake.[2][3]
Table 1: Physicochemical Properties of Nanoparticles and Their Influence on Cellular Uptake
| Property | Typical Range for Nanoparticles | Measurement Technique(s) | Impact on Cellular Uptake |
| Hydrodynamic Diameter | 10 - 200 nm | Dynamic Light Scattering (DLS) | Size is a critical determinant. Particles around 50 nm often exhibit maximal uptake.[4] Larger particles (>200 nm) may favor macropinocytosis, while smaller particles can utilize clathrin- or caveolae-mediated pathways.[5] |
| Zeta Potential | -50 mV to +50 mV | Electrophoretic Light Scattering (ELS) | Cationic (positive) surfaces often enhance uptake due to electrostatic interactions with the negatively charged cell membrane, frequently leading to clathrin-mediated endocytosis.[6][7] |
| Polydispersity Index (PDI) | 0.05 - 0.7 | Dynamic Light Scattering (DLS) | A PDI value < 0.3 indicates a homogenous population, which is crucial for reproducible uptake studies.[3] |
| Surface Chemistry | PEGylation, ligand conjugation, etc. | Varies (e.g., NMR, FTIR) | PEGylation can reduce non-specific protein adsorption (opsonization), prolonging circulation and potentially reducing uptake by phagocytic cells.[4] Targeting ligands (e.g., transferrin, folate) can direct nanoparticles to specific receptor-mediated endocytic pathways.[8] |
Primary Cellular Uptake Mechanisms
Nanoparticles are predominantly internalized by cells through a process called endocytosis, an active, energy-dependent mechanism where the cell engulfs external substances.[4][9] The main pathways relevant to nanoparticles of the size typically used for this compound delivery are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8][10][11]
Clathrin-Mediated Endocytosis (CME)
This is a major and well-studied pathway for the uptake of nutrients and signaling molecules. It involves the recruitment of clathrin proteins to the plasma membrane, which then self-assemble into a cage-like structure, forcing the membrane to invaginate and form a clathrin-coated vesicle (~120 nm in diameter).[4][8] Positively charged nanoparticles and those functionalized with ligands like transferrin are often internalized via this route.[6][8]
Diagram 1: Clathrin-Mediated Endocytosis Pathway.
Caveolae-Mediated Endocytosis (CvME)
Caveolae are small (50-80 nm), flask-shaped invaginations in the plasma membrane rich in cholesterol and sphingolipids, characterized by the protein caveolin-1.[12] This pathway is often implicated in the uptake of smaller nanoparticles and certain biomolecules like albumin.[4][13] A key feature of CvME is its potential to bypass the harsh acidic environment of lysosomes, which can be advantageous for delivering sensitive drug cargoes.[12]
Diagram 2: Caveolae-Mediated Endocytosis Pathway.
Macropinocytosis
Macropinocytosis is a non-specific, actin-driven process where the cell forms large, irregular membrane protrusions called "ruffles" that engulf large volumes of extracellular fluid.[8][14] This creates large vesicles known as macropinosomes (0.2–5 µm). This pathway is typically responsible for the uptake of larger nanoparticles or nanoparticle aggregates.[8] Certain cancer cells, particularly those with KRAS mutations, exhibit elevated rates of macropinocytosis to scavenge for nutrients, a feature that can be exploited for nanoparticle delivery.[15]
Diagram 3: Macropinocytosis Pathway.
Experimental Protocols for Studying Cellular Uptake
To elucidate the specific mechanisms by which this compound nanoparticles enter cells, a series of in vitro experiments are required. The following section details the protocols for three key assays.
General Experimental Workflow
The overall process for investigating nanoparticle uptake involves nanoparticle characterization, assessing cytotoxicity to determine safe concentrations, quantifying uptake, and then using inhibitors to identify the specific endocytic pathways involved.
Diagram 4: General Experimental Workflow.
Protocol: Cell Viability (MTT) Assay
Before quantifying uptake, it's crucial to determine the concentration range of the this compound nanoparticles that is not cytotoxic to the cells under investigation. The MTT assay is a standard colorimetric method for this purpose.[16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Nanoparticle Treatment: Prepare serial dilutions of the this compound nanoparticles in complete culture medium. Remove the old medium from the wells and replace it with 100 µL of the nanoparticle-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol: Cellular Uptake Quantification by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the fluorescence of thousands of individual cells, making it ideal for measuring the uptake of fluorescently-labeled nanoparticles like those containing this compound.[19][20][21]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to 70-80% confluency.
-
Nanoparticle Incubation: Treat the cells with a non-toxic concentration of this compound nanoparticles (determined from the MTT assay) for a specific time course (e.g., 1, 2, 4, and 24 hours) at 37°C. Include an untreated cell sample as a negative control.
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Trypsinization: Add trypsin to detach the cells from the plate. Once detached, add complete medium to neutralize the trypsin.
-
Cell Pelleting: Transfer the cell suspension to a flow cytometry tube and centrifuge (e.g., at 300 x g for 5 minutes) to pellet the cells.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold PBS or flow cytometry buffer (e.g., PBS with 1% BSA).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for this compound excitation and emission. Gate the live cell population based on forward and side scatter.
-
Data Analysis: Quantify the uptake by measuring the mean fluorescence intensity (MFI) of the cell population. The increase in MFI compared to the untreated control cells is proportional to the amount of internalized nanoparticles.[20]
Protocol: Endocytosis Inhibition Assay
This assay is used to identify the specific endocytic pathways involved in nanoparticle uptake by using chemical inhibitors that block distinct mechanisms.[22][23]
-
Cell Seeding: Seed cells in a multi-well plate as described for the flow cytometry protocol.
-
Inhibitor Pre-treatment: One hour before adding the nanoparticles, replace the culture medium with fresh medium containing one of the specific endocytosis inhibitors.[22] (See Table 2 for common inhibitors and concentrations). Also, include a control group incubated at 4°C, as endocytosis is an energy-dependent process that is significantly reduced at low temperatures.[22]
-
Nanoparticle Incubation: After the pre-treatment period, add the this compound nanoparticles to the inhibitor-containing medium and incubate for a predetermined time (e.g., 2-4 hours).
-
Quantification: Harvest the cells and quantify the nanoparticle uptake using flow cytometry as described in the previous protocol.
-
Analysis: Compare the mean fluorescence intensity of cells treated with both an inhibitor and nanoparticles to cells treated with nanoparticles alone. A significant reduction in fluorescence in the presence of a specific inhibitor suggests that the corresponding pathway is involved in the uptake process.
Table 2: Common Inhibitors for Endocytosis Pathways
| Inhibitor | Target Pathway | Typical Concentration | Reference |
| Chlorpromazine | Clathrin-Mediated Endocytosis | 5 - 20 µg/mL | [22][24] |
| Genistein | Caveolae-Mediated Endocytosis | 200 - 300 µM | [22][25] |
| Amiloride | Macropinocytosis | 400 µM - 2 mM | [22][25] |
| Incubation at 4°C | All Energy-Dependent Uptake | N/A | [22] |
Note: The optimal, non-toxic concentration of each inhibitor should be determined empirically for each cell line using an MTT assay prior to the inhibition experiment.[23]
References
- 1. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting of nanoparticles to the clathrin-mediated endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticles cellular uptake, trafficking, activation, toxicity and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 11. Revealing macropinocytosis using nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caveolae-mediated endocytosis of conjugated polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caveolae-mediated endocytosis of intratracheally instilled gold colloid nanoparticles at the air-blood barrier in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracellular nanoparticle delivery by oncogenic KRAS-mediated macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Endocytosis Inhibition Assay. [bio-protocol.org]
- 23. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Role of specific endocytic pathways in electrotransfection of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to IR-825 Dye: Conjugation Chemistry and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye IR-825, focusing on its conjugation chemistry, experimental protocols, and applications in biomedical research. This compound is a cyanine (B1664457) dye recognized for its distinct absorbance in the NIR spectrum and excellent thermal conversion performance, making it a valuable tool for in vivo imaging, photothermal therapy (PTT), and targeted drug delivery.[1]
Core Properties of this compound Dye
This compound is characterized by its near-infrared absorption and emission properties, which fall within the "biological window" (750–900 nm), where light penetration through tissue is maximal due to reduced absorption by endogenous chromophores like hemoglobin and water.[2] The molecule's structure includes two terminal carboxyl (-COOH) groups, which are the primary sites for covalent attachment to biomolecules.[3] This feature allows for the stable integration of this compound into various nanocarriers and targeting ligands.
The key application of this compound is in photothermal therapy.[4] Upon irradiation with an 808 nm laser, this compound efficiently converts light energy into heat, inducing localized hyperthermia that can ablate tumor cells.[4] This property, combined with its fluorescence, enables its use as a "theranostic" agent, providing imaging guidance for therapy.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₅₄H₄₈BrClN₂O₄ | [4] |
| Molecular Weight | 904.34 g/mol | [4] |
| Excitation Wavelength (Ex) | ~805-820 nm | [6] |
| Emission Wavelength (Em) | ~825-830 nm | [5][7] |
| Functional Group for Conjugation | Carboxyl (-COOH) | [3] |
| Solubility | Soluble in organic solvents (DMSO, DMF); can be made water-soluble via conjugation. | [8][9] |
| Storage Conditions | -20°C for long-term storage (months to years), protected from light and moisture. |[3][4] |
This compound Conjugation Chemistry
The conjugation of this compound to biomolecules, such as proteins, antibodies, or nanoparticles, primarily leverages its terminal carboxyl groups. The most common and robust method is carbodiimide (B86325) chemistry, which forms a stable amide bond between the dye and a primary amine on the target molecule.
Amine-Reactive Conjugation via EDC/NHS Chemistry
This is a two-step process:
-
Activation of the Carboxyl Group: The carboxyl group on this compound is activated using a carbodiimide, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction forms a highly reactive but unstable O-acylisourea intermediate.[10]
-
Stabilization and Amine Reaction: To improve efficiency and stability, N-hydroxysulfosuccinimide (Sulfo-NHS) is added.[10] Sulfo-NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive Sulfo-NHS ester.[10] This ester then efficiently reacts with primary amines (-NH₂) on the target biomolecule (e.g., the ε-amino group of lysine (B10760008) residues) to form a stable amide bond.[11][12] This reaction is most efficient at a pH of 7-8.5.[10][11]
Below is a diagram illustrating this fundamental conjugation workflow.
Experimental Protocols
The following sections provide detailed methodologies for the conjugation and purification of this compound.
Protocol 1: Covalent Conjugation of this compound to a Protein via EDC/Sulfo-NHS Chemistry
This protocol describes the steps to covalently link this compound to a protein, such as an antibody.
A. Materials and Reagents
Table 2: Reagents for this compound Protein Conjugation
| Reagent | Purpose | Recommended Buffer/Solvent |
|---|---|---|
| This compound Dye | The NIR fluorophore to be conjugated. | Anhydrous DMSO or DMF |
| Target Protein | e.g., Antibody, BSA. Should be free of amine-containing stabilizers. | 0.1 M MES Buffer (pH 4.5-6.0) for activation; PBS (pH 7.2-7.5) for conjugation. |
| EDC | Activates carboxyl groups. | Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0) or ultrapure water. Prepare fresh. |
| Sulfo-NHS | Stabilizes the EDC-activated intermediate. | Activation Buffer or ultrapure water. Prepare fresh. |
| Quenching Buffer | Stops the reaction by hydrolyzing unreacted esters. | 1 M Tris-HCl or Hydroxylamine (B1172632) (10-50 mM final concentration). |
| Purification Column | Removes excess dye and reagents. | Sephadex G-25 or equivalent desalting column. |
B. Detailed Methodology
-
Preparation of Protein:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[14][15]
-
Prepare a 10 mg/mL solution of EDC in ultrapure water immediately before use.[14]
-
Prepare a 10 mg/mL solution of Sulfo-NHS in ultrapure water or reaction buffer immediately before use.[16]
-
Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.[13]
-
-
Activation of this compound:
-
Conjugation to Protein:
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., hydroxylamine to a final concentration of 10 mM) and incubate for 15-30 minutes to hydrolyze any unreacted Sulfo-NHS esters.[14]
-
-
Purification of the Conjugate:
-
Remove excess this compound and reaction byproducts by passing the solution through a desalting column (e.g., Sephadex G-25) pre-equilibrated with a storage buffer (e.g., PBS).[13] The larger protein conjugate will elute first.
-
Alternatively, dialysis or ultrafiltration can be used for purification.[15]
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of this compound (~820 nm).
-
Store the final conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like BSA (5-10 mg/mL) and 0.01-0.03% sodium azide, or add 50% glycerol (B35011) and store at -20°C.[18][19]
-
Application in Photothermal Therapy (PTT)
Once conjugated to a targeting moiety (e.g., an antibody specific to a tumor antigen), this compound can be systemically administered. The conjugate accumulates at the tumor site due to passive (Enhanced Permeability and Retention effect) or active targeting. Subsequent irradiation with an NIR laser (typically 808 nm) excites the this compound molecules.[4] This energy is dissipated primarily as heat, raising the local temperature and inducing apoptosis or necrosis in cancer cells while minimizing damage to surrounding healthy tissue.[2]
References
- 1. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. IR825 NHS ester - Ruixibiotech [ruixibiotech.com]
- 7. In Vivo Imaging of Click-Crosslinked Hydrogel Depots Following Intratympanic Injection [mdpi.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. kodak.com [kodak.com]
- 10. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. fortislife.com [fortislife.com]
- 17. interchim.fr [interchim.fr]
- 18. resources.tocris.com [resources.tocris.com]
- 19. biotium.com [biotium.com]
An In-depth Technical Guide to the Basic Research Applications and Potential of IR-825
For Researchers, Scientists, and Drug Development Professionals
Core Principles of IR-825 in Theranostics
This compound is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in the field of cancer theranostics, a term combining therapeutics and diagnostics. Its utility stems from its strong optical absorbance in the NIR region, typically around 808 nm, a wavelength that allows for deep tissue penetration with minimal damage to surrounding healthy tissues. This unique property enables its application in both imaging and therapy, primarily through photothermal therapy (PTT) and photodynamic therapy (PDT).
Upon excitation with an 808 nm laser, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent thermal ablation of cancer cells. This process is the cornerstone of its use in PTT. Furthermore, under certain conditions, the excited this compound can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These highly cytotoxic species can induce cell death through oxidative stress, forming the basis of its application in PDT. The dual functionality of this compound as both a photothermal and photodynamic agent makes it a versatile tool in cancer research.
Beyond its therapeutic capabilities, this compound possesses intrinsic fluorescence properties, emitting in the NIR spectrum. This allows for its use as a contrast agent in in vivo fluorescence imaging, enabling the visualization and tracking of its accumulation in target tissues, such as tumors. To enhance its stability, bioavailability, and tumor-targeting efficiency, this compound is often encapsulated within various nanocarriers, such as polymeric nanoparticles, liposomes, and albumin-based nanoparticles.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound and its nanoparticle formulations, providing a basis for comparison and experimental design.
| Parameter | Value | Notes |
| Chemical Formula | C₅₄H₄₈BrClN₂O₄ | [4] |
| Molecular Weight | 904.34 g/mol | [4] |
| Maximum Absorption (λmax) | ~808 nm | This is the typical wavelength used for excitation in PTT and PDT applications.[4] |
| Fluorescence Emission | ~830 nm (excitation at 780 nm) | Suitable for in vivo NIR fluorescence imaging.[3] |
| ~610 nm (excitation at 552 nm) | Polarity-sensitive fluorescence, useful for in vitro imaging.[3] |
| Parameter | Formulation | Value | Reference |
| Drug Loading Rate | PEG-PLD(IR825) nanomicelles | ~21.0% | [3] |
| Photothermal Conversion Efficiency (PCE) | Not explicitly reported for this compound alone. | The PCE is a critical parameter for evaluating the effectiveness of a photothermal agent. Its value is dependent on the molecular structure and environment. The general method for calculation is provided in the experimental protocols section. For comparison, other NIR absorbers like polypyrrole nanoparticles have reported PCEs as high as 44.7%. | |
| Singlet Oxygen Quantum Yield (ΦΔ) | Not explicitly reported for this compound. | This value quantifies the efficiency of singlet oxygen generation. The determination method is outlined in the experimental protocols. For context, other photosensitizers can have quantum yields ranging from low to high percentages depending on their structure and environment. |
Experimental Protocols
Preparation of this compound Loaded Nanoparticles (Exemplary Protocol)
This protocol describes the preparation of self-assembled polymeric nanomicelles encapsulating this compound, a common strategy to improve its in vivo performance.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt))
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for conjugation (if applicable)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO appropriate for the polymer)
Procedure:
-
Conjugation (if required): To covalently link this compound to a polymer, activate the carboxylic acid groups on the polymer using DCC and NHS in DMSO. Then, add this compound (if it has a reactive amine group) and stir the reaction for 24-48 hours at room temperature.
-
Self-Assembly: Dissolve the this compound-polymer conjugate or a physical mixture of this compound and the amphiphilic polymer in a water-miscible organic solvent like DMSO.
-
Nanoprecipitation: Add the organic solution dropwise into deionized water under vigorous stirring. The hydrophobic this compound and the hydrophobic block of the polymer will self-assemble into the core of the nanomicelles, while the hydrophilic block will form the outer shell.
-
Purification: Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and any unencapsulated this compound. The dialysis water should be changed frequently.
-
Characterization: Characterize the size, morphology, and surface charge of the nanoparticles using dynamic light scattering (DLS), transmission electron microscopy (TEM), and zeta potential analysis.
Determination of Drug Loading Efficiency:
The drug loading efficiency (DLE) can be determined using UV-Vis spectroscopy.
-
Lyse a known amount of the lyophilized this compound-loaded nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated dye.
-
Measure the absorbance of the solution at the maximum absorption wavelength of this compound (~808 nm).
-
Calculate the concentration of this compound using a standard calibration curve prepared with known concentrations of free this compound in the same solvent.
-
The DLE is calculated using the following formula: DLE (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100
In Vitro Photothermal Therapy
This protocol outlines a typical experiment to evaluate the photothermal efficacy of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
This compound or this compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide)
-
808 nm NIR laser with adjustable power density
-
Infrared thermal camera
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Incubation: Replace the medium with fresh medium containing various concentrations of this compound or this compound-loaded nanoparticles. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no treatment and wells with nanoparticles but no laser irradiation.
-
Laser Irradiation: Wash the cells with PBS to remove any free nanoparticles. Add fresh medium and irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Temperature Monitoring: During irradiation, monitor the temperature of the wells using an infrared thermal camera.
-
Cell Viability Assessment: After irradiation, incubate the cells for another 24 hours. Then, assess the cell viability using a standard assay like MTT or live/dead staining with fluorescence microscopy.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.
In Vivo Photothermal Therapy in a Mouse Model
This protocol describes a typical in vivo PTT experiment using a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
This compound-loaded nanoparticles suspended in a biocompatible solution (e.g., saline)
-
808 nm NIR laser with an appropriate power density and spot size
-
Infrared thermal camera
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Animal Grouping: Randomly divide the tumor-bearing mice into different groups: (1) Saline + Laser, (2) this compound nanoparticles only, (3) Saline only, and (4) this compound nanoparticles + Laser.
-
Administration: Intravenously inject the mice in the treatment groups with the this compound nanoparticle suspension.
-
Biodistribution Imaging (Optional): At various time points post-injection (e.g., 4, 8, 24 hours), image the mice using an in vivo fluorescence imaging system to determine the optimal time for laser irradiation when the nanoparticles have maximally accumulated in the tumor.
-
Laser Irradiation: At the determined optimal time point, anesthetize the mice. Irradiate the tumor region with an 808 nm NIR laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Temperature Monitoring: Monitor the temperature of the tumor surface during irradiation using an infrared thermal camera.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers every few days for a specified period (e.g., 14-21 days).
-
Histological Analysis: At the end of the experiment, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess tissue damage and therapeutic efficacy.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated through the induction of distinct cell death pathways, primarily apoptosis and necrosis. The specific pathway activated depends on the treatment modality (PTT vs. PDT) and the experimental conditions.
Photothermal Therapy (PTT) Induced Cell Death
The hyperthermia generated by this compound upon NIR irradiation leads to irreversible cellular damage and death, primarily through necrosis and apoptosis.
References
- 1. Mechanisms of tumor necrosis induced by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Research Progress of Photothermal Nanomaterials in Multimodal Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrotic cell death induced by photodynamic treatment of human lung adenocarcinoma A-549 cells with palladium(II)-tetraphenylporphycene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to IR-825 as a Photosensitizer for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, offering a targeted and minimally invasive approach. Central to this modality is the photosensitizer, a molecule that, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS) to induce localized cell death. IR-825, a near-infrared (NIR) cyanine (B1664457) dye, has emerged as a compelling candidate for PDT. Its strong absorption in the NIR window (700-900 nm) allows for deeper tissue penetration of light, enabling the treatment of more deep-seated tumors. This guide provides a comprehensive technical overview of this compound as a photosensitizer, detailing its chemical and photophysical properties, mechanism of action, experimental protocols for its application, and the known signaling pathways it triggers to induce cancer cell death.
Chemical and Photophysical Properties of this compound
This compound is a heptamethine cyanine dye with the chemical formula C₅₄H₄₈BrClN₂O₄ and a molecular weight of 904.34 g/mol .[1] Its structure is characterized by two indolenine rings linked by a polymethine chain, which is responsible for its strong absorption in the near-infrared region.
| Property | Value | Reference |
| Chemical Formula | C₅₄H₄₈BrClN₂O₄ | [1] |
| Molecular Weight | 904.34 g/mol | [1] |
| Absorption Maximum (λmax) | ~808 nm | [1] |
| Emission Maximum (λem) | Varies with solvent polarity | - |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available for this compound specifically. Other cyanine dyes have reported ΦΔ values ranging from low to efficient upon modification. | [2][3][4][5] |
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of this compound in PDT is predicated on the generation of cytotoxic reactive oxygen species upon photoactivation. The process can be summarized in the following steps:
-
Administration and Accumulation: this compound, typically encapsulated within a nanoparticle carrier for improved stability and targeted delivery, is administered systemically. These nanoparticles preferentially accumulate in tumor tissue due to the enhanced permeability and retention (EPR) effect.
-
Photoexcitation: The tumor is then irradiated with NIR light at a wavelength corresponding to the absorption maximum of this compound (~808 nm). The this compound molecule absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, long-lived triplet state (T₁).
-
Energy Transfer and ROS Generation (Type II PDT): In the presence of molecular oxygen, the triplet state photosensitizer can transfer its energy to ground-state oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent cytotoxic agent that can oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage.
-
Cell Death: The oxidative stress induced by ROS triggers a cascade of cellular events culminating in cell death, primarily through apoptosis.
Figure 1: Mechanism of this compound mediated photodynamic therapy.
Experimental Protocols
This compound Nanoparticle Formulation
Due to its hydrophobic nature, this compound is commonly encapsulated in nanoparticles to enhance its solubility, stability, and tumor-targeting capabilities. A general protocol for preparing this compound-loaded nanoparticles using a self-assembly method is provided below.
Materials:
-
This compound dye
-
Amphiphilic block copolymer (e.g., PLGA-PEG, DSPE-PEG)
-
Organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Dichloromethane (DCM))
-
Deionized water or phosphate-buffered saline (PBS)
Protocol:
-
Dissolve a specific amount of this compound and the amphiphilic block copolymer in the chosen organic solvent.
-
Slowly inject the organic solution into deionized water or PBS while stirring vigorously.
-
Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the self-assembly of the nanoparticles.
-
Purify the nanoparticle suspension by dialysis against deionized water to remove any remaining organic solvent and free this compound.
-
Characterize the resulting nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency.
Figure 2: Workflow for this compound nanoparticle formulation.
In Vitro Photodynamic Therapy
This protocol outlines a general procedure for evaluating the phototoxicity of this compound-loaded nanoparticles on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, 4T1)
-
Cell culture medium and supplements
-
This compound-loaded nanoparticles
-
NIR laser source (e.g., 808 nm)
-
Cell viability assay kit (e.g., MTT, MTS)
-
ROS detection probe (e.g., DCFDA)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Nanoparticle Incubation: Treat the cells with varying concentrations of this compound-loaded nanoparticles and incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Include control groups with no nanoparticles and free this compound.
-
Irradiation: Following incubation, wash the cells with PBS to remove non-internalized nanoparticles. Add fresh culture medium and irradiate the designated wells with an 808 nm laser at a specific power density and duration. Keep a set of non-irradiated plates as a dark toxicity control.
-
Cell Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using an MTT or similar assay.
-
ROS Detection: To confirm ROS generation, incubate a separate set of treated and irradiated cells with a ROS-sensitive probe like DCFDA and measure the fluorescence intensity.
Figure 3: Experimental workflow for in vitro PDT.
In Vivo Photodynamic Therapy
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound-mediated PDT in a murine tumor model.
Materials:
-
Immunocompromised mice (e.g., nude mice, BALB/c mice)
-
Cancer cell line for tumor induction (e.g., 4T1, U87)
-
This compound-loaded nanoparticles
-
NIR laser source (808 nm) with a fiber optic delivery system
-
Calipers for tumor measurement
Protocol:
-
Tumor Model Establishment: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[2]
-
Nanoparticle Administration: Randomly divide the tumor-bearing mice into treatment and control groups. Intravenously inject the treatment group with this compound-loaded nanoparticles. The control group may receive saline or nanoparticles without this compound.
-
Irradiation: At a predetermined time point post-injection (to allow for maximal tumor accumulation), irradiate the tumors of the anesthetized mice with an 808 nm laser at a specific power density and duration.[2]
-
Tumor Growth Monitoring: Measure the tumor volume using calipers every few days for a set period.[4][6] Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Histological Analysis: At the end of the study, excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to assess tumor necrosis and apoptosis.
Figure 4: Experimental workflow for in vivo PDT.
Signaling Pathways in this compound Mediated PDT
PDT-induced oxidative stress triggers a complex network of signaling pathways that ultimately determine the fate of the cancer cell. While specific pathways for this compound are still under investigation, the general mechanisms of PDT-induced apoptosis are well-documented and are likely applicable.
The primary mode of cell death induced by PDT is apoptosis, which can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
-
Intrinsic Pathway: ROS generated by this compound can directly damage mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in regulating the intrinsic pathway. PDT can lead to an increase in the Bax/Bcl-2 ratio, favoring apoptosis.[7][8][9]
-
Extrinsic Pathway: PDT can also induce the expression of death receptors, such as Fas, on the cell surface. Binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). This complex activates caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, which in turn activates the intrinsic pathway.
Figure 5: Intrinsic apoptosis pathway activated by PDT.
Conclusion
This compound holds significant promise as a photosensitizer for photodynamic therapy, primarily due to its strong absorption in the near-infrared region, which allows for the treatment of deeper and larger tumors. Its ability to generate reactive oxygen species upon photoactivation leads to apoptotic cell death in cancer cells. The encapsulation of this compound into nanoparticles is a critical step to overcome its hydrophobicity and enhance its therapeutic efficacy. While the precise signaling pathways activated by this compound-mediated PDT are still being fully elucidated, it is evident that the induction of apoptosis through caspase activation is a key mechanism. Further research is warranted to determine the singlet oxygen quantum yield of various this compound formulations and to optimize treatment protocols for clinical translation. This guide provides a solid foundation for researchers and drug development professionals to advance the application of this compound in the field of photodynamic therapy.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Photodynamic therapy for breast cancer in a BALB/c mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic therapy for breast cancer in a BALB/c mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Bcl-2 and Bax in photodynamic therapy-mediated apoptosis. Antisense Bcl-2 oligonucleotide sensitizes RIF 1 cells to photodynamic therapy apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Optical Properties of IR-825: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the near-infrared (NIR) absorbance properties of the cyanine (B1664457) dye IR-825. Aimed at researchers, scientists, and professionals in drug development, this document details the core photophysical characteristics, experimental protocols for their determination, and the key signaling pathways implicated in its therapeutic applications.
Core Photophysical Properties of this compound
This compound is a heptamethine cyanine dye recognized for its strong absorption in the near-infrared spectrum, making it a valuable tool for various biomedical applications, particularly in photothermal therapy (PTT) and bio-imaging. Its chemical structure, with a molecular formula of C₅₄H₄₈BrClN₂O₄ and a molecular weight of 904.34 g/mol , underpins its distinct optical characteristics.[1]
The dye's primary applications leverage its ability to absorb light in the NIR window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deeper tissue penetration of light.
| Property | Value | Solvent/Conditions |
| Absorption Maximum (λmax) | ~810 nm | DMSO |
| Emission Maximum (λem) | ~830 nm | DMSO |
| Molar Extinction Coefficient (ε) | Estimated: 150,000 - 250,000 M⁻¹cm⁻¹ | DMSO |
| Fluorescence Quantum Yield (Φ) | Estimated: < 0.1 | DMSO |
| Solubility | Soluble | DMSO, DMF, Methanol, Dichloromethane |
Experimental Protocols
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 10 µM).
-
Spectrophotometric Measurement:
-
Use a dual-beam UV-Vis-NIR spectrophotometer.
-
Set the wavelength range to scan from 600 nm to 900 nm.
-
Use a 1 cm path length quartz cuvette.
-
Use the pure solvent (DMSO) as a blank to zero the instrument.
-
Measure the absorbance of each dilution at the absorption maximum (λmax), which is approximately 810 nm for this compound.
-
-
Data Analysis:
-
Plot a graph of absorbance (A) versus concentration (c).
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression line (slope = εl).
-
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.
Methodology:
-
Standard Selection: Choose a suitable reference standard with a known quantum yield that absorbs and emits in a similar NIR spectral region. Indocyanine green (ICG) in DMSO (Φ ≈ 0.13) is a potential candidate.
-
Solution Preparation: Prepare a series of dilute solutions of both this compound and the standard in the same solvent (e.g., DMSO) with absorbances in the linear range (typically < 0.1) at the excitation wavelength to minimize reabsorption effects.
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis-NIR spectrophotometer.
-
Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation and emission slits are kept constant for all measurements. The excitation wavelength should be the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the this compound and the standard solutions.
-
Calculate the quantum yield of this compound (Φₓ) using the following equation: Φₓ = Φₛ * (Iₓ / Iₛ) * (Aₛ / Aₓ) * (ηₓ² / ηₛ²) Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
The subscripts x and s refer to the unknown sample (this compound) and the standard, respectively.
-
-
Signaling Pathways in this compound Mediated Photothermal Therapy
The therapeutic effect of this compound in photothermal therapy (PTT) is primarily due to the generation of localized hyperthermia upon NIR laser irradiation. This heat stress induces cancer cell death through various signaling pathways.
Caption: Signaling pathways activated by this compound mediated photothermal therapy.
Experimental Workflow: Formulation and Cellular Uptake of this compound Nanoparticles
To enhance its delivery and therapeutic efficacy, this compound is often encapsulated within nanoparticles. The following workflow outlines the general steps for the formulation and evaluation of this compound loaded nanoparticles.
Caption: A generalized workflow for the formulation and cellular uptake analysis of this compound loaded nanoparticles.
References
- 1. medkoo.com [medkoo.com]
- 2. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
The Photothermal Efficacy of IR-825: A Technical Guide for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the near-infrared (NIR) dye IR-825 as a potent agent for photothermal therapy (PTT). We delve into its photothermal conversion efficiency (PCE), the experimental methodologies for its quantification, and the cellular signaling pathways activated during PTT-induced cell death.
Introduction to this compound in Photothermal Therapy
This compound is a heptamethine cyanine (B1664457) dye characterized by strong absorption in the near-infrared spectrum, making it an excellent candidate for PTT.[1] PTT is a minimally invasive therapeutic strategy that utilizes photothermal agents to convert light energy into heat, leading to localized hyperthermia and subsequent ablation of cancerous tissues. The encapsulation of this compound into various nanocarriers, such as polymeric nanoparticles and liposomes, has been shown to enhance its stability, biocompatibility, and tumor-targeting capabilities.[2][3][4]
Principles of Photothermal Conversion
The fundamental principle of PTT lies in the ability of a photothermal agent to absorb photons and dissipate the absorbed energy as heat. This process, known as non-radiative decay, competes with radiative processes like fluorescence. For a successful PTT agent, a high photothermal conversion efficiency is paramount. This efficiency is influenced by the molecular structure of the dye and its interaction with the surrounding environment. Encapsulation or aggregation of cyanine dyes can enhance their non-radiative decay pathways, thereby improving their photothermal performance.
Photothermal Conversion Efficiency of this compound and Related Cyanine Dyes
While the literature frequently describes the photothermal conversion efficiency of this compound formulations as "excellent" or "high," specific quantitative values are not consistently reported.[2][3] To provide a quantitative context for researchers, the following table summarizes the reported PCE values for the structurally similar and widely studied indocyanine green (ICG) in various formulations. These values offer a benchmark for the expected performance of cyanine dye-based photothermal agents.
| Photothermal Agent Formulation | Photothermal Conversion Efficiency (η) | Laser Wavelength (nm) | Power Density (W/cm²) | Solvent/Medium |
| ICG-conjugated Germanium Nanoparticles | 51% | 808 | Not Specified | Aqueous Suspension |
| ICG@PDA@PEG Nanoparticles | 43.7% | 808 | Not Specified | Aqueous Dispersion |
| ICG-loaded BI Nanoparticles | 36% | Not Specified | Not Specified | Not Specified |
| ICG-derived Carbon Dots | ~50% improvement over free ICG | Not Specified | Not Specified | Aqueous Solution |
| ICG J-aggregates with Calix[5]arene | High | Not Specified | Not Specified | Not Specified |
Experimental Protocol for Measuring Photothermal Conversion Efficiency
A standardized and rigorous experimental protocol is essential for the accurate determination of the photothermal conversion efficiency of this compound and its formulations. The following outlines a widely accepted methodology based on the principles of heat transfer.
Materials and Equipment
-
This compound Formulation: Solution of this compound or its nanoformulation at a known concentration.
-
Solvent: Deionized water or phosphate-buffered saline (PBS) as a control.
-
Sample Container: Quartz cuvette (e.g., 10 mm path length).
-
NIR Laser: Continuous wave diode laser with a wavelength corresponding to the absorption maximum of the this compound formulation (typically around 808 nm).
-
Power Meter: To accurately measure the laser power.
-
Temperature Probe: High-precision thermocouple or a thermal imaging camera.
-
Magnetic Stirrer: To ensure uniform temperature distribution (optional, but recommended).
Experimental Procedure
-
Sample Preparation: Prepare a solution of the this compound formulation in the chosen solvent at a concentration that yields a significant but not saturated absorbance at the laser wavelength. A solution of the pure solvent is used as a negative control.
-
Experimental Setup: Place the cuvette containing the sample solution in a holder. Position the temperature probe in the center of the solution, ensuring it does not obstruct the laser path. If using a thermal camera, position it to have a clear view of the liquid's surface.
-
Laser Irradiation: Measure the baseline temperature of the solution until it stabilizes. Irradiate the sample with the NIR laser at a fixed power density. Continuously record the temperature of the solution as a function of time until it reaches a steady state (T_max).
-
Cooling Phase: Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature (T_amb).
-
Control Measurement: Repeat the same procedure with the pure solvent to determine the heat absorbed by the solvent and the container (Q_s).
Calculation of Photothermal Conversion Efficiency (η)
The photothermal conversion efficiency (η) is calculated using the following formula:
η = [hA(T_max - T_amb) - Q_s] / [I(1 - 10^(-Aλ))]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_amb is the ambient temperature.
-
Q_s is the heat absorbed by the solvent and the container.
-
I is the incident laser power.
-
Aλ is the absorbance of the this compound formulation at the laser wavelength.
The term hA can be determined from the cooling phase data by plotting the natural logarithm of the temperature difference against time.
Visualizing Experimental and Biological Pathways
Experimental Workflow for PCE Measurement
The following diagram illustrates the key steps in determining the photothermal conversion efficiency of an this compound formulation.
Caption: Workflow for PCE measurement of this compound.
Signaling Pathways in this compound Mediated Photothermal Therapy
The hyperthermia induced by this compound-mediated PTT triggers a complex cellular response leading to cell death primarily through apoptosis and necrosis. The balance between these two pathways is often dependent on the temperature achieved and the duration of heat stress.
A critical aspect of the cellular response to heat is the upregulation of Heat Shock Proteins (HSPs), such as HSP70 and HSP90. These molecular chaperones attempt to protect the cell from thermal damage by refolding denatured proteins, thus conferring thermoresistance.[6][7][8] Overcoming this protective mechanism is key to effective PTT.
The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the context of hyperthermia, the intrinsic pathway is often implicated, involving the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis.[2][5]
The following diagram outlines the key signaling events in PTT-induced cell death.
References
- 1. medkoo.com [medkoo.com]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Storage and Handling of IR-825 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling procedures for the near-infrared (NIR) cyanine (B1664457) dye, IR-825. The information is intended to ensure the stability, efficacy, and safety of this compound in a laboratory setting. This document includes key physicochemical properties, detailed protocols for solution preparation and a representative in vitro experiment, and visual workflows to guide laboratory practices.
Physicochemical and Storage Properties of this compound
Proper storage of this compound is critical to maintain its chemical integrity and performance in experimental applications. The following tables summarize the key properties and recommended storage conditions for both the solid compound and prepared stock solutions.
| Property | Value |
| CAS Number | 1558079-49-4[1][2] |
| Molecular Formula | C₅₄H₄₈BrClN₂O₄[1] |
| Molecular Weight | 904.34 g/mol [1] |
| Appearance | Solid |
| Purity | >97% |
| Form | Temperature | Duration | Conditions |
| Solid | 2-8°C[2] | Short-term (days to weeks) | Dry, dark environment[1] |
| -20°C[1] | Long-term (months to years) | Dry, dark environment[1] | |
| Stock Solution | -20°C[3] | Up to 1 month | Sealed, protected from light and moisture[3] |
| -80°C[3] | Up to 6 months | Sealed, protected from light and moisture[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound stock solutions and a general procedure for an in vitro photothermal therapy experiment, a common application for this dye.
Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in cell culture media or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Methodology:
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For a 10 mM stock solution, this will be approximately 9.04 mg per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Warming and Sonication: To aid dissolution, warm the solution to approximately 60°C and sonicate in an ultrasonic bath. Intermittently vortex the solution until the this compound is completely dissolved.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
In Vitro Photothermal Therapy Protocol using this compound
Objective: To evaluate the photothermal cytotoxicity of this compound in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue)
-
Near-infrared (NIR) laser with a wavelength of approximately 808 nm
-
Plate reader
Methodology:
-
Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the wells and replace it with the this compound-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. Incubate for 4-24 hours.
-
Washing: After the incubation period, remove the this compound-containing medium and wash the cells twice with PBS to remove any unbound dye.
-
NIR Irradiation: Add fresh, pre-warmed complete cell culture medium to each well. Irradiate the designated wells with an 808 nm NIR laser at a power density of 1-2 W/cm² for 5-10 minutes. Ensure that control wells are not exposed to the laser.
-
Post-Irradiation Incubation: Return the plate to the incubator for an additional 24 hours.
-
Cytotoxicity Assessment: Assess cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the handling and application of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with IR-825 Dye
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the near-infrared (NIR) fluorescent dye IR-825 for in vivo imaging. This document outlines the dye's optical properties, biodistribution, and detailed protocols for tumor and lymphatic imaging in preclinical models.
I. Overview of this compound Dye
This compound is a heptamethine cyanine (B1664457) dye that exhibits fluorescence in the near-infrared spectrum, a region advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration.[1] Its chemical structure includes a carboxyl group, allowing for covalent conjugation to various molecules such as antibodies and peptides for targeted imaging.[2] When used in its free form, this compound can be valuable for assessing vascular permeability and lymphatic drainage. For enhanced tumor accumulation and signal intensity, it is often encapsulated within nanoparticles.[3]
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and related cyanine dyes for in vivo imaging applications.
Table 1: Optical Properties of this compound and Similar Dyes
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~780 - 825 nm | The exact maximum can vary depending on the solvent and if the dye is conjugated or encapsulated. For nanoparticle formulations, excitation is often performed with an 808 nm laser.[4] |
| Emission Maximum (λem) | ~830 - 840 nm | Exhibits a Stokes shift of approximately 25-41 nm.[5] |
| Molar Extinction Coefficient | ~157,000 - 226,000 M⁻¹cm⁻¹ | In methanol.[5] |
Table 2: Representative Biodistribution of Free Cyanine Dyes in Mice (24 hours post-injection)
No specific quantitative biodistribution data for free, unconjugated this compound was found in the search results. The following data for a similar free near-infrared dye, DY-776, is provided as a representative example of the expected distribution profile of a small molecule cyanine dye.
| Organ | Percentage of Injected Dose per Gram (%ID/g) |
| Intestine | ~47% |
| Liver | ~28% |
| Kidney | ~15% |
| Skin | ~9% |
| Spleen | ~1% |
| Stomach | ~3% (combined with intestine at 360h) |
Note: This data is for the free dye DY-776 and serves as an illustrative example.[6] The biodistribution of this compound may vary. Encapsulation of this compound in nanoparticles significantly alters its biodistribution, leading to higher tumor accumulation.[3]
Table 3: Tumor Accumulation and Signal-to-Background Ratios
| Parameter | Value | Time Post-Injection | Notes |
| Peak Tumor Accumulation (Nanoparticle-encapsulated this compound) | 1 - 18 hours | Varies depending on nanoparticle formulation and tumor model.[3] | |
| Representative Tumor-to-Background Ratio (TBR) of a targeted NIR dye | ~3.5 - 5.5 | 3 hours | This is a representative value for a targeted NIR dye and can vary significantly based on the targeting moiety, dye, and tumor model.[7] |
III. Experimental Protocols
A. Preparation of this compound for In Vivo Injection
This protocol describes the preparation of a stock solution and final injection solution of free this compound dye.
Materials:
-
This compound dye powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Stock Solution Preparation:
-
Carefully weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in high-quality, anhydrous DMSO to create a stock solution of 1-10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution for Injection:
-
Thaw the this compound stock solution at room temperature.
-
Dilute the stock solution with sterile PBS to the desired final concentration for injection. The final concentration will depend on the specific application and animal model, but a typical starting point is in the low micromolar range.
-
The final injection volume for a mouse is typically 100-200 µL.[8]
-
Ensure the final concentration of DMSO in the injected solution is below 5% to minimize toxicity.
-
Filter the final working solution through a 0.22 µm sterile syringe filter before injection to remove any potential aggregates.
-
B. In Vivo Tumor Imaging Protocol (Mouse Model)
This protocol outlines a general procedure for non-invasive imaging of tumors in a mouse model using this compound.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Prepared this compound injection solution
-
Animal anesthesia system (e.g., isoflurane)
-
In vivo imaging system equipped with appropriate NIR excitation and emission filters
-
Heating pad to maintain animal body temperature
Protocol:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using an isoflurane (B1672236) anesthesia system.
-
Place the anesthetized mouse on the imaging system's stage, positioned on a heating pad to maintain body temperature.
-
Acquire a baseline, pre-injection fluorescence image.
-
-
Dye Administration:
-
In Vivo Fluorescence Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the dye.
-
Use an appropriate excitation wavelength (e.g., 780 nm) and emission filter (e.g., 830 nm long-pass).
-
Maintain the mouse under anesthesia for the duration of each imaging session.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse.
-
Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using the in vivo imaging system to confirm the biodistribution of the dye.
-
For quantitative analysis, the fluorescence intensity of each organ can be measured and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[9]
-
C. In Vivo Lymphatic Imaging Protocol (Mouse Model)
This protocol provides a general method for visualizing lymphatic drainage using this compound.
Materials:
-
Healthy mice
-
Prepared this compound injection solution
-
Animal anesthesia system
-
In vivo imaging system with NIR capabilities
-
Heating pad
Protocol:
-
Animal Preparation:
-
Anesthetize the mouse and maintain it on a heating pad.
-
-
Dye Administration:
-
Administer a small volume (e.g., 5-10 µL) of the this compound solution via intradermal or subcutaneous injection into the area of interest (e.g., footpad or base of the tail).[10]
-
-
In Vivo Fluorescence Imaging:
-
Immediately begin acquiring a dynamic sequence of fluorescence images to visualize the uptake of the dye into the lymphatic vessels and its transport to the draining lymph nodes.
-
Continue imaging for a period of up to 60 minutes.
-
Static images can also be acquired at later time points (e.g., 24 hours) to assess dye clearance.
-
IV. Visualizations
A. Experimental Workflow for In Vivo Tumor Imaging
Caption: Workflow for in vivo tumor imaging using this compound dye.
B. Proposed Mechanism of Cyanine Dye Tumor Accumulation
Caption: Proposed mechanism of this compound accumulation in tumors.
References
- 1. Role of Organic Anion-Transporting Polypeptides (OATPs) in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interventional NIR Fluorescence Imaging of Cancer: Review on Next Generation of Dye-Loaded Protein-Based Nanoparticles for Real-Time Feedback During Cancer Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Substituents in Tumor-Uptake and Fluorescence Imaging Ability of Near Infrared Cyanine-like Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data on biodistribution and radiation absorbed dose profile of a novel 64Cu-labeled high affinity cell-specific peptide for positron emission tomography imaging of tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-invasive Optical Imaging of the Lymphatic Vasculature of a Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IR-825 Nanoparticle Formulation and Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation and preparation of nanoparticles incorporating the near-infrared (NIR) dye IR-825. These nanoparticles are of significant interest for various biomedical applications, particularly in photothermal therapy (PTT) and fluorescence imaging due to this compound's strong absorbance in the NIR region.
Overview of this compound Nanoparticle Formulations
This compound can be formulated into various types of nanoparticles to enhance its stability, solubility, and tumor-targeting efficiency. The most common formulations include polymeric nanoparticles and liposomes. The choice of formulation depends on the specific application, desired release kinetics, and targeting strategy.
Table 1: Comparison of this compound Nanoparticle Formulation Methods and Characteristics
| Formulation Type | Preparation Method | Materials | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanomicelles | Self-assembly | mPEG-PLD-IR825 conjugate | ~150 | < 0.2 | Negative | ~21 (loading rate) | - | [1][2] |
| pH-Responsive Polymeric Nanoparticles | Nanoprecipitation | MPPD/PEI-PCL, this compound, Docetaxel (B913) | ~130 | < 0.2 | Charge-reversal from negative to positive at acidic pH | - | > 80 | [3] |
| Liposomes | Thin-film hydration and extrusion | HSPC, Cholesterol, mPEG2000-DSPE, this compound | ~100-120 | < 0.2 | Slightly negative | - | > 90 | [4] |
Experimental Protocols
Protocol for Preparation of Self-Assembled Polymeric Nanomicelles (mPEG-PLD-IR825)
This protocol describes the synthesis of an amphiphilic polymer-dye conjugate that self-assembles into nanomicelles in an aqueous solution.[1][2]
Materials:
-
mPEG-PLD (methoxypoly(ethylene glycol)-block-poly(L-aspartic acid))
-
IR825-NH₂ (amine-functionalized this compound)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized (DI) water
Procedure:
-
Dissolve mPEG-PLD, EDC, and NHS in DMF. Stir the solution for 30 minutes at room temperature to activate the carboxyl groups on the PLD block.
-
Add IR825-NH₂ to the solution and stir for 24 hours in the dark at room temperature to allow for the conjugation reaction.
-
Dialyze the reaction mixture against DI water for 48 hours using a dialysis membrane to remove unreacted reagents and DMF. The water should be changed every 4-6 hours.
-
During dialysis, the amphiphilic mPEG-PLD-IR825 conjugate will self-assemble into nanomicelles.
-
Collect the nanomicelle solution from the dialysis bag and store it at 4°C for further use.
Protocol for Preparation of pH-Responsive Polymeric Nanoparticles (Co-loading this compound and Docetaxel)
This protocol details the preparation of pH-responsive polymeric nanoparticles for the co-delivery of this compound and the chemotherapeutic drug docetaxel (DTX).[3]
Materials:
-
MPPD/PEI-PCL polymer
-
This compound
-
Docetaxel (DTX)
-
Deionized (DI) water
Procedure:
-
Dissolve the MPPD/PEI-PCL polymer, this compound, and DTX in acetone.
-
Add the organic solution dropwise into DI water under moderate magnetic stirring.
-
Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of acetone and the formation of nanoparticles.
-
The resulting nanoparticle suspension can be purified by centrifugation and resuspension in DI water to remove any unloaded drug or polymer.
-
Store the purified nanoparticle suspension at 4°C.
Protocol for Preparation of this compound Loaded Liposomes
This protocol describes the formulation of this compound loaded liposomes using the thin-film hydration method followed by extrusion.[4]
Materials:
-
Hydrogenated soy phosphatidylcholine (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (mPEG2000-DSPE)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve HSPC, cholesterol, mPEG2000-DSPE, and this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).
-
The resulting multilamellar vesicles are then subjected to extrusion through polycarbonate membranes with progressively smaller pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) to produce unilamellar liposomes of a defined size.
-
Store the liposome (B1194612) suspension at 4°C.
Characterization Methods
Particle Size and Zeta Potential
The size distribution, polydispersity index (PDI), and zeta potential of the nanoparticles should be determined by Dynamic Light Scattering (DLS).
Procedure:
-
Dilute the nanoparticle suspension in DI water or PBS to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and zeta potential using a DLS instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
Morphology
The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM).
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the grid to air-dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) to enhance contrast.
-
Observe the grid under a TEM to obtain images of the nanoparticles.
Drug Loading and Encapsulation Efficiency
The amount of this compound loaded into the nanoparticles can be quantified using UV-Vis spectroscopy.
Procedure:
-
Separate the nanoparticles from the aqueous solution containing free this compound by centrifugation or dialysis.
-
Lyse the nanoparticles using a suitable solvent (e.g., DMSO or a mixture of chloroform and methanol) to release the encapsulated this compound.
-
Measure the absorbance of the solution at the characteristic wavelength of this compound (around 825 nm) using a UV-Vis spectrophotometer.
-
Calculate the concentration of this compound using a standard calibration curve.
-
Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Visualizations
Experimental Workflow for Nanoparticle Preparation and Characterization
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Surface IR783 Density on the In Vivo Behavior and Imaging Performance of Liposomes [mdpi.com]
Protocol for Amine-Reactive Conjugation of IR-825 to Antibodies and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of the near-infrared (NIR) fluorescent dye, IR-825, to antibodies and peptides. The primary method described herein utilizes the amine-reactive N-hydroxysuccinimide (NHS) ester of this compound, which readily couples to primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on proteins and peptides to form stable amide bonds. This process is fundamental for the development of fluorescently labeled biologics for a variety of research and therapeutic applications, including in vivo imaging, flow cytometry, and immunofluorescence assays.
This compound is a heptamethine cyanine (B1664457) dye with a carboxyl group that can be activated to an NHS ester.[1] For convenience, this protocol will focus on the use of a pre-activated this compound NHS ester, which is commercially available.[2][3][4] The molecular weight of this compound is 904.34 g/mol .[5]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in Table 1.
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound NHS Ester | Various | Amine-reactive near-infrared dye |
| Antibody or Peptide | User-defined | Biomolecule for labeling |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, etc. | Solvent for dissolving this compound NHS ester |
| Amine-free Buffer (e.g., PBS, pH 7.2-7.4) | User-prepared | Buffer for antibody/peptide and purification |
| Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) | User-prepared | Buffer for conjugation reaction |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | Purification of the conjugate |
| Spectrophotometer (UV-Vis) | Various | To determine concentrations and degree of labeling |
Experimental Protocols
The overall workflow for the conjugation of this compound to an antibody or peptide is depicted in the following diagram.
Experimental workflow for this compound conjugation.
Preparation of Reagents
1.1. This compound NHS Ester Stock Solution:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound NHS ester in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh for each conjugation reaction.
1.2. Antibody/Peptide Solution:
-
The antibody or peptide should be in an amine-free buffer, such as Phosphate Buffered Saline (PBS), at a pH of 7.2-7.4. Buffers containing primary amines (e.g., Tris or glycine) will compete with the conjugation reaction and must be avoided.
-
The concentration of the antibody or peptide should be between 1-10 mg/mL for optimal labeling.
-
If the biomolecule is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis against PBS.
Conjugation Reaction
2.1. Molar Ratio Calculation:
-
The efficiency of the conjugation reaction is dependent on the molar ratio of this compound NHS ester to the antibody or peptide. A typical starting point is a 5- to 20-fold molar excess of the dye. The optimal ratio should be determined empirically for each specific biomolecule.
2.2. Reaction Setup:
-
Transfer the desired amount of antibody or peptide solution to a microcentrifuge tube.
-
Add the calculated volume of the this compound NHS ester stock solution to the antibody/peptide solution.
-
Gently mix by pipetting or brief vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
Table 2: Recommended Molar Ratios for Trial Conjugations
| Biomolecule | Recommended Molar Excess of this compound NHS Ester |
| Antibody | 5:1, 10:1, 20:1 |
| Peptide | 1:1, 2:1, 5:1 |
Purification of the Conjugate
It is crucial to remove any unreacted this compound NHS ester and byproducts from the conjugated antibody or peptide. Size exclusion chromatography using a desalting column is a rapid and effective method for this purpose.
-
Equilibrate a desalting column with PBS according to the manufacturer's instructions.
-
Apply the entire conjugation reaction mixture to the top of the resin bed.
-
Centrifuge the column to collect the purified conjugate. The larger, labeled antibody/peptide will elute first, while the smaller, unreacted dye molecules will be retained in the column.
For peptide conjugates, purification by reverse-phase high-performance liquid chromatography (RP-HPLC) may be necessary to achieve high purity.
Characterization of the Conjugate: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody or peptide molecule, is a critical parameter for ensuring the quality and consistency of the conjugate. The DOL can be determined using UV-Vis spectrophotometry.
4.1. Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of this compound (approximately 810 nm, Amax).
-
Dilute the conjugate solution in PBS as needed to ensure the absorbance values are within the linear range of the spectrophotometer.
4.2. DOL Calculation:
The DOL is calculated using the following formula:
DOL = (Amax × Mprotein) / [(A280 - (CF × Amax)) × εdye]
Where:
-
Amax : Absorbance of the conjugate at the λmax of this compound (~810 nm).
-
A280 : Absorbance of the conjugate at 280 nm.
-
Mprotein : Molecular weight of the antibody or peptide (e.g., ~150,000 g/mol for IgG).
-
CF : Correction factor for the absorbance of the dye at 280 nm (A280 of the dye / Amax of the dye). This value should be determined experimentally for the free dye, but a typical value for similar cyanine dyes is around 0.05.
Table 3: Key Parameters for DOL Calculation
| Parameter | Value | Notes |
| Molecular Weight of this compound | 904.34 g/mol [5] | |
| Approximate λmax of this compound | 810 nm[7] | |
| Estimated Molar Extinction Coefficient (εdye) | ~198,181 M-1cm-1[6] | Based on the similar dye IR-820. |
| Correction Factor (CF) | ~0.05 | Should be determined empirically if possible. |
| Molecular Weight of IgG | ~150,000 g/mol | Varies depending on the specific antibody. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the chemical reaction pathway for the conjugation of this compound NHS ester to a primary amine on a biomolecule.
Chemical pathway of this compound conjugation.
Troubleshooting
Table 4: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low DOL | - Inefficient reaction | - Increase the molar excess of this compound NHS ester. - Ensure the reaction buffer pH is between 8.0 and 8.5. - Extend the reaction time. |
| - Inactive this compound NHS ester | - Use freshly prepared this compound NHS ester solution. - Store the dye properly, protected from light and moisture. | |
| - Presence of competing amines | - Ensure the antibody/peptide buffer is amine-free. | |
| High DOL (potential for aggregation) | - High molar excess of dye | - Reduce the molar ratio of this compound NHS ester to the biomolecule. |
| Precipitation during reaction | - High concentration of reactants - Low solubility of the conjugate | - Perform the reaction at a lower concentration. - Add a small amount of a co-solvent like DMSO (not exceeding 10% v/v). |
| Poor recovery after purification | - Inappropriate purification method | - Ensure the correct desalting column size and protocol are used. - For peptides, consider alternative purification methods like HPLC. |
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of the near-infrared dye this compound to antibodies and peptides. By carefully controlling the reaction conditions and implementing the appropriate purification and characterization methods, researchers can generate high-quality fluorescently labeled biomolecules for a wide range of applications in biomedical research and drug development. It is recommended to optimize the protocol for each specific antibody or peptide to achieve the desired degree of labeling and maintain the biological activity of the molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IR825 NHS ester - Ruixibiotech [ruixibiotech.com]
- 3. IR825 NHS ester [chemicalbook.com]
- 4. This compound NHS ester - CD Bioparticles [cd-bioparticles.net]
- 5. medkoo.com [medkoo.com]
- 6. rsc.org [rsc.org]
- 7. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for IR-825 in Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that exhibits strong absorbance in the NIR region, making it an effective agent for photothermal therapy (PTT). When systemically administered, typically encapsulated in nanoparticles, and irradiated with a NIR laser (commonly around 808 nm), this compound efficiently converts light energy into heat. This localized hyperthermia induces cell death in the targeted tumor tissue, offering a promising, minimally invasive cancer treatment modality.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in PTT research, covering nanoparticle formulation, in vitro and in vivo experimental protocols, and the underlying cellular mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies for easy comparison.
Table 1: In Vitro Photothermal Therapy Parameters
| Cell Line | Nanoparticle Formulation | This compound Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Outcome |
| 4T1 | pH-responsive polymeric nanoparticles | Not specified | 808 | Not specified | Not specified | Improved antitumor efficiency with charge-reversal nanoparticles.[2] |
| HeLa | Doxorubicin-loaded stealth liposomes | Not specified | Not specified | 0.5 | 5 and 10 | Concentration-dependent decrease in cell viability.[3] |
| 4T1 | IR813 (similar NIR dye) | 5 µg/mL | NIR | 1 | 5 | Potent cytotoxic effects.[4] |
| CT26 | Cinnamaldehyde liposomes with BT (AIE molecule) & GA (HSP90 inhibitor) | 20 µg/mL (of BT&GA@CL) | 660 | Not specified | Not specified | Over 85% cell mortality.[5] |
| HeLa | Graphene quantum dots | 1.5-1.7 mg/mL (of GQDs) | 808 | 0.9 | Not specified | Cell viability decreased to 22.9%.[6] |
| Pancreatic Cancer Cells | IgG-functionalized silver nanoparticles | 5-50 µg/mL (of IgG-AgNps) | 808 | 2 | 2 | Increased entrance into early apoptosis.[7] |
Table 2: In Vivo Photothermal Therapy Parameters
| Animal Model | Tumor Model | Nanoparticle Formulation | This compound Dosage | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Outcome |
| BALB/c Mice | 4T1 tumor | Polypyrrole nanoparticles | 10 mg/kg | 808 | 1 | 5 | Tumors ablated, mice survived over 60 days. |
| Mice | Tumor-bearing | Albumin-based nanodrug | Not specified | NIR | 0.3 | 10 | Significant temperature increase in the tumor region.[5] |
| BALB/c Mice | CT26.WT colon carcinoma | PEG-coated gold nanoshells | Not specified | 808 | 4 | 3 | All treated tumors abated, mice tumor-free for >90 days.[8] |
| Nude Mice | HeLa tumor | CuCC NPs | 100 µg in 50 µL saline | 808 | 0.33 | 12 (once every other day) | Tumors ablated completely after the second treatment.[9] |
| Nude Mice | HeLa tumor | PD-FA nanoparticles | 200 µL of 2000 µg/mL solution | 845 | 1 | 5 | Effective tumor ablation.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles (Example: Polymeric Micelles)
This protocol is a generalized procedure based on the principles of self-assembly for forming this compound loaded polymeric nanomicelles.[11][12]
-
Materials :
-
This compound dye.
-
Amphiphilic block copolymer (e.g., methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt), PEG-PLD).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Deionized water.
-
Dialysis membrane (e.g., MWCO 3500 Da).
-
-
Procedure :
-
Dissolve the amphiphilic block copolymer and this compound in DMSO. The molar ratio should be optimized based on the desired drug loading.
-
Add deionized water dropwise to the solution under gentle stirring. The addition of water will induce the self-assembly of the amphiphilic polymer, encapsulating the hydrophobic this compound in the core of the micelles.
-
Continue stirring for several hours at room temperature to allow for the complete formation of the nanomicelles.
-
Transfer the solution to a dialysis bag and dialyze against deionized water for 24-48 hours to remove the DMSO and any unloaded this compound. Change the water periodically.
-
Collect the solution from the dialysis bag and filter it through a 0.45 µm syringe filter to remove any large aggregates.
-
Characterize the nanoparticles for size, polydispersity index (PDI), and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Determine the drug loading content and encapsulation efficiency by lysing a known amount of nanoparticles with a suitable solvent (e.g., DMSO) and measuring the absorbance of this compound using a UV-Vis spectrophotometer.
-
Protocol 2: In Vitro Photothermal Therapy Assay
This protocol outlines the steps to evaluate the photothermal cytotoxicity of this compound-loaded nanoparticles on cancer cells.
-
Materials :
-
Cancer cell line (e.g., 4T1, HeLa).
-
Complete cell culture medium.
-
This compound-loaded nanoparticles.
-
Phosphate-buffered saline (PBS).
-
96-well plates.
-
Cell viability assay kit (e.g., MTT, Calcein-AM/Propidium Iodide).
-
NIR laser source (e.g., 808 nm).
-
Microplate reader.
-
-
Procedure :
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound-loaded nanoparticles. Include wells with medium only as a negative control and wells with nanoparticles but no laser irradiation as a dark toxicity control.
-
Incubate the cells with the nanoparticles for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Wash the cells with PBS to remove any nanoparticles that have not been internalized.
-
Add fresh culture medium to each well.
-
Irradiate the designated wells with the NIR laser at a specific power density and for a defined duration.
-
Following irradiation, return the plate to the incubator for a further 24 hours.
-
Assess cell viability using a standard assay. For an MTT assay, add the MTT reagent to each well, incubate, and then solubilize the formazan (B1609692) crystals before measuring the absorbance. For fluorescence-based assays, stain the cells and visualize them under a fluorescence microscope or quantify the fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Protocol 3: In Vivo Photothermal Therapy in a Murine Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound-mediated PTT in a tumor-bearing mouse model.[8][9]
-
Materials :
-
Animal model (e.g., BALB/c or nude mice).
-
Tumor cells (e.g., 4T1, CT26.WT).
-
Sterile PBS.
-
This compound-loaded nanoparticles.
-
NIR laser source with a fiber optic cable.
-
Infrared thermal imaging camera.
-
Calipers for tumor measurement.
-
Anesthesia.
-
-
Procedure :
-
Subcutaneously inject the tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into experimental groups (e.g., PBS + Laser, Nanoparticles only, Nanoparticles + Laser, PBS only).
-
Administer the this compound-loaded nanoparticles via intravenous (tail vein) injection at a predetermined dose.
-
At a time point determined by biodistribution studies (e.g., 6-24 hours post-injection) to allow for maximal tumor accumulation, anesthetize the mice.
-
Irradiate the tumor region with the NIR laser at a specified power density and duration.
-
Monitor the temperature of the tumor surface during irradiation using an infrared thermal imaging camera.
-
Monitor the tumor size using calipers every few days for a set period.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess treatment efficacy and potential toxicity.
-
Mechanisms of Action & Signaling Pathways
Photothermal therapy with this compound induces cell death primarily through hyperthermia. The specific cell death pathway, either apoptosis or necrosis, is dependent on the temperature achieved in the tumor tissue.[3][13] Temperatures between 43°C and 50°C generally induce apoptosis, while temperatures above 50°C tend to cause necrosis.[14]
Cellular Uptake of Nanoparticles
The entry of this compound-loaded nanoparticles into cancer cells is a critical step for effective PTT. This process is generally mediated by endocytosis. The specific pathway depends on the physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry.[15][16][17][18][19]
Caption: Cellular uptake of this compound nanoparticles via endocytosis pathways.
Apoptosis Signaling Pathways in PTT
Apoptosis, or programmed cell death, is a "cleaner" form of cell death that avoids inflammation.[2] PTT can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptosis signaling pathways activated by photothermal therapy.
Heat Shock Response and Immunogenic Cell Death
A key consideration in PTT is the heat shock response (HSR), where cancer cells upregulate heat shock proteins (HSPs) like HSP70 and HSP90 to protect themselves from thermal stress, potentially leading to thermoresistance.[5][11][20][21] Combining PTT with HSP inhibitors is a strategy to enhance therapeutic efficacy. Furthermore, under certain conditions, PTT can induce immunogenic cell death (ICD), which stimulates an anti-tumor immune response.[4][22][23][24] ICD is characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin (B1178941) (CRT) exposure on the cell surface, and the secretion of ATP and high mobility group box 1 (HMGB1).
Caption: Heat shock response and immunogenic cell death in PTT.
Conclusion
This compound is a potent photothermal agent with significant potential in cancer therapy research. Successful application relies on its formulation into stable nanoparticles to ensure effective delivery to the tumor site. The protocols and data provided herein offer a foundational guide for researchers to design and execute meaningful in vitro and in vivo studies. Understanding the underlying mechanisms of cell death and the interplay with the immune system will be crucial for the further development and clinical translation of this compound-based photothermal therapy.
References
- 1. Playing with nanoparticle shapes and laser powers to decide which route to take during photothermal therapy: apoptosis or necrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of apoptosis and necrosis in cell death induced by nanoparticle-mediated photothermal therapy - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. IR813-Induced Photothermal Therapy: Leveraging Immunogenic Cell Death for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Automated Approach to In Vitro Image-Guided Photothermal Therapy with Top-Down and Bottom-Up-Synthesized Graphene Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro photothermal therapy of pancreatic cancer mediated by immunoglobulin G-functionalized silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photo-thermal tumor ablation in mice using near infrared-absorbing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Frontiers | Nanomaterial-mediated low-temperature photothermal therapy via heat shock protein inhibition [frontiersin.org]
- 12. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Induction of Apoptotic Temperature in Photothermal Therapy under Various Heating Conditions in Multi-Layered Skin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. wilhelm-lab.com [wilhelm-lab.com]
- 18. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Photothermal Agent with Multiple Hot Shock Proteins Inhibition for Enhanced Tumor Photothermal Therapy and Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhanced efficacy of photothermal therapy by combining a semiconducting polymer with an inhibitor of a heat shock protein - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Targeting photodynamic and photothermal therapy to the endoplasmic reticulum enhances immunogenic cancer cell death [ideas.repec.org]
- 23. "Photothermal therapy generates a thermal window of immunogenic cell de" by Rohan Fernandesrfernandes@gwu.edu, Elizabeth E. Sweeney et al. [dc.engconfintl.org]
- 24. erepo.uef.fi [erepo.uef.fi]
Application Notes and Protocols for IR-825 Based Biosensors in Diagnostics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and application of biosensors utilizing the near-infrared (NIR) fluorescent dye, IR-825, for diagnostic purposes. The unique spectral properties of this compound make it an excellent candidate for developing highly sensitive and specific diagnostic assays with low background interference.
Introduction to this compound for Biosensing
This compound is a heptamethine cyanine (B1664457) dye characterized by its strong absorption and fluorescence in the near-infrared spectrum (approximately 800-850 nm). This region is often referred to as the "optical window" in biological tissues, where the absorption from endogenous molecules like hemoglobin and water is minimal. This property significantly reduces background autofluorescence, leading to an improved signal-to-noise ratio in biological assays.
The this compound molecule can be functionalized with reactive groups, such as a carboxyl group (-COOH), allowing for covalent conjugation to biomolecules like antibodies, antigens, or nucleic acids.[1] This enables its use as a fluorescent label in various diagnostic platforms, including immunoassays and nucleic acid detection assays.
Quantitative Performance of this compound Based Biosensors
The following table summarizes the typical performance characteristics of a hypothetical this compound based lateral flow immunoassay for the detection of a model protein analyte. These values are provided for illustrative purposes and may vary depending on the specific assay design, components, and instrumentation.
| Parameter | Value | Unit | Notes |
| Excitation Wavelength | 780 | nm | |
| Emission Wavelength | 830 | nm | [2] |
| Limit of Detection (LOD) | 0.1 | ng/mL | Determined as 3 standard deviations above the blank signal. |
| Dynamic Range | 0.1 - 100 | ng/mL | Linear range of detection. |
| Specificity | High | - | No significant cross-reactivity with related analytes. |
| Assay Time | 15 | minutes | Time from sample application to result. |
| Shelf-Life | 12 | months | Stored at 2-8 °C. |
Experimental Protocols
Protocol for Conjugation of this compound-COOH to an Antibody
This protocol describes the covalent conjugation of a carboxylated this compound dye to the primary amines of an antibody using the carbodiimide (B86325) (EDC) and N-hydroxysuccinimide (NHS) reaction.
Materials:
-
This compound-COOH
-
Antibody (specific to the target analyte)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound-COOH in DMSO to a concentration of 10 mg/mL.
-
Prepare Antibody Solution: Dissolve the antibody in PBS to a concentration of 2 mg/mL.
-
Activate this compound:
-
In a reaction tube, mix 10 µL of the this compound stock solution with 5 µL of EDC (10 mg/mL in water) and 5 µL of NHS (10 mg/mL in water).
-
Incubate the mixture for 15 minutes at room temperature in the dark to activate the carboxyl group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to 1 mL of the antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Separate the this compound-antibody conjugate from unconjugated dye and other reactants using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the purple-colored conjugate.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~820 nm (for this compound) using a spectrophotometer.
-
Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and this compound.
-
-
Storage: Store the purified conjugate at 4°C in the dark. Add a preservative like sodium azide (B81097) to a final concentration of 0.02% for long-term storage.
Protocol for a Lateral Flow Immunoassay (LFIA)
This protocol outlines the steps for performing a sandwich-format lateral flow immunoassay using the this compound-antibody conjugate for the detection of a target analyte.
Materials:
-
Lateral flow test strips (comprising a sample pad, conjugate pad, nitrocellulose membrane with test and control lines, and an absorbent pad)
-
This compound-antibody conjugate (detection antibody)
-
Capture antibody (immobilized on the test line)
-
Control line antibody (e.g., anti-species IgG)
-
Sample diluent buffer
-
Target analyte standards and samples
-
Lateral flow reader capable of detecting NIR fluorescence
Procedure:
-
Preparation of Conjugate Pad: The this compound-antibody conjugate is sprayed onto the conjugate pad and dried.
-
Sample Preparation: Dilute the analyte standards and samples in the sample diluent buffer.
-
Assay Performance:
-
Apply a defined volume (e.g., 100 µL) of the prepared sample onto the sample pad of the test strip.
-
The sample will migrate along the strip by capillary action.
-
As the sample passes through the conjugate pad, the analyte will bind to the this compound-antibody conjugate, forming a complex.
-
This complex then moves to the nitrocellulose membrane.
-
-
Detection:
-
At the test line, the complex is captured by the immobilized capture antibody, resulting in the accumulation of the this compound label.
-
Excess this compound-antibody conjugate will be captured at the control line by the control line antibody.
-
-
Result Interpretation:
-
After 15 minutes, insert the test strip into the lateral flow reader.
-
The reader will measure the fluorescence intensity at the test and control lines.
-
The fluorescence intensity at the test line is directly proportional to the concentration of the analyte in the sample.
-
Visualizations
Signaling Pathway of an this compound Based Fluorescent Immunoassay
Caption: Signaling pathway for analyte detection and signal generation.
Experimental Workflow for an this compound Based Lateral Flow Immunoassaydot
References
Application of IR-825 in Flow Cytometry for Cell Tracking
Application Note
Introduction
IR-825 is a near-infrared (NIR) cyanine (B1664457) dye with potential applications in in vivo and in vitro cell tracking.[1][2] Its fluorescence in the NIR spectrum offers advantages for deep tissue imaging and tracking due to reduced autofluorescence and light scattering by biological tissues.[3][4] This document provides a detailed protocol for the application of this compound in labeling cells for tracking and analysis using flow cytometry. While direct protocols for this compound in flow cytometry are not widely published, this guide synthesizes information from similar NIR dyes and general cell staining procedures to provide a robust starting point for researchers.[5]
Principle
This compound, like other cyanine dyes, can be used to label cells for tracking purposes. The dye's mechanism of action for cell labeling typically involves its lipophilic nature, allowing it to intercalate into the cell membrane, or through covalent conjugation to cellular proteins if chemically modified with a reactive group.[5][6] The presence of a carboxyl group on the this compound molecule suggests it can be activated for covalent labeling.[1] Once labeled, the cells can be identified and quantified using a flow cytometer equipped with appropriate lasers and detectors for the near-infrared range.
Data Presentation
Table 1: Spectral Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (nm) | ~780-810 | [2][3] |
| Emission Maximum (nm) | ~820-840 | [2] |
| Laser Line Compatibility | 785 nm | [3] |
| Emission Filter | 820/60 nm or similar | [7] |
Table 2: Representative Data on Cell Labeling with NIR Dyes (for comparative purposes)
| Parameter | Reported Value | Cell Type | Dye | Reference |
| Labeling Efficiency | >95% | RAW 264.7 | IVISense 680 | [5] |
| Cell Viability | >95% | RAW 264.7 | IVISense 680 | [5] |
| In Vitro Signal Retention | >7 days | RAW 264.7 | IVISense 680 | [5] |
| Cytotoxicity (IC50) | Varies by dye and cell type | NIH/3T3 | Various NIR dyes | [8] |
Experimental Protocols
1. Cell Preparation
-
Harvest cells of interest and determine the cell count and viability using a standard method (e.g., trypan blue exclusion or an automated cell counter).
-
Wash the cells once with phosphate-buffered saline (PBS) to remove any residual media components.
-
Resuspend the cells in PBS or a suitable serum-free medium at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
2. This compound Staining Solution Preparation
Note: The optimal concentration of this compound for cell labeling should be determined empirically for each cell type and experimental condition. A starting concentration in the range of 1-10 µM is recommended.
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
On the day of the experiment, dilute the this compound stock solution in a serum-free medium or PBS to the desired final working concentration.
3. Cell Labeling with this compound
-
Add the this compound staining solution to the cell suspension.
-
Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined experimentally.
-
After incubation, wash the cells twice with complete culture medium to remove any unbound dye.
-
Resuspend the labeled cells in the appropriate medium for downstream applications (e.g., cell culture medium for in vitro tracking or PBS for in vivo injection).
4. Flow Cytometry Analysis
-
Set up the flow cytometer with the appropriate laser for exciting this compound (e.g., a 785 nm laser) and a suitable emission filter (e.g., an 820/60 nm bandpass filter).
-
Include the following controls in your experiment:
-
Unstained cells: To set the background fluorescence.
-
Single-color controls: If performing multi-color analysis with other fluorochromes.
-
Viability dye control: To exclude dead cells from the analysis.
-
-
Acquire data for the labeled and control cell populations.
-
Analyze the data to determine the percentage of this compound positive cells and the mean fluorescence intensity.
5. Cell Viability Assessment
It is crucial to assess the viability of cells after labeling with this compound to ensure that the labeling process does not induce cytotoxicity.
-
Culture a sample of the this compound labeled cells for a desired period (e.g., 24, 48, 72 hours).
-
At each time point, assess cell viability using a standard assay such as:
-
Trypan Blue Exclusion Assay: A simple method to count non-viable cells.
-
MTT or XTT Assay: A colorimetric assay to measure metabolic activity.[9]
-
Annexin V/Propidium Iodide Staining: A flow cytometry-based assay to distinguish between live, apoptotic, and necrotic cells.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Near infrared in vivo flow cytometry for tracking fluorescent circulating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Visible and Near Infrared Fluorescence Spectral Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Quantifying IR-825 in Biological Samples: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of the near-infrared (NIR) dye IR-825 in various biological samples. The protocols outlined below are designed to assist researchers in accurately determining the concentration of this compound in matrices such as plasma, serum, and tissue homogenates. These methods are crucial for pharmacokinetic studies, biodistribution analysis, and the overall development of therapeutic and diagnostic agents that utilize this compound.
Overview of Quantification Methods
The choice of quantification method for this compound depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The primary techniques include:
-
UV-Visible Spectrophotometry: A straightforward and widely accessible method suitable for samples with relatively high concentrations of this compound and minimal interfering substances.
-
Fluorescence Spectroscopy: Offers higher sensitivity than spectrophotometry and is well-suited for the inherent fluorescent properties of this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: Provides separation of this compound from matrix components, offering enhanced specificity and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most sensitive and specific method, ideal for detecting very low concentrations of this compound and for complex matrices.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances and to extract this compound efficiently.
For Plasma and Serum:
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (B52724).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the plasma or serum sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute this compound with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC or LC-MS/MS analysis.
-
For Tissue Homogenates:
-
Excise tissues of interest and weigh them.
-
Add a suitable lysis buffer (e.g., RIPA buffer) at a specific ratio (e.g., 1:4 w/v).
-
Homogenize the tissue on ice using a mechanical homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for analysis. Further cleanup using protein precipitation or SPE may be necessary depending on the analytical method.
Experimental Workflow for Sample Preparation
Caption: Workflow for preparing biological samples for this compound analysis.
UV-Visible Spectrophotometry
This method is based on Beer-Lambert law, where the absorbance of this compound is directly proportional to its concentration.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO, ethanol).
-
Create a series of calibration standards by diluting the stock solution in the same biological matrix as the samples (e.g., blank plasma).
-
Measure the absorbance of the standards and samples at the maximum absorption wavelength (λmax) of this compound (typically around 820-830 nm).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Fluorescence Spectroscopy
This method leverages the fluorescent properties of this compound for more sensitive quantification.
-
Instrumentation: Spectrofluorometer.
-
Procedure:
-
Prepare a stock solution and calibration standards as described for spectrophotometry.
-
Set the excitation wavelength to the absorption maximum of this compound.
-
Record the fluorescence emission spectrum and determine the wavelength of maximum emission.
-
Measure the fluorescence intensity of the standards and samples at the emission maximum.
-
Construct a calibration curve by plotting fluorescence intensity versus concentration.
-
Calculate the concentration of this compound in the samples.
-
General Analytical Workflow
Caption: General workflow for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV or fluorescence detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at ~825 nm or fluorescence with appropriate excitation and emission wavelengths.
-
-
Procedure:
-
Prepare calibration standards in the appropriate matrix.
-
Inject a fixed volume of the prepared samples and standards into the HPLC system.
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration in the samples.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound will need to be determined by direct infusion of a standard solution.
-
Procedure:
-
Develop an LC method as described for HPLC.
-
Optimize the mass spectrometer parameters for this compound.
-
Prepare calibration standards and quality control samples.
-
Analyze the samples and standards.
-
Construct a calibration curve and quantify the samples.
-
Data Presentation and Validation Parameters
The performance of the chosen analytical method should be thoroughly validated. Key validation parameters are summarized below. The values provided are illustrative and should be established for each specific assay.
| Parameter | Spectrophotometry | Fluorescence Spectroscopy | HPLC-UV/Fluorescence | LC-MS/MS |
| Linear Range | 1 - 50 µg/mL | 0.1 - 10 µg/mL | 0.05 - 20 µg/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.01 µg/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~0.1 µg/mL | ~0.05 µg/mL | ~1 ng/mL |
| Precision (%RSD) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%Recovery) | 85 - 115% | 85 - 115% | 85 - 115% | 85 - 115% |
| Selectivity | Moderate | Moderate to High | High | Very High |
| Matrix Effect | High | High | Moderate | Low (with internal standard) |
Signaling Pathways and Logical Relationships
The quantification of this compound is a critical step in the preclinical development of targeted therapies. The concentration of the dye in target tissues and throughout the body informs pharmacokinetic and pharmacodynamic (PK/PD) modeling, which is essential for determining dosing regimens and predicting therapeutic efficacy and potential toxicity.
Logical Relationship in Drug Development
Caption: Role of this compound quantification in the drug development process.
These protocols and application notes provide a comprehensive framework for the accurate quantification of this compound in biological samples. Researchers should validate their chosen method according to established guidelines to ensure reliable and reproducible results.
Application Notes and Protocols for the Preparation of IR-825 Loaded Drug Delivery Vehicles
Audience: Researchers, scientists, and drug development professionals.
Introduction
IR-825 is a near-infrared (NIR) cyanine (B1664457) dye with strong absorbance in the NIR region, making it an excellent photothermal agent for therapeutic applications. When encapsulated within drug delivery vehicles, this compound can be specifically delivered to target tissues, such as tumors, and upon irradiation with an NIR laser, generate localized hyperthermia to ablate cancer cells. This process, known as photothermal therapy (PTT), can also stimulate an anti-tumor immune response. These application notes provide detailed protocols for the preparation and characterization of this compound loaded polymeric micelles and liposomes, two commonly used nanocarriers for drug delivery.
Data Presentation: Physicochemical Properties of this compound Loaded Nanocarriers
The following tables summarize typical quantitative data for this compound loaded polymeric micelles and liposomes based on various research findings. These values can serve as a benchmark for researchers developing their own formulations.
Table 1: Physicochemical Properties of this compound Loaded Polymeric Micelles
| Polymer Composition | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| PEG-PLGA | Dialysis | 100 - 150 | < 0.2 | -10 to -20 | 70 - 85 | Fictional Example |
| Pluronic F127 | Thin-film hydration | 80 - 120 | < 0.25 | -5 to +5 | 60 - 75 | Fictional Example |
| PEG-PCL | Solvent Evaporation | 120 - 180 | < 0.15 | -15 to -25 | 75 - 90 | Fictional Example |
Table 2: Physicochemical Properties of this compound Loaded Liposomes
| Lipid Composition | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |
| DPPC/Cholesterol/DSPE-PEG | Thin-film hydration | 100 - 130 | < 0.2 | -20 to -30 | 85 - 95 | [1] |
| HSPC/Cholesterol/DSPE-PEG | Thin-film hydration | 90 - 120 | < 0.15 | -15 to -25 | 80 - 90 | Fictional Example |
| DOPC/Cholesterol | Thin-film hydration | 110 - 140 | < 0.2 | Near-neutral | 70 - 85 | Fictional Example |
Note: The data in the tables are representative examples and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Micelles by Dialysis Method
This protocol describes the preparation of this compound loaded polymeric micelles using an amphiphilic block copolymer such as PEG-PLGA.
Materials:
-
This compound
-
Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Dissolve 5 mg of this compound and 50 mg of PEG-PLGA in 2 mL of DMSO.
-
Stir the solution at room temperature for 1 hour to ensure complete dissolution.
-
Transfer the solution into a pre-swollen dialysis membrane (MWCO 3.5 kDa).
-
Dialyze the solution against 1 L of deionized water for 24 hours at room temperature with gentle stirring.
-
Replace the deionized water every 4-6 hours to ensure the complete removal of DMSO.
-
After dialysis, collect the solution from the dialysis bag. This is the this compound loaded polymeric micelle suspension.
-
Filter the suspension through a 0.45 µm syringe filter to remove any aggregates.
-
Store the micelle suspension at 4°C for further characterization.
Protocol 2: Preparation of this compound Loaded Liposomes by Thin-Film Hydration Method
This protocol details the preparation of this compound loaded liposomes using a lipid mixture of DPPC, Cholesterol, and DSPE-PEG.[1]
Materials:
-
This compound
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve 1 mg of this compound, 20 mg of DPPC, 5 mg of Cholesterol, and 2 mg of DSPE-PEG in 5 mL of chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at 40°C to form a thin lipid film on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding 5 mL of PBS (pH 7.4) to the flask.
-
Rotate the flask gently in a water bath at a temperature above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC) for 1 hour to form multilamellar vesicles (MLVs).
-
Sonicate the MLV suspension in a bath sonicator for 10-15 minutes to reduce the size of the vesicles.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Purify the liposome suspension to remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
Store the final this compound loaded liposome suspension at 4°C.
Protocol 3: Characterization of this compound Loaded Nanocarriers
1. Particle Size and Zeta Potential:
-
Dilute the nanocarrier suspension with deionized water.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
2. Drug Loading Efficiency (DLE) and Encapsulation Efficiency (EE):
-
Disrupt the nanocarriers using a suitable solvent (e.g., DMSO or Triton X-100) to release the encapsulated this compound.
-
Measure the absorbance of this compound using a UV-Vis spectrophotometer at its maximum absorption wavelength (around 800 nm).
-
Create a standard curve of free this compound in the same solvent to determine the concentration.
-
Calculate DLE and EE using the following formulas:
-
DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
3. In Vitro Drug Release Study:
-
Place a known amount of the this compound loaded nanocarrier suspension in a dialysis bag (MWCO 3.5 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, or acetate (B1210297) buffer pH 5.5 to simulate tumor microenvironment) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released this compound in the collected samples using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release percentage against time.
Mandatory Visualizations
Experimental Workflow: Preparation of this compound Loaded Liposomes
References
Application Notes and Protocols for Cellular Imaging Using IR-825 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant interest in biomedical research. Its fluorescence in the NIR region (700-900 nm) offers distinct advantages for cellular imaging, including deeper tissue penetration, reduced phototoxicity, and minimal autofluorescence from biological samples. While extensively utilized in nanoparticle formulations for photothermal and photodynamic cancer therapy, the application of free this compound dye for direct cellular imaging is an emerging area with considerable potential. These application notes provide a comprehensive guide for the use of this compound in cellular imaging, covering its physicochemical properties, detailed experimental protocols, and data presentation guidelines.
Physicochemical Properties and Handling
A summary of the key properties of this compound is presented in the table below, compiled from various supplier and research data.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₄₈BrClN₂O₄ | [1] |
| Molecular Weight | 904.34 g/mol | [1] |
| Appearance | Crystalline solid | [2] |
| Excitation Maximum (λex) | ~780 nm (in DMSO/media) | [2][3] |
| Emission Maximum (λem) | ~820 nm (in DMSO/media) | [4] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store at -20°C, protected from light and moisture. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. | [5] |
Experimental Protocols
I. Preparation of this compound Stock Solution
A critical first step for reproducible results is the correct preparation of the dye stock solution.
Materials:
-
This compound dye powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Allow the this compound dye powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 1 mM stock solution, dissolve 0.904 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming (up to 60°C) and sonication can aid in dissolution.[5]
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
II. Live-Cell Staining and Imaging
This protocol provides a general procedure for staining live cells with this compound. Optimal conditions, including dye concentration and incubation time, should be determined empirically for each cell line and experimental setup.
Materials:
-
Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)
-
This compound stock solution (1 mM in DMSO)
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope equipped with appropriate NIR laser lines and filters.
Recommended Imaging Parameters:
| Parameter | Recommended Setting |
| Excitation Wavelength | 780 nm laser line |
| Emission Filter | 800 - 850 nm bandpass filter |
| Objective | High numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) |
| Detector | NIR-sensitive detector (e.g., InGaAs or deep-depletion CCD camera) |
Protocol:
-
Cell Seeding: Seed cells on the imaging vessel and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Staining Solution Preparation: Prepare the working staining solution by diluting the 1 mM this compound stock solution in pre-warmed, phenol (B47542) red-free complete cell culture medium. The final concentration typically ranges from 100 nM to 10 µM.[4] It is crucial to optimize this concentration to achieve sufficient signal with minimal cytotoxicity.
-
Cell Staining: a. Remove the existing culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 15 to 60 minutes.[4] The optimal incubation time will vary depending on the cell type and dye concentration.
-
Washing (Optional but Recommended): To reduce background fluorescence, remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium or PBS.[4]
-
Imaging: Add fresh, pre-warmed imaging medium (phenol red-free) to the cells. Proceed with imaging on a fluorescence microscope equipped for NIR imaging.
III. Potential Applications and Cellular Localization
Based on the properties of heptamethine cyanine dyes, this compound is anticipated to show affinity for specific subcellular compartments.
-
Mitochondrial Imaging: Many cationic heptamethine cyanine dyes accumulate in mitochondria due to the negative mitochondrial membrane potential.[6] Co-localization studies with established mitochondrial markers (e.g., MitoTracker™ Green) can confirm this localization.
-
Plasma Membrane Staining: The lipophilic nature of the dye may also lead to its incorporation into the plasma membrane.[7]
Co-localization Experiment Protocol:
-
Stain live cells with this compound as described in Protocol II.
-
Following the this compound incubation, stain the cells with a commercially available organelle-specific fluorescent probe (e.g., a green or red fluorescent mitochondrial or plasma membrane stain) according to the manufacturer's protocol.
-
Acquire images in both the NIR channel (for this compound) and the appropriate channel for the co-stain.
-
Merge the images to assess the degree of co-localization.
IV. Cytotoxicity Assessment
It is essential to evaluate the potential cytotoxicity of this compound at the concentrations used for imaging.
Materials:
-
Cells of interest
-
96-well plates
-
This compound dye
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
The following day, treat the cells with a range of this compound concentrations (e.g., from 0.1 µM to 50 µM) for a duration equivalent to the staining and imaging time. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
After the treatment period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. This will help determine the optimal, non-toxic concentration range for imaging experiments.
Data Presentation and Interpretation
Quantitative Data Summary:
| Parameter | Typical Range | Considerations |
| Stock Solution Concentration | 1 mM in DMSO | Ensure complete dissolution. |
| Working Concentration | 100 nM - 10 µM | Optimize for each cell line to balance signal and viability. |
| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also potential toxicity. |
| Cytotoxicity (IC50) | Varies by cell line | Determine to establish a safe imaging concentration. |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | - Low dye concentration- Insufficient incubation time- Incorrect filter set | - Increase dye concentration- Increase incubation time- Verify excitation and emission filters match the dye's spectra |
| High Background | - High dye concentration- Incomplete washing | - Decrease dye concentration- Perform thorough washing steps after incubation |
| Cell Death/Morphological Changes | - Dye cytotoxicity- Phototoxicity | - Lower dye concentration and/or incubation time- Reduce laser power and/or exposure time during imaging |
Conclusion
This compound is a promising near-infrared dye for live-cell imaging. By following these protocols and optimizing conditions for specific cell types and instrumentation, researchers can leverage the advantages of NIR fluorescence to gain new insights into cellular processes. Careful consideration of dye concentration, incubation time, and imaging parameters is crucial to obtain high-quality, artifact-free data while maintaining cell health.
References
- 1. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. IR-780 Dye for Near-Infrared Fluorescence Imaging in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LIVE/DEAD Fixable Dead Cell Stains | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Enhanced Tumor Uptake and Retention of Cyanine Dye–Albumin Complex for Tumor-Targeted Imaging and Phototherapy | MDPI [mdpi.com]
- 7. Comparative Analysis of the Different Dyes' Potential to Assess Human Normal and Cancer Cell Viability In Vitro under Different D/H Ratios in a Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IR-825 in Deep-Tissue Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research, particularly for its applications in deep-tissue fluorescence imaging and photothermal therapy.[1] Its absorption and emission properties in the NIR window (700-1700 nm) allow for deeper tissue penetration of light, minimizing autofluorescence from endogenous molecules and enabling high-contrast imaging of structures deep within biological tissues.[2] This document provides detailed application notes and experimental protocols for the use of this compound in deep-tissue fluorescence imaging techniques.
Properties of this compound
This compound possesses a carboxyl group, which allows for its conjugation to other molecules, and it is often encapsulated in nanoparticles to improve its stability and facilitate targeted delivery.[3] The photophysical properties of this compound can be influenced by its environment, such as the polarity of the solvent and its encapsulation within nanoparticles.
Quantitative Data
The following table summarizes the key quantitative properties of this compound, particularly when formulated into nanoparticles for in vivo imaging applications.
| Property | Value | Reference |
| Chemical Formula | C₅₄H₄₈BrClN₂O₄ | [4] |
| Molecular Weight | 904.34 g/mol | [4] |
| Excitation Maximum (in PEG-PLD Nanomicelles) | ~780 nm | [2] |
| Emission Maximum (in PEG-PLD Nanomicelles) | ~830 nm | [2] |
| Stokes Shift (Calculated) | ~50 nm | - |
| Appearance | Dark green solid | [4] |
Diagrams
Cellular Uptake of this compound Nanoparticles
The primary mechanism for the cellular uptake of nanoparticles is endocytosis. This process can occur through several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry.[1]
Experimental Workflow for In Vivo Deep-Tissue Fluorescence Imaging
A typical workflow for in vivo imaging involves nanoparticle preparation, animal model preparation, imaging, and subsequent data analysis.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
This compound dye
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 10 mg of PLGA and 1 mg of this compound in 2 mL of DCM.
-
Vortex the mixture until both components are fully dissolved.
-
-
Emulsification:
-
Add the organic phase dropwise to 10 mL of a 5% PVA solution while stirring vigorously on a magnetic stirrer.
-
Continue stirring for 5 minutes to form a coarse oil-in-water (o/w) emulsion.
-
Homogenize the emulsion using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles) to form a nanoemulsion.
-
-
Solvent Evaporation:
-
Transfer the nanoemulsion to a round-bottom flask.
-
Evaporate the DCM using a rotary evaporator at room temperature under reduced pressure for 2-3 hours.
-
-
Nanoparticle Collection and Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step twice to remove residual PVA and unencapsulated this compound.
-
-
Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water.
-
Store the nanoparticle suspension at 4°C for future use.
-
Protocol 2: In Vivo Deep-Tissue Fluorescence Imaging
This protocol outlines the procedure for performing deep-tissue fluorescence imaging in a tumor-bearing mouse model using the prepared this compound loaded nanoparticles.
Materials:
-
This compound loaded nanoparticle suspension
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)
-
In vivo imaging system equipped with NIR fluorescence capabilities (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
-
Baseline Imaging:
-
Acquire a pre-injection (baseline) fluorescence image of the mouse using the appropriate filter set for this compound (e.g., Excitation: 780 nm, Emission: 830 nm). This is crucial for subtracting background autofluorescence.
-
-
Nanoparticle Administration:
-
Prepare a sterile suspension of the this compound loaded nanoparticles in saline at a desired concentration (e.g., 10 mg/mL).
-
Inject a defined volume of the nanoparticle suspension (e.g., 100 µL) into the mouse via tail vein injection. The typical dosage is around 10-20 mg of nanoparticles per kg of body weight.
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.
-
Maintain the mouse under anesthesia during each imaging session.
-
-
Ex Vivo Biodistribution:
-
At the final time point, humanely euthanize the mouse.
-
Excise the tumor and major organs (e.g., heart, liver, spleen, lungs, kidneys).
-
Arrange the excised organs and tumor in the imaging chamber and acquire a final ex vivo fluorescence image to confirm the biodistribution of the nanoparticles.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and major organs in both the in vivo and ex vivo images.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the signal-to-background ratio (SBR) by dividing the fluorescence intensity of the tumor by the intensity of a background region (e.g., non-tumor muscle tissue). An SBR greater than 1.5 is generally considered necessary for clear discrimination of fluorescent lesions.[5]
-
Conclusion
This compound is a valuable tool for deep-tissue fluorescence imaging, offering the advantages of near-infrared excitation and emission. When encapsulated in nanoparticles, its stability and targeting capabilities can be significantly enhanced. The protocols provided here offer a starting point for researchers to utilize this compound in their preclinical imaging studies. Optimization of nanoparticle formulation and imaging parameters may be necessary depending on the specific application and animal model.
References
- 1. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Quantifying the Impact of Signal-to-background Ratios on Surgical Discrimination of Fluorescent Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Effects of IR-825 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The convergence of photothermal therapy (PTT) and chemotherapy presents a promising strategy for enhancing anticancer efficacy. IR-825, a near-infrared (NIR) cyanine (B1664457) dye, has garnered significant attention as a potent photothermal agent due to its strong absorbance in the NIR region, allowing for deep tissue penetration of light. When combined with traditional chemotherapeutic agents, this compound-mediated PTT can induce localized hyperthermia, which not only directly ablates tumor cells but also enhances the permeability of tumor vasculature and cell membranes, thereby improving the intratumoral accumulation and therapeutic efficacy of co-administered drugs. This document provides detailed application notes and experimental protocols for the use of this compound in combination with chemotherapy, focusing on nanoparticle-based delivery systems.
Mechanism of Synergistic Action
The combination of this compound-mediated photothermal therapy and chemotherapy results in a synergistic antitumor effect through multiple mechanisms. The localized hyperthermia generated by this compound upon NIR laser irradiation can:
-
Enhance Drug Uptake: Increased tumor blood flow and cell membrane permeability facilitate the delivery and intracellular accumulation of chemotherapeutic drugs.
-
Inhibit Drug Efflux: Hyperthermia can impair the function of drug efflux pumps, such as P-glycoprotein, overcoming a common mechanism of multidrug resistance.
-
Induce Apoptosis: The combined stress from hyperthermia and chemotherapy can synergistically activate apoptotic signaling pathways, leading to programmed cell death. Reactive oxygen species (ROS) generated during PTT can also contribute to mitochondrial damage and the initiation of apoptosis.[1]
The following diagram illustrates the proposed signaling pathway for the synergistic induction of apoptosis by chemo-photothermal therapy.
Caption: Proposed signaling pathway for chemo-photothermal therapy-induced apoptosis.
Data Presentation
The following tables summarize quantitative data from representative studies on the use of this compound in combination with chemotherapy.
Table 1: Nanoparticle Formulation and Characterization
| Nanoparticle Formulation | Polymer/Carrier | Chemotherapeutic Drug | This compound Loading | Drug Loading | Particle Size (nm) | Zeta Potential (mV) |
| DOX-PLGA NPs | PLGA | Doxorubicin (B1662922) | - | ~95% | ~110 | - |
| DOX-PLGA NPs (LbL coated) | PLGA, Chitosan, Alginate | Doxorubicin | - | - | - | - |
| DOX-loaded liposomal IONP | Lipids, Iron Oxide | Doxorubicin | - | 80.4% (50 µg feed) | ~240 | - |
| NP-DOX | Iron Oxide | Doxorubicin | - | - | 30-91 | -2.86 |
Table 2: In Vitro Cytotoxicity
| Cell Line | Treatment | IC50 |
| JIMT-1 | Doxorubicin | 214 nM |
| MDA-MB-468 | Doxorubicin | 21.2 nM |
| HepG2 | Doxorubicin | 1.3 µM (24h) |
| Huh7 | Doxorubicin | 5.2 µM (24h) |
Table 3: In Vivo Efficacy in Murine Models
| Tumor Model | Treatment Group | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Tumor Growth Inhibition |
| 4T1 Breast Cancer | PDA(DOX) + Laser | 808 | 2 | 5 | Significant inhibition vs. monotherapy |
| Ehrlich Tumor | Doxorubicin + Magnetic Field | - | - | - | 82% |
| Rat Breast Tumor | Liposomal Doxorubicin + RF Ablation | - | - | - | Significant retardation of tumor growth |
| Kaposi's Sarcoma | cNGR-Daunorubicin Conjugate | - | - | - | 37.7% |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in combination with chemotherapy.
Protocol 1: Synthesis of this compound and Doxorubicin Co-loaded PLGA Nanoparticles
This protocol describes the preparation of nanoparticles encapsulating both this compound and doxorubicin using a single emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Doxorubicin hydrochloride (DOX)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 250 mg of PLGA in 5 mL of dichloromethane.[2]
-
Add the desired amount of doxorubicin (hydrophobic form) and this compound to the PLGA solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Emulsification:
-
Prepare 100 mL of 1% (w/v) PVA solution in a beaker.[2]
-
While stirring the PVA solution vigorously, add the organic phase dropwise to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion using a probe sonicator on an ice bath. Use a cycle of 1 second on and 3 seconds off for a total of 3-5 minutes.[2]
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at room temperature overnight to allow for the complete evaporation of dichloromethane.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a low speed (e.g., 8,000 rpm for 3 minutes) to remove any large aggregates.[2]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 rpm for 20 minutes) to pellet the nanoparticles.[2][3]
-
Discard the supernatant and wash the nanoparticle pellet with deionized water three times by repeated centrifugation and resuspension to remove residual PVA and unencapsulated drugs.
-
Resuspend the final nanoparticle pellet in an appropriate buffer or deionized water for storage at 4°C.
-
The following diagram illustrates the experimental workflow for nanoparticle synthesis.
Caption: Workflow for the synthesis of this compound and Doxorubicin co-loaded nanoparticles.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the combination therapy on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound/Doxorubicin co-loaded nanoparticles
-
Free Doxorubicin
-
Free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Plate reader
-
NIR laser (e.g., 808 nm)
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the nanoparticle suspension, free doxorubicin, and free this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control.
-
-
Photothermal Treatment:
-
For the groups receiving photothermal therapy, irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 2 W/cm²) for a defined duration (e.g., 5 minutes).[4]
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each treatment group.
-
Protocol 3: In Vivo Chemo-Photothermal Therapy in a Murine Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of the combination therapy. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)
-
This compound/Doxorubicin co-loaded nanoparticles
-
Saline or PBS
-
NIR laser (e.g., 808 nm) with a fiber optic cable
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping:
-
Randomly divide the mice into treatment groups (e.g., saline, free doxorubicin, nanoparticles without laser, nanoparticles with laser).
-
-
Treatment Administration:
-
Administer the treatments via intravenous or intratumoral injection.
-
-
Photothermal Therapy:
-
At a predetermined time point after injection (to allow for nanoparticle accumulation in the tumor), anesthetize the mice.
-
Irradiate the tumor area with the NIR laser at a specific power density and for a defined duration.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint:
-
Euthanize the mice when the tumor reaches a predetermined size or at the end of the study period.
-
Excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
The following diagram illustrates the logical relationship of an in vivo experiment.
Caption: Logical flow of an in vivo chemo-photothermal therapy experiment.
Conclusion
The combination of this compound-mediated photothermal therapy with chemotherapy, particularly when delivered via nanoparticle platforms, offers a powerful and synergistic approach to cancer treatment. The detailed protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments in this promising area of cancer nanomedicine. Further optimization of nanoparticle formulations and treatment parameters will continue to advance the clinical translation of this combination therapy.
References
Application Notes and Protocols for Image-Guided Photothermal Therapy Using IR-825
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of IR-825 in image-guided photothermal therapy (PTT). This compound, a near-infrared (NIR) cyanine (B1664457) dye, serves as a potent photothermal agent, converting light energy into heat to induce localized hyperthermia and subsequent tumor ablation.[1] Its intrinsic fluorescence properties also enable its use as an imaging agent for tracking nanoparticle delivery and guiding therapy.[2]
Overview of this compound in Photothermal Therapy
This compound possesses strong absorbance in the NIR region, a spectral window where biological tissues have minimal absorbance and scattering, allowing for deeper tissue penetration of light.[1] Upon excitation with an NIR laser, typically around 808 nm, this compound efficiently converts the absorbed light energy into heat, leading to a localized temperature increase in the target tissue. This hyperthermia can trigger cell death through various mechanisms, including protein denaturation, membrane disruption, and induction of apoptosis.[3][4] To enhance its stability, biocompatibility, and tumor-targeting capabilities, this compound is often encapsulated within or conjugated to nanoparticles.[2]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on this compound based nanoparticles for photothermal therapy.
Table 1: In Vitro Photothermal Heating Efficiency of this compound Nanoparticles
| Nanoparticle Formulation | Concentration | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Irradiation Time (min) | Maximum Temperature Change (°C) | Reference |
| This compound-loaded Liposomes | 200 µg/mL | 808 | 0.5 | 10 | ~25 | [5] |
| IR-820 PLGA NPs | 120 µM | 808 | 14.1 | 2 | ~33.6 | |
| IR808-DOTA | 100 µg/mL | 808 | 1.0 | 3 | ~19.3 | [6] |
| CGB@ICG (ICG is structurally similar to this compound) | 10⁹ CFU/mL | 808 | 1.0 | 5 | ~25 | [7] |
Table 2: In Vivo Tumor Growth Inhibition with this compound PTT
| Animal Model | Tumor Model | Nanoparticle Formulation | Administration Route | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Treatment Outcome | Reference |
| BALB/c mice | 4T1 breast cancer | MPPD@IR825/DTX NPs | Intravenous | 808 | 1.5 | Significant tumor growth inhibition | |
| Nude mice | HeLa cervical cancer | PD-FA nanoparticles | Intravenous | 845 | 1.0 | Complete tumor elimination within 18 days | [3] |
| Nude mice | MCF-7 breast cancer | IR808-DOTA | Intravenous | 808 | 1.0 | Significant tumor growth suppression | [6] |
| BALB/c mice | 4T1 breast cancer | IR813 | Intravenous | 808 | 1.0 | Substantial photothermal tumor suppression | [4] |
Table 3: Biodistribution of Nanoparticles in Tumor-Bearing Mice (%ID/g)
| Nanoparticle Type | Time Post-Injection (h) | Tumor | Liver | Spleen | Kidney | Lung | Reference |
| Polymeric Nanoparticles (General) | 24 | ~3.4 | ~17.56 | ~12.1 | ~3.1 | ~2.8 | [8] |
| Iron Oxide Nanoparticles | 24 | - | ~24 | ~3 | - | - | [9] |
| Various Nanoparticles (Meta-analysis) | Cmax | ~4.95 | ~10.69 | ~6.93 | ~3.22 | - | [10] |
Experimental Protocols
Preparation of this compound-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
This protocol describes a general method for encapsulating the hydrophobic this compound dye into a biodegradable polymer matrix, such as PLGA.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound dye
-
Ethyl acetate
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Milli-Q water
-
Cryoprotectant (e.g., D-mannitol)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in ethyl acetate.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., 2% w/v PVA) in Milli-Q water.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 24,000 rpm) to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature overnight (e.g., 600 rpm) to allow for the evaporation of the ethyl acetate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension at high speed (e.g., 13,000-15,000 rpm) for 30-45 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with distilled water to remove excess surfactant and unencapsulated dye.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of distilled water containing a cryoprotectant (e.g., 2% D-mannitol). Freeze the suspension and lyophilize for 48 hours to obtain a dry powder for storage at -20°C.[11]
References
- 1. Photothermal Therapy and Photoacoustic Imaging via Nanotheranostics in Fighting Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Photothermal Agent with Multiple Hot Shock Proteins Inhibition for Enhanced Tumor Photothermal Therapy and Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IR813-Induced Photothermal Therapy: Leveraging Immunogenic Cell Death for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endoplasmic Reticulum Stress Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing photothermal therapy of tumors with image-guided thermal control of gene-expressing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle biodistribution coefficients: A quantitative approach for understanding the tissue distribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Stem Cell Tracking Using IR-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to track the fate of transplanted stem cells in vivo is crucial for the development of regenerative medicine and cell-based therapies. Non-invasive, real-time monitoring of stem cell migration, engraftment, and differentiation provides invaluable insights into the therapeutic mechanisms and efficacy of these treatments.[1][2] Near-infrared (NIR) fluorescence imaging offers significant advantages for in vivo tracking due to its deep tissue penetration, minimal autofluorescence, and reduced light scattering.[3][4] IR-825, a near-infrared fluorescent dye, presents a promising tool for labeling and tracking stem cells in vivo. This document provides detailed application notes and protocols for the use of this compound in stem cell tracking.
Data Presentation
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1558079-49-4 | [5] |
| Molecular Formula | C₅₄H₄₈BrClN₂O₄ | [5] |
| Molecular Weight | 904.34 g/mol | [5] |
| Excitation (λex) | ~780 nm | [6] |
| Emission (λem) | ~800 nm | [6] |
| Active Group | Carboxyl (COOH) | [7] |
| Solvent for Stock | DMSO | [8] |
Table 2: Typical Parameters for In Vivo Imaging of NIR-Labeled Stem Cells
| Parameter | Typical Value/Range | Notes |
| Animal Model | Immunocompromised mice (e.g., Nude, SCID) | To prevent rejection of human stem cells. |
| Number of Injected Cells | 1 x 10⁶ to 5 x 10⁶ cells | Dependent on cell type and target organ.[9] |
| Route of Administration | Intravenous, Intramyocardial, Direct injection | Dependent on the therapeutic target. |
| Imaging System | In vivo imaging system (IVIS) or similar | Equipped with appropriate NIR filters.[9] |
| Excitation Filter | 710-760 nm | To match the excitation peak of the dye. |
| Emission Filter | > 800 nm | To collect the emitted fluorescence. |
| Imaging Time Points | 0, 4, 8, 12, 24 hours post-injection and subsequent days | To monitor cell migration and persistence.[9] |
Experimental Protocols
Protocol 1: Labeling of Mesenchymal Stem Cells (MSCs) with this compound
This protocol is adapted from methods for labeling stem cells with other lipophilic cyanine (B1664457) dyes.[8][10]
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium (e.g., DMEM)
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (0.05%)
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Culture MSCs to 70-80% confluency in a T75 flask.
-
Aspirate the culture medium and wash the cells once with 10 mL of sterile PBS.
-
Add 3-5 mL of pre-warmed Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 10 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of complete culture medium.
-
Count the cells and determine viability using a hemocytometer and Trypan Blue exclusion.
-
-
This compound Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Labeling:
-
Centrifuge the required number of cells (e.g., 5 x 10⁶ cells) at 300 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed serum-free medium to a final concentration of 1 x 10⁶ cells/mL.
-
From the 1 mM this compound stock solution, prepare a working solution by diluting it in serum-free medium to a final concentration of 5-10 µM.
-
Add the this compound working solution to the cell suspension. The final labeling volume will depend on the number of cells.
-
Incubate the cells with the labeling solution for 20-30 minutes at 37°C in the dark, with occasional gentle mixing.
-
-
Washing:
-
After incubation, add 10 mL of complete culture medium to the cell suspension to stop the labeling process.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 10 mL of sterile PBS to remove any unbound dye. Centrifuge between washes.
-
After the final wash, resuspend the labeled cells in an appropriate buffer or medium for in vivo injection (e.g., sterile PBS or saline).
-
-
Quality Control:
-
Assess labeling efficiency and cell viability using fluorescence microscopy and Trypan Blue exclusion, respectively.
-
Labeled cells should exhibit bright fluorescence, and viability should remain high (>95%).
-
Protocol 2: In Vivo Imaging of this compound Labeled Stem Cells
Materials:
-
This compound labeled stem cells
-
Anesthetized animal model (e.g., nude mouse)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia induction chamber and nose cone
-
Heating pad to maintain animal body temperature
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Place the anesthetized animal on the imaging stage of the in vivo imaging system. Maintain anesthesia using a nose cone.
-
Ensure the animal's body temperature is maintained using a heating pad.
-
-
Cell Injection:
-
Inject the this compound labeled stem cells via the desired administration route (e.g., tail vein for systemic delivery).
-
-
Image Acquisition:
-
Acquire a baseline image of the animal before cell injection to determine background autofluorescence.
-
Immediately after injection (time 0), and at subsequent time points (e.g., 1, 4, 24, 48 hours), acquire fluorescence images.
-
Set the imaging parameters:
-
Excitation: Use a filter appropriate for this compound (e.g., 745 nm).
-
Emission: Use a filter appropriate for this compound (e.g., 820 nm).
-
Exposure Time: Adjust as needed to obtain a good signal-to-noise ratio (typically in the range of 1-10 seconds).
-
Binning: Medium or high, depending on the desired resolution and signal intensity.
-
F/stop: Set to a low value (e.g., f/1 or f/2) to maximize light collection.
-
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the target organs or areas where cell accumulation is expected.
-
Quantify the fluorescence signal in each ROI as average radiance (photons/sec/cm²/sr).
-
Subtract the background fluorescence measured from the pre-injection images.
-
Analyze the biodistribution and persistence of the labeled stem cells over time.
-
Visualizations
References
- 1. Methodologies for Tracking Stem Cells In Vivo - JangoCell [jangocell.com]
- 2. Methods to Assess Stem Cell Lineage, Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non‐invasive in vivo monitoring of transplanted stem cells in 3D‐bioprinted constructs using near‐infrared fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. medkoo.com [medkoo.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Labeling Stem Cells with Fluorescent Dyes for non-invasive Detection with Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DiR-labeled Embryonic Stem Cells for Targeted Imaging of in vivo Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Non-Cancer Research Applications of IR-825 Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a lipophilic, near-infrared (NIR) cyanine (B1664457) dye with strong absorbance and fluorescence emission in the 700-900 nm window. This spectral range is advantageous for in vivo applications due to reduced light scattering and minimal tissue autofluorescence, allowing for deeper tissue penetration and higher signal-to-noise ratios. While extensively studied in oncology for photothermal therapy (PTT) and imaging, the utility of this compound extends to a variety of non-cancer research areas. These application notes provide an overview of and detailed protocols for the use of this compound in cardiovascular research, inflammation imaging, and lymphatic system visualization.
I. Cardiovascular Applications: Atherosclerosis and Thrombosis
Imaging and Photothermal Therapy of Atherosclerotic Plaques
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, is a leading cause of cardiovascular disease. This compound can be utilized for both the visualization of these plaques and for their therapeutic ablation via photothermal therapy.
Application Principle:
This compound, when encapsulated in nanoparticles, can be targeted to atherosclerotic plaques. Upon accumulation, the dye's fluorescence can be used for imaging. Furthermore, when irradiated with an 808 nm laser, this compound efficiently converts light energy into heat, inducing localized hyperthermia that can reduce plaque burden and enhance stability.[1]
Quantitative Data Summary:
| Parameter | Value | Application | Reference |
| Excitation Wavelength | ~780 nm | In vivo Fluorescence Imaging | [2] |
| Emission Wavelength | ~830 nm | In vivo Fluorescence Imaging | [2] |
| Laser Wavelength for PTT | 808 nm | Photothermal Therapy | [1] |
| Laser Power Density for PTT | 1.0 W/cm² | Photothermal Therapy | [1] |
| Treatment Duration | 10 minutes | Photothermal Therapy | [1] |
Experimental Workflow: PTT for Atherosclerosis
Caption: Workflow for photothermal therapy of atherosclerosis using this compound nanoparticles.
Protocol: Mild Photothermal Therapy of Atherosclerosis in a Mouse Model
This protocol is adapted from a study using polydopamine nanoparticles and would require optimization for this compound based nanoparticles.[1]
-
Nanoparticle Preparation:
-
Synthesize or procure this compound loaded nanoparticles. For targeting, nanoparticles can be functionalized with ligands that bind to receptors on foam cells, such as osteopontin.
-
Characterize the nanoparticles for size, zeta potential, and this compound loading efficiency.
-
-
Animal Model:
-
Use atherosclerosis-prone mice, such as ApoE-/- mice, fed a high-fat diet for a specified duration to induce plaque formation.
-
-
In Vivo Procedure:
-
Administer the this compound nanoparticles intravenously via the tail vein.
-
After a predetermined circulation time (e.g., 8 hours) to allow for plaque accumulation, anesthetize the mouse.
-
Irradiate the aortic region with an 808 nm laser at a power density of 1.0 W/cm² for 10 minutes.
-
Monitor the temperature of the irradiated area using an infrared thermal imaging device to maintain a mild hyperthermic state.
-
Repeat the treatment at regular intervals (e.g., every 3 days) for the duration of the study (e.g., 14 days).
-
-
Analysis:
-
At the end of the treatment period, euthanize the mice and excise the aortas.
-
Perform histological analysis (e.g., Oil Red O staining) to quantify the plaque area.
-
Assess plaque stability by evaluating the expression of fibrosis markers.
-
Near-Infrared Fluorescence (NIRF) Imaging of Thrombosis
Thrombosis, the formation of blood clots, is a critical event in cardiovascular disease. NIRF imaging offers a non-invasive method to visualize thrombi in real-time.
Application Principle:
This compound can be conjugated to molecules that specifically target components of a thrombus, such as fibrin (B1330869). The resulting probe, when injected intravenously, accumulates at the site of thrombosis, allowing for its visualization using a NIRF imaging system.
Quantitative Data Summary:
| Parameter | Value | Application | Reference |
| Excitation Wavelength | ~780 nm | In vivo Fluorescence Imaging | [3] |
| Emission Wavelength | ~830 nm | In vivo Fluorescence Imaging | [3] |
| Laser for Irradiation (for visualization) | 808 nm | In vivo Fluorescence Imaging | [4] |
| Power Density | 0.2 W/cm² | In vivo Fluorescence Imaging | [4] |
Experimental Workflow: NIRF Imaging of Deep Vein Thrombosis
Caption: Workflow for NIRF imaging of deep vein thrombosis using a targeted this compound probe.
Protocol: NIRF Imaging of Deep Vein Thrombosis in a Mouse Model
This protocol is adapted from a study using a different fibrin-targeted NIRF probe and would require optimization for an this compound based probe.[5]
-
Probe Preparation:
-
Synthesize a conjugate of this compound and a fibrin-targeting moiety (e.g., a peptide).
-
Purify and characterize the probe.
-
-
Animal Model:
-
Induce deep vein thrombosis (DVT) in a mouse model, for example, by applying ferric chloride to the femoral vein.
-
-
In Vivo Imaging:
-
Administer the this compound probe intravenously via retro-orbital or tail vein injection at a specified dose.
-
At various time points post-injection (e.g., 1, 4, 24 hours), perform NIRF imaging of the thrombosed and contralateral limbs using an in vivo imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of the thrombus and in a contralateral control region.
-
Calculate the target-to-background ratio (TBR) to assess the specificity of the probe.
-
Following the final imaging session, euthanize the animal, excise the thrombosed vessel, and validate the findings with histology.
-
II. In Vivo Imaging of Inflammation
Inflammation is a key process in many diseases. NIRF imaging with this compound can provide a non-invasive means to monitor inflammatory responses in vivo.
Application Principle:
This compound can be formulated into nanoparticles that are taken up by phagocytic immune cells, such as macrophages, which are recruited to sites of inflammation. This accumulation allows for the visualization of inflamed tissues.
Experimental Workflow: Imaging Inflammation
Caption: Workflow for in vivo imaging of inflammation using this compound nanoparticles.
Protocol: In Vivo Imaging of Inflammation
This is a general protocol that would need to be adapted and optimized for a specific model of inflammation.
-
Probe Preparation:
-
Prepare a stable formulation of this compound nanoparticles suitable for intravenous injection.
-
-
Animal Model:
-
Induce a localized inflammatory response in an animal model. For example, a subcutaneous injection of lipopolysaccharide (LPS) can be used to induce sterile inflammation.
-
-
In Vivo Imaging:
-
Inject the this compound nanoparticles intravenously.
-
Acquire NIRF images at multiple time points post-injection to monitor the accumulation of the nanoparticles at the site of inflammation.
-
-
Analysis:
-
Quantify the fluorescence signal in the inflamed region and compare it to a non-inflamed control region.
-
III. Lymphatic System Imaging
The lymphatic system plays a crucial role in immune surveillance and fluid homeostasis. NIRF imaging provides a powerful tool for visualizing lymphatic drainage and mapping sentinel lymph nodes.
Application Principle:
Following interstitial injection, this compound, particularly when conjugated to a macromolecule like polyethylene (B3416737) glycol (PEG) to control its size, is taken up by lymphatic vessels and transported to draining lymph nodes. This allows for real-time visualization of lymphatic flow and identification of sentinel nodes.[6]
Quantitative Data Summary:
| Parameter | Value | Application | Reference |
| Excitation Wavelength | 765-800 nm | Lymphatic Imaging | [7][8] |
| Emission Wavelength | 830-840 nm | Lymphatic Imaging | [7][8] |
| Time to Sentinel Lymph Node | ~10 minutes | Lymphatic Imaging | [8] |
Experimental Workflow: Lymphatic Imaging
References
- 1. Polydopamine nanoparticle-mediated mild photothermal therapy for inhibiting atherosclerotic plaque progression by regulating lipid metabolism of foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Near-infrared Fluorophores for Thrombosis Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Contrast Agents With Peak Near-Infrared-II (NIR-II) Fluorescence Emission for Non-invasive Real-Time Direct Visualization of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular imaging of fibrin deposition in deep vein thrombosis using a new fibrin-targeted near-infrared fluorescence (NIRF) imaging strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of a PEG-conjugated bright near-infrared dye for functional imaging of rerouting of tumor lymphatic drainage after sentinel lymph node metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indocyanine Green Fluorescence-Navigated Sentinel Node Biopsy Showed Higher Sensitivity than the Conventional Radioisotope or Blue Dye Methods: It May Help to Reduce False-Negative Sentinel Lymph Node Biopsies in Skin Cancer | Radiology Key [radiologykey.com]
- 8. Determining Accurate Dye Combinations for Sentinel Lymph Node Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
IR-825 Technical Support Center: Enhancing Fluorescence Signal Intensity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize and enhance the fluorescence signal intensity of the near-infrared dye IR-825 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties? this compound is a near-infrared (NIR) cyanine (B1664457) dye commonly used in applications such as photothermal therapy and fluorescence imaging.[1][2][3] Its key properties include an excitation maximum around 810 nm and an emission maximum at approximately 830 nm.[4] The dye features a terminal carboxyl (COOH) group, which allows for covalent conjugation to other molecules like antibodies or nanoparticles.[2]
Q2: How should I properly store this compound powder and stock solutions? Proper storage is critical to maintaining the dye's integrity.
-
Powder: Store in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[1]
-
Stock Solutions: Prepare stock solutions in anhydrous solvents like DMSO, DMF, or methanol.[4] For optimal stability, store aliquots in sealed, light-protected vials. Recommended storage is at -20°C for up to one month or -80°C for up to six months.[2]
Q3: What are the primary causes of a weak this compound fluorescence signal? A weak signal can stem from several factors:
-
Suboptimal Concentration: Using a concentration that is too high can lead to aggregation-caused quenching, while a concentration that is too low will yield insufficient signal.[5][6]
-
Environmental pH: The fluorescence emission of this compound is pH-dependent.[1][7] An unfavorable pH in your buffer or sample environment can significantly reduce signal intensity.[8]
-
Photobleaching: As with most fluorophores, prolonged exposure to high-intensity excitation light will cause irreversible degradation of the this compound molecule, leading to signal loss.[5][9]
-
Quenching: The presence of quenching agents (e.g., oxygen) or the formation of non-fluorescent dye aggregates can diminish the signal.[6][10][11]
Q4: Why is my background signal high, and how does it affect my results? High background fluorescence can obscure the specific signal from this compound, leading to a poor signal-to-noise ratio. Common causes include:
-
Non-Specific Binding: The dye or its conjugate may bind non-specifically to cellular or tissue components.[5][12]
-
Autofluorescence: Biological samples often contain endogenous molecules (like collagen or flavins) that fluoresce naturally, contributing to background noise.[5][12]
-
Excess Unbound Dye: Insufficient washing steps can leave behind unbound this compound conjugates, resulting in a diffuse background signal.[5][13]
-
Dye Aggregation: Aggregates of the dye can sometimes lead to non-specific signals.[5]
Troubleshooting Guide
Problem: Weak or No Fluorescence Signal
Q: My this compound signal is significantly lower than expected or absent. What steps can I take to troubleshoot this issue?
A: A weak or absent signal is a common issue that can be resolved by systematically checking your experimental parameters. Start with the most straightforward instrumental checks and proceed to sample and reagent-specific variables.
// Node Definitions start [label="Start:\nWeak or No Signal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="1. Check Instrument Settings\n- Correct NIR filters?\n- Laser/light source on?\n- Detector settings optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="2. Verify Dye Concentration\n- Is concentration too high (quenching)?\n- Is it too low?\n- Perform concentration titration.", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. Assess Dye Integrity\n- Stored correctly?\n- Recently prepared?\n- Test with fresh aliquot.", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="4. Evaluate Sample Environment\n- Is buffer pH optimal?\n- Presence of quenching agents?", fillcolor="#FBBC05", fontcolor="#202124"]; step5 [label="5. Review Staining Protocol\n- Inadequate incubation time?\n- Inefficient labeling?", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Signal Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1 [color="#4285F4"]; step1 -> step2 [label="Settings OK", color="#4285F4"]; step2 -> step3 [label="Concentration OK", color="#4285F4"]; step3 -> step4 [label="Dye OK", color="#4285F4"]; step4 -> step5 [label="Environment OK", color="#4285F4"]; step5 -> end [label="Protocol Optimized", color="#4285F4"]; }
Caption: Troubleshooting workflow for a weak this compound signal.
| Potential Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the correct excitation (e.g., ~810 nm) and emission (e.g., ~830 nm) filters are in place.[12] Ensure the NIR laser or light source is active and that the detector gain/exposure is set appropriately for near-infrared imaging.[14] |
| Suboptimal Dye Concentration | High concentrations can cause aggregation and self-quenching, while low concentrations yield a poor signal.[5][15] Perform a concentration titration experiment to determine the optimal signal-to-noise ratio for your specific application.[12][13] |
| Dye Degradation | This compound is sensitive to light and improper storage.[2][5] Use a fresh aliquot of the dye or prepare a new stock solution from powder stored under recommended conditions (-20°C or -80°C, dry and dark).[1][2] |
| Unfavorable pH | This compound fluorescence is pH-dependent.[1] Prepare buffers at different pH values (e.g., ranging from 6.5 to 8.5) to identify the optimal pH for your system.[8][10] |
| Photobleaching | The signal may have been destroyed by excessive light exposure during setup or previous imaging attempts.[9] Reduce excitation light intensity, decrease exposure time, and use an antifade mounting medium if applicable.[5][12][16] |
Problem: High Background Fluorescence
Q: My images have a high background, making it difficult to distinguish my target. How can I reduce this?
A: Reducing background is key to achieving a high signal-to-noise ratio. This involves optimizing your staining protocol and accounting for sample autofluorescence.
| Potential Cause | Recommended Solution |
| Non-Specific Binding | Non-specific interactions are a major source of background.[5][13] Increase the concentration or change the type of blocking agent in your buffer (e.g., BSA, goat serum).[12] Ensure the blocking step is sufficiently long. |
| Excess Unbound Dye | Residual dye that has not been washed away will contribute to background.[5] Increase the number and duration of wash steps after incubating with the this compound conjugate.[13] Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the wash buffer to improve effectiveness. |
| Sample Autofluorescence | Some tissues and cells naturally fluoresce, especially at shorter wavelengths.[12] While less of an issue in the NIR spectrum, it can still be a factor.[5] Image an unstained control sample to assess the level of autofluorescence. If it is significant, consider using an autofluorescence quenching agent.[5][12] |
| Dye Aggregation | Aggregates can bind non-specifically. To prevent their formation, ensure the dye is fully dissolved in a suitable solvent (like DMSO) before diluting it into your aqueous buffer.[4][5] |
Key Factors Influencing this compound Signal Intensity
The final fluorescence signal is a result of multiple competing factors. Optimizing your experiment requires balancing these influences to favor strong, specific emission.
// Central Node center [label="this compound\nFluorescence Intensity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Positive Factors node_pos [label="Factors that Increase Signal", shape=box, style=invis]; conc [label="Optimal Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; ph [label="Optimal pH", fillcolor="#F1F3F4", fontcolor="#202124"]; filters [label="Correct Optical Filters", fillcolor="#F1F3F4", fontcolor="#202124"];
// Negative Factors node_neg [label="Factors that Decrease Signal", shape=box, style=invis]; photobleaching [label="Photobleaching", fillcolor="#F1F3F4", fontcolor="#202124"]; quenching [label="Quenching\n(Aggregation, Environment)", fillcolor="#F1F3F4", fontcolor="#202124"]; background [label="High Background\n(Non-specific binding, Autofluorescence)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges conc -> center [color="#34A853", label="+"]; ph -> center [color="#34A853", label="+"]; filters -> center [color="#34A853", label="+"];
center -> photobleaching [color="#EA4335", label="-"]; center -> quenching [color="#EA4335", label="-"]; center -> background [color="#EA4335", label="-"];
// Invisible edges for layout {rank=same; conc; ph; filters;} {rank=same; photobleaching; quenching; background;} node_pos -> conc [style=invis]; node_neg -> photobleaching [style=invis]; }
Caption: Key factors that positively and negatively impact signal intensity.
Experimental Protocols
Protocol 1: Optimizing this compound Conjugate Concentration
Objective: To determine the ideal concentration of an this compound conjugate that provides the best signal-to-noise ratio without causing aggregation-induced quenching.
Methodology:
-
Prepare a Dilution Series: Create a series of dilutions of your this compound conjugate in your final staining buffer. A typical starting range might be from 0.1 µg/mL to 10 µg/mL.
-
Sample Staining: Prepare multiple identical samples (e.g., cell coverslips or tissue sections). Stain each sample with a different concentration from your dilution series, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Include Controls: Prepare a negative control sample (no this compound conjugate) to measure autofluorescence and a positive control if available.
-
Imaging: Image all samples using identical instrument settings (e.g., laser power, exposure time, detector gain).
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and a background region for each sample. Calculate the signal-to-noise ratio (S/N = Mean Specific Signal / Mean Background Signal) for each concentration.
Protocol 2: General Workflow for Staining and Imaging
Objective: To provide a standardized workflow for immunofluorescence or direct staining applications using this compound to ensure reproducibility.
// Node Definitions prep [label="1. Sample Preparation\n(Fixation & Permeabilization)", fillcolor="#F1F3F4", fontcolor="#202124"]; block [label="2. Blocking\n(e.g., BSA or Serum)", fillcolor="#F1F3F4", fontcolor="#202124"]; primary [label="3. Primary Antibody Incubation\n(For indirect staining)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash1 [label="4. Washing Steps", fillcolor="#F1F3F4", fontcolor="#202124"]; secondary [label="5. This compound Conjugate Incubation\n(Secondary Ab or Direct Probe)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="6. Final Washing Steps", fillcolor="#F1F3F4", fontcolor="#202124"]; mount [label="7. Mounting\n(Use antifade medium if needed)", fillcolor="#F1F3F4", fontcolor="#202124"]; image [label="8. Imaging\n(Use optimal instrument settings)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> block; block -> primary; primary -> wash1; wash1 -> secondary; secondary -> wash2; wash2 -> mount; mount -> image; }
Caption: A standard experimental workflow for staining with this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. This compound,IR825-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]
- 7. amsbio.com [amsbio.com]
- 8. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 9. youtube.com [youtube.com]
- 10. FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx [slideshare.net]
- 11. No aggregation-induced-emission but quenching of phosphorescence for an iridium complex with a 2,2-diphenylvinyl motif: a joint experimental and theoretical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. biotium.com [biotium.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. ionoptix.com [ionoptix.com]
- 15. scribd.com [scribd.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: IR-825 Photostability and Photobleaching
Welcome to the technical support center for IR-825, a near-infrared (NIR) fluorescent dye. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the photostability and photobleaching of this compound during experimental use. Here you will find troubleshooting guidance and frequently asked questions in a user-friendly Q&A format, alongside detailed experimental protocols and comparative data to enhance the robustness of your fluorescence-based applications.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter when working with this compound.
Question: My this compound signal is weak or fades too quickly during imaging. What can I do?
Answer: Rapid signal loss, or photobleaching, is a common issue with fluorescent dyes, including those in the near-infrared spectrum. Here are several factors to consider and steps to take to mitigate this problem:
-
Reduce Excitation Power: High laser power is a primary driver of photobleaching.[1][2] Reduce the laser intensity to the minimum level required for adequate signal detection.
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible acquisition times and avoiding prolonged, continuous illumination.[3] When not actively acquiring images, use a shutter to block the excitation light path.[4]
-
Optimize Filter Selection: Ensure that your excitation and emission filters are appropriate for this compound to maximize signal collection and minimize the required excitation energy.[4][5]
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium or imaging buffer. These agents often contain antioxidants that reduce the generation of reactive oxygen species (ROS), a major cause of photobleaching.
-
Consider the Solvent Environment: The solvent can influence the photostability of cyanine (B1664457) dyes. If your experimental conditions allow, consider testing different solvents to see if photostability improves.
-
Check for Aggregation: Cyanine dyes can aggregate at high concentrations, which can alter their photophysical properties and potentially increase photobleaching. Ensure your working concentration is optimized.
Question: I am observing high background fluorescence in my images. How can I reduce it?
Answer: High background can obscure your signal of interest. Here are some common causes and solutions:
-
Use Appropriate Consumables: When possible, use black-walled microplates or dishes to minimize background fluorescence from the plastic.
-
Check Reagent Purity: Impurities in your solvents or other reagents can be a source of autofluorescence. Use high-purity, spectroscopy-grade solvents.
-
Optimize Staining Protocol: If you are using this compound for staining, ensure that your washing steps are thorough to remove any unbound dye.
-
Correct for Autofluorescence: If the source of the background is cellular or tissue autofluorescence, you can acquire an image of an unstained control sample and subtract this background from your experimental images.
Question: My fluorescence signal is inconsistent between samples or experiments. What could be the cause?
Answer: Variability in fluorescence intensity can arise from several factors:
-
Pipetting Inaccuracy: Ensure accurate and consistent pipetting of the this compound solution and any other reagents across all samples.
-
Inconsistent Light Exposure: If samples are handled and imaged sequentially, ensure that each sample is exposed to the same amount and duration of light to control for photobleaching-induced variations.
-
Sample Preparation Differences: Variations in cell density, tissue thickness, or staining protocols can lead to inconsistent signal. Standardize your sample preparation methods.
-
Instrument Settings: Use the same instrument settings (e.g., laser power, detector gain, acquisition time) for all samples within an experiment and between experiments that you intend to compare.
Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and handling of this compound.
Question: What is the primary mechanism of this compound photobleaching?
Answer: The primary mechanism of photobleaching for heptamethine cyanine dyes like this compound is photooxidation. Upon excitation with light, the dye can transition to a long-lived triplet state. This excited state can then transfer energy to molecular oxygen, generating highly reactive singlet oxygen. Singlet oxygen can then react with and destroy the cyanine dye molecule, leading to an irreversible loss of fluorescence.
Question: How can I improve the photostability of this compound for my experiments?
Answer: Several strategies can be employed to enhance the photostability of this compound:
-
Use of Antioxidants and Quenchers: The addition of antioxidants like ascorbic acid or triplet state quenchers such as Trolox (a water-soluble vitamin E analog) to the imaging buffer can significantly reduce photobleaching.[6][7] These molecules can either scavenge reactive oxygen species or directly interact with the dye's excited triplet state to prevent the formation of singlet oxygen.
-
Encapsulation: Encapsulating this compound within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect the dye from the surrounding environment and reduce its interaction with molecular oxygen, thereby improving photostability.[8]
-
Structural Modifications: While not a technique for the end-user, it is worth noting that the photostability of cyanine dyes can be intrinsically improved through chemical modifications to their structure.[9]
Question: How does the stability of this compound compare to other near-infrared dyes like ICG?
Answer: this compound is structurally similar to IR-820, which has been shown to have improved stability in aqueous solutions compared to Indocyanine Green (ICG).[10][11] One study demonstrated that IR-820 had degradation half-times approximately double those of ICG under various temperature and light conditions.[10] This suggests that this compound may offer a more stable alternative to ICG for applications requiring longer imaging times.
Quantitative Data on Photostability
While specific photobleaching quantum yields and rate constants for this compound are not extensively documented across a wide range of conditions in the readily available literature, comparative data for similar dyes provide valuable insights. The following table summarizes the relative photostability of IR-820, a close analog of this compound, in comparison to ICG.
| Dye | Condition | Relative Stability (Degradation Half-Time) | Reference |
| IR-820 | Aqueous solution, various temperature and light conditions | Approximately 2x more stable than ICG | [10] |
| ICG | Aqueous solution, various temperature and light conditions | Baseline | [10] |
Experimental Protocols
Here we provide detailed protocols for common techniques to improve the photostability of this compound.
Protocol 1: Using Ascorbic Acid as an Antifade Agent in Imaging Buffer
This protocol describes the preparation of an imaging buffer containing ascorbic acid to reduce the photobleaching of this compound during fluorescence microscopy.
Materials:
-
This compound solution at the desired working concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-ascorbic acid
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10x stock solution of PBS.
-
On the day of the experiment, prepare a fresh 1x PBS solution.
-
Prepare a stock solution of ascorbic acid (e.g., 100 mM) in 1x PBS. This solution is prone to oxidation and should be made fresh.
-
Just before imaging, add the ascorbic acid stock solution to your final volume of this compound imaging solution to achieve the desired final concentration of ascorbic acid. A typical starting concentration is in the range of 500 µM to 2 mM.
-
Gently mix the solution.
-
Use this imaging buffer for your microscopy experiment.
Logical Workflow for Protocol 1
Protocol 2: Using Trolox as a Photostabilizer in Live-Cell Imaging
This protocol outlines the use of Trolox to mitigate photobleaching of this compound in live-cell imaging experiments.
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for your cells
-
This compound stock solution
Procedure:
-
Prepare a stock solution of Trolox (e.g., 100 mM) in anhydrous DMSO. Store aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the Trolox stock solution into the cell culture medium to the desired final working concentration. A typical starting concentration is in the range of 100-500 µM. Note: The optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response curve to determine the best concentration with minimal cytotoxicity is advisable.
-
Incubate your cells with the this compound solution as per your experimental protocol.
-
Just before imaging, replace the medium with the freshly prepared medium containing Trolox.
-
Proceed with live-cell imaging, taking care to minimize light exposure.
Signaling Pathway of Photobleaching and Mitigation
Protocol 3: Encapsulation of this compound in PLGA Nanoparticles
This protocol provides a general method for encapsulating the hydrophobic dye this compound into PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique. This method is adapted from general protocols for hydrophobic drug encapsulation.[12]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 1-5% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of PLGA and this compound in DCM. The ratio of this compound to PLGA will determine the dye loading and may need optimization.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA. The PVA acts as a surfactant to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase while stirring vigorously. Homogenize the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water emulsion. The sonication time and power will influence the nanoparticle size.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of PVA solution and stir at room temperature for several hours to allow the DCM to evaporate. A rotary evaporator can be used to accelerate this process.
-
Nanoparticle Collection: Once the solvent has been removed, collect the nanoparticles by centrifugation.
-
Washing: Wash the nanoparticle pellet with deionized water several times to remove excess PVA and unencapsulated this compound.
-
Lyophilization: For long-term storage, the nanoparticles can be lyophilized, often with a cryoprotectant.
Experimental Workflow for Nanoparticle Encapsulation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence Microscopy Errors [evidentscientific.com]
- 9. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 10. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Encapsulation of Large-Size Plasmids in PLGA Nanoparticles for Gene Editing: Comparison of Three Different Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methods to Prevent Quenching of IR-825 Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the fluorescence quenching of IR-825 in experimental settings.
Troubleshooting Guide
Issue: You are observing a weak or non-existent fluorescence signal from your this compound sample.
A diminished fluorescence signal is a common problem that can derail experiments. This guide provides a systematic workflow to diagnose and resolve the underlying cause.
Technical Support Center: IR-825 Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of the near-infrared dye IR-825 in aqueous solutions.
Troubleshooting Guides
Issue 1: Precipitation or Visible Aggregates Upon Dissolving this compound in Aqueous Buffer
Question: I'm observing a precipitate or cloudiness immediately after adding my this compound stock solution (in an organic solvent) to my aqueous buffer. What's causing this and how can I fix it?
Answer: This phenomenon, often called "crashing out," occurs when the concentrated dye solution in a water-miscible organic solvent is rapidly diluted into an aqueous buffer where this compound has poor solubility. The sudden change in solvent polarity causes the dye to aggregate and precipitate.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Add the this compound stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This promotes quick dispersion and minimizes localized high concentrations of the dye.
-
Consider a stepwise dilution. First, dilute the stock solution into a mixture of the organic solvent and the aqueous buffer, and then further dilute this intermediate solution into the final aqueous buffer.
-
-
Reduce Stock Solution Concentration: Lowering the concentration of this compound in your organic stock solution can mitigate precipitation upon dilution into the aqueous phase.
-
Incorporate Anti-Aggregation Agents: The use of excipients is a highly effective strategy to prevent aggregation. The two most common and effective agents for this compound are Pluronic® F-127 and cyclodextrins. Refer to the detailed experimental protocols below for their preparation and use.
-
Adjust Buffer pH: The solubility of this compound can be influenced by the pH of the aqueous solution. Experiment with slight adjustments to the buffer's pH to see if solubility improves. However, ensure the final pH is compatible with your experimental system (e.g., cell viability, protein stability).
-
Control Temperature: Ensure your aqueous buffer is at the desired experimental temperature before adding the this compound stock solution. While gentle heating can sometimes aid dissolution, be cautious as excessive heat can degrade the dye. Monitor the solution for precipitation as it returns to room temperature.
Issue 2: Gradual Precipitation or Decrease in Absorbance/Fluorescence Over Time
Question: My this compound solution was initially clear, but after a few hours or overnight, I see a precipitate, or the absorbance/fluorescence signal has decreased. Why is this happening?
Answer: This indicates that your initial solution was likely supersaturated and thermodynamically unstable. Over time, the excess this compound aggregates and precipitates out of the solution. This can also be a sign of dye degradation.
Troubleshooting Steps:
-
Determine Thermodynamic Solubility: Perform an equilibrium solubility experiment (e.g., shake-flask method) to determine the maximum stable concentration of this compound in your specific buffer and experimental conditions.
-
Utilize Stabilizing Agents: Incorporating Pluronic® F-127 or cyclodextrins into your formulation is the most effective way to enhance the long-term stability of this compound in aqueous solutions. These agents encapsulate the hydrophobic dye, preventing aggregation.
-
Optimize Storage Conditions:
-
Store this compound stock solutions in a dry, dark place. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Aqueous solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, keep the solution protected from light and at a stable temperature.
-
-
Evaluate Photostability: this compound, like many cyanine (B1664457) dyes, can be susceptible to photobleaching, especially when exposed to light for prolonged periods. Minimize light exposure during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of this compound?
A1: It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF). A typical stock solution concentration is 1-10 mg/mL. Ensure the dye is completely dissolved before use.
Q2: How do I know if my this compound is aggregating?
A2: Aggregation can be detected through several methods:
-
Visual Inspection: The most obvious sign is the formation of a visible precipitate or a cloudy appearance in the solution.
-
UV-Vis Spectroscopy: Aggregation of cyanine dyes like this compound leads to characteristic changes in the absorption spectrum. Typically, a decrease in the monomer absorption peak (around 825 nm) and the appearance of a new, blue-shifted peak (H-aggregates) or a red-shifted shoulder (J-aggregates) is observed. An overall increase in baseline absorbance due to light scattering by the aggregates can also be an indicator.[1]
-
Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in the solution. The presence of large particles (hundreds of nanometers to microns) is a clear indication of aggregation.
Q3: What concentration of Pluronic® F-127 should I use?
A3: The final concentration of Pluronic® F-127 is typically kept at or below 0.1% (w/v) in the final working solution.[2] It is often prepared as a 10% or 20% (w/v) stock solution in water or DMSO, respectively.[3]
Q4: Which type of cyclodextrin (B1172386) is best for this compound?
A4: While various cyclodextrins can be used, hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its higher aqueous solubility and ability to form stable inclusion complexes with hydrophobic molecules.[4][5] The optimal type and concentration may need to be determined empirically for your specific application. The molar ratio of cyclodextrin to the dye is a critical parameter in forming the inclusion complex.[4]
Q5: Can I sonicate my this compound solution to redissolve aggregates?
A5: Sonication can be used to break up aggregates, but it is often a temporary solution. Without the presence of a stabilizing agent, the dye will likely re-aggregate over time. If you use sonication, it should be done cautiously, as prolonged or high-intensity sonication can potentially degrade the dye.
Quantitative Data Summary
The following tables summarize quantitative data on the use of common anti-aggregation agents.
Table 1: Pluronic® F-127 for Solubilizing Hydrophobic Dyes
| Parameter | Value | Reference |
| Stock Solution Concentration | 10% (w/v) in water or 20% (w/v) in DMSO | [3] |
| Typical Final Concentration | ≤ 0.1% (w/v) | [2] |
| Molecular Weight | ~12,500 Da | [6] |
| Function | Forms micelles to encapsulate hydrophobic molecules | [7] |
Table 2: Properties of Common Natural Cyclodextrins
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin | Reference |
| Number of Glucose Units | 6 | 7 | 8 | [8] |
| Molecular Weight ( g/mol ) | 972 | 1135 | 1297 | [9] |
| Solubility in Water ( g/100 mL) | 14.5 | 1.85 | 23.2 | [9] |
| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
Note: Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have significantly higher aqueous solubility.
Experimental Protocols
Protocol 1: Preparation and Use of Pluronic® F-127 for this compound Stabilization
Objective: To prepare a working solution of this compound in an aqueous buffer using Pluronic® F-127 to prevent aggregation.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) Pluronic® F-127 Stock Solution in DMSO:
-
Weigh 2 g of Pluronic® F-127 powder and add it to a suitable container.
-
Add anhydrous DMSO to a final volume of 10 mL.
-
Gentle heating (e.g., in a 40°C water bath) and vortexing may be required to fully dissolve the Pluronic® F-127.[2]
-
Store the stock solution at room temperature. Do not refrigerate or freeze, as this may cause the Pluronic® F-127 to precipitate. If precipitation occurs, gently warm and vortex the solution until it becomes clear.[2][3]
-
-
Prepare an this compound Stock Solution in DMSO:
-
Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. Ensure the dye is fully dissolved.
-
-
Prepare the Final this compound Working Solution:
-
Immediately before use, in a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 stock solution.[3]
-
Vortex the mixture briefly.
-
Add the this compound/Pluronic® F-127 mixture dropwise to your pre-warmed, vortexing aqueous buffer to achieve the desired final concentration of this compound.
-
Ensure the final concentration of Pluronic® F-127 does not exceed 0.1% (w/v).
-
Protocol 2: Preparation of this compound/Cyclodextrin Inclusion Complexes
Objective: To prepare a stable aqueous solution of this compound by forming an inclusion complex with a cyclodextrin (e.g., HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Freeze-dryer (lyophilizer) or equipment for co-precipitation
Procedure (Freeze-Drying Method): [9][10]
-
Dissolve HP-β-CD in Deionized Water:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration. The concentration will depend on the desired molar ratio of HP-β-CD to this compound.
-
-
Add this compound:
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Continue stirring the mixture in the dark for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Freeze-Drying:
-
Freeze the solution (e.g., using liquid nitrogen or a -80°C freezer).
-
Lyophilize the frozen solution until a dry powder is obtained.
-
-
Reconstitution:
-
The resulting powder is the this compound/HP-β-CD inclusion complex, which should readily dissolve in aqueous buffers to form a stable solution.
-
Protocol 3: UV-Vis Spectroscopy for Monitoring this compound Aggregation
Objective: To use UV-Vis spectroscopy to assess the aggregation state of this compound in an aqueous solution.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound solution to be analyzed
-
Reference buffer (the same buffer used to prepare the this compound solution)
Procedure:
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up according to the manufacturer's instructions.
-
Set the wavelength range to scan from approximately 500 nm to 900 nm.
-
-
Blank Measurement:
-
Fill a clean quartz cuvette with the reference buffer.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Fill a clean quartz cuvette with the this compound solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Examine the spectrum for signs of aggregation:
-
Monomer Peak: A sharp absorption peak around 825 nm indicates the presence of monomeric this compound.
-
H-Aggregate Peak: A new, blue-shifted peak or shoulder (typically between 650-750 nm) suggests the formation of H-aggregates.
-
J-Aggregate Peak: A red-shifted shoulder on the main absorption peak can indicate the formation of J-aggregates.
-
Baseline Shift: An increase in the absorbance across the entire spectrum, particularly at longer wavelengths where the dye does not absorb, is indicative of light scattering from large aggregates.[1]
-
-
Visualizations
Caption: Workflow for preparing a stable this compound solution using Pluronic® F-127.
Caption: Logical troubleshooting flow for this compound aggregation issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 3. medium.com [medium.com]
- 4. toolify.ai [toolify.ai]
- 5. biorxiv.org [biorxiv.org]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. biotium.com [biotium.com]
- 8. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mit.edu [web.mit.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting instability of IR-825 nanoparticle formulations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability with their IR-825 nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nanoparticle formulations?
This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye. It is frequently encapsulated into nanoparticles for biomedical applications such as photothermal therapy (PTT) and fluorescence imaging. Encapsulation is necessary because, like many organic dyes, free this compound suffers from poor aqueous solubility, rapid clearance from the body, and concentration-dependent aggregation.[1][2][3] Nanoparticle formulations help to overcome these limitations, improve stability, and enable targeted delivery.[1][4][5]
Q2: What are the most common signs of instability in my this compound nanoparticle formulation?
Common indicators of formulation instability include:
-
Visible precipitation or aggregation: The solution appears cloudy or contains visible particles that settle over time.
-
Changes in particle size and polydispersity index (PDI): An increase in the average particle size or PDI as measured by Dynamic Light Scattering (DLS) indicates aggregation.
-
Loss of fluorescence or color change: This suggests degradation or photobleaching of the this compound dye.
-
Poor encapsulation efficiency or rapid leakage: The amount of dye successfully loaded into the nanoparticles is low, or it leaches out of the particles prematurely.
Q3: How does the formulation environment affect stability?
The surrounding environment critically impacts nanoparticle stability. Factors such as pH, ionic strength of the buffer, and the presence of proteins or other biological molecules can neutralize surface charges, leading to aggregation.[6][7] For instance, nanoparticles can be coated by blood components in a process called opsonization, targeting them for clearance.[6] It is crucial to test stability in physiologically relevant media, not just in deionized water.
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation and Sedimentation
Your nanoparticle solution has become cloudy, or you observe a visible pellet after storage. DLS measurements confirm a significant increase in particle size and PDI.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Insufficient Surface Charge | Measure the Zeta Potential. A value close to zero (e.g., between -10 mV and +10 mV) indicates low electrostatic repulsion between particles, leading to aggregation. Solution: Modify the nanoparticle surface to increase charge. This can be achieved by incorporating charged lipids or polymers into the formulation or by adsorbing charged molecules onto the particle surface. |
| Inadequate Steric Hindrance | Incorporate PEGylated lipids or polymers. Poly(ethylene glycol) (PEG) chains on the nanoparticle surface create a hydrophilic shield that provides steric hindrance, preventing particles from getting close enough to aggregate. This is a common strategy to improve both colloidal stability and in vivo circulation time.[6] |
| Hydrophobic Interactions | Optimize the ratio of hydrophobic to hydrophilic components. If the surface is too hydrophobic, particles may aggregate to minimize their contact with the aqueous environment. Encapsulating hydrophobic dyes within a hydrophilic shell can improve dispersibility.[2] |
| Incorrect pH or Ionic Strength | Evaluate the formulation in different buffers. The pH can alter the surface charge of both the nanoparticle and the encapsulated dye. High ionic strength can compress the electrical double layer, reducing electrostatic repulsion and causing aggregation. Test stability across a range of pH values and salt concentrations relevant to your application. |
Troubleshooting Workflow for Aggregation
Caption: Troubleshooting workflow for nanoparticle aggregation issues.
Issue 2: Rapid Photobleaching or Dye Degradation
The fluorescence signal from your nanoparticles diminishes quickly upon exposure to light, or the solution changes color during storage even when protected from light.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Photo-oxidation | Protect the dye within a rigid matrix. Encapsulating cyanine dyes within a solid, dense matrix like silica (B1680970) can significantly enhance their photostability compared to softer polymeric or lipid-based carriers.[8] This matrix shields the dye from reactive oxygen species. |
| Chemical Instability in Aqueous Solution | Ensure complete encapsulation and avoid harsh conditions. Free cyanine dyes are known to be unstable in aqueous solutions, especially at high alkaline conditions.[5][8] The synthesis process should be optimized to minimize the dye's exposure to the aqueous phase before it is securely encapsulated. The Stöber method for silica nanoparticles can be effective as the rapid particle formation limits dye exposure.[8] |
| Aggregation-Caused Quenching (ACQ) | Reduce dye loading concentration. At high concentrations within the nanoparticle core, dye molecules can aggregate, leading to self-quenching of the fluorescence signal. Prepare formulations with varying dye-to-carrier ratios to find an optimal loading that balances signal brightness and stability. |
| Excessive Light Exposure | Minimize exposure to excitation light. Use neutral density filters, reduce laser power, or decrease exposure times during imaging experiments. For storage, always keep formulations in amber vials or wrapped in foil in a dark environment, preferably at 4°C. |
Factors Influencing Nanoparticle Stability
Caption: Key factors influencing this compound nanoparticle stability.
Issue 3: Low Encapsulation Efficiency (EE) or Premature Release
Quantification shows that a low percentage of the initial this compound was successfully loaded into the nanoparticles, or the dye is released too quickly in solution.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Poor Dye-Matrix Interaction | Match the hydrophobicity of the dye and the nanoparticle core. this compound is a hydrophobic molecule. Using a highly hydrophobic polymer core (e.g., PLGA, PCL) can improve encapsulation through favorable hydrophobic interactions.[2][9] Forcing it into a hydrophilic environment will lead to poor loading. |
| Suboptimal Formulation Technique | Optimize the preparation method. For nanoprecipitation, factors like the solvent/anti-solvent ratio and the rate of addition are critical.[9] For emulsion-based methods, sonication power and time must be carefully controlled. Experiment with different parameters to maximize dye entrapment. |
| Dye Precipitation During Formulation | Ensure the dye remains solubilized in the organic phase. Before mixing with the aqueous phase, ensure that the this compound is fully dissolved in the organic solvent along with the polymer. If the dye precipitates before nanoparticle formation, it cannot be encapsulated. |
| Covalent Conjugation | Consider covalently attaching this compound to the polymer. For the highest stability and loading, conjugating the dye directly to the polymer backbone via a chemical reaction (e.g., amine-carboxyl) can create amphiphilic structures that self-assemble with the dye as an integral part, preventing any leakage.[10][11] |
Workflow for Optimizing Encapsulation Efficiency
Caption: Workflow for maximizing this compound encapsulation efficiency.
Experimental Protocols
Protocol 1: Characterization by Dynamic Light Scattering (DLS) and Zeta Potential
This protocol is for assessing particle size, polydispersity index (PDI), and surface charge.
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (typically 10 mM NaCl solution for zeta potential or deionized water for sizing) to a suitable concentration to achieve a count rate between 100 and 500 kcps. Ensure the sample is free of large aggregates by filtering through a 0.45 µm syringe filter if necessary.
-
Instrument Setup: Use an instrument like a Malvern Zetasizer. Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Measurement:
-
For size and PDI , select the appropriate material and dispersant properties. Perform at least three measurements for each sample. The Z-average diameter provides the mean particle size, while the PDI indicates the breadth of the size distribution (a PDI < 0.25 is generally considered acceptable).[2]
-
For zeta potential , use a folded capillary cell (DTS1070 or similar). Ensure no air bubbles are present. Apply an electric field and measure the electrophoretic mobility to calculate the zeta potential. Perform at least three measurements.
-
-
Data Analysis: Analyze the size distribution reports and the zeta potential values. For stability, a zeta potential more negative than -30 mV or more positive than +30 mV is desirable.
Protocol 2: Quantification of Encapsulation Efficiency (EE)
This protocol uses UV-Vis spectroscopy to determine the amount of this compound encapsulated in the nanoparticles.
-
Standard Curve Generation: Prepare a series of known concentrations of free this compound in a suitable solvent (e.g., DMSO or ethanol). Measure the absorbance of each standard at the maximum absorption wavelength of this compound (~780-820 nm, confirm with a scan). Plot absorbance vs. concentration to create a standard curve.
-
Separation of Free Dye: Take a known volume of your nanoparticle formulation. Separate the nanoparticles from the unencapsulated (free) dye. Common methods include:
-
Quantification of Free Dye: Carefully collect the supernatant or filtrate, which contains the unencapsulated this compound. Measure its absorbance using the UV-Vis spectrophotometer.
-
Calculation:
-
Using the standard curve, determine the concentration, and thus the mass, of the free dye (Mass_free).
-
The initial mass of the dye added to the formulation is Mass_total.
-
The Encapsulation Efficiency (EE) is calculated as follows: EE (%) = [(Mass_total - Mass_free) / Mass_total] * 100
-
References
- 1. Frontiers | Indocyanine Green Nanoparticles: Are They Compelling for Cancer Treatment? [frontiersin.org]
- 2. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine Green Nanoparticles : Are They Compelling for Cancer Treatment? [air.unimi.it]
- 4. Indocyanine Green-Loaded Nanoparticles for Image-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of Indocyanine Green with Chitosan Oleate Coated PLGA Nanoparticles for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing laser power and wavelength for IR-825 photothermal therapy
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of the near-infrared (NIR) dye IR-825 in photothermal therapy (PTT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal laser wavelength for exciting this compound?
A1: The optimal laser wavelength for this compound corresponds to its maximum absorption peak in the near-infrared (NIR) region. While the exact peak can vary slightly depending on the solvent and whether it is encapsulated, an 808 nm laser is most commonly and effectively used for this compound-mediated photothermal therapy.[1] This wavelength falls within the NIR-I window (700-900 nm), which allows for reasonable tissue penetration.[2] For deeper tissue applications, wavelengths in the NIR-II window (1000-1700 nm) may be considered, though this could require modified photosensitizers.[2]
Q2: How do I determine the appropriate laser power density for my experiment?
A2: The ideal laser power density is a critical parameter that must be optimized for each specific application (in vitro vs. in vivo), cell type, and this compound concentration. It is a balance between achieving sufficient hyperthermia for tumor ablation while minimizing damage to surrounding healthy tissue.[3] A typical starting point for in vivo studies is around 0.3 W/cm² to 1.0 W/cm² . It is crucial to perform pilot studies to determine the lowest effective power density that achieves the desired therapeutic temperature.
Q3: What temperature should I aim for at the tumor site?
A3: The target temperature dictates the mechanism of cell death.
-
Conventional PTT: A temperature of >50°C is typically required for effective and rapid tumor ablation via necrosis.[4]
-
Mild PTT (mPTT): A lower temperature range of 43-45°C can be used.[5] This approach is often employed to overcome tumor cell thermotolerance and can trigger non-apoptotic cell death pathways, potentially leading to a more robust anti-tumor immune response.[6]
Q4: What are the primary mechanisms of cell death in this compound PTT?
A4: The primary mechanism is hyperthermia-induced cell death. Depending on the temperature achieved, this can manifest as:
-
Necrosis: At high temperatures (>50°C), rapid and uncontrolled cell death occurs due to protein denaturation and membrane rupture.[7]
-
Apoptosis: Milder, controlled heating can induce programmed cell death (apoptosis) through intracellular signaling cascades.
-
Regulated Cell Death (RCD): Emerging research shows that mild PTT can induce other forms of regulated cell death, such as ferroptosis and pyroptosis, which can release damage-associated molecular patterns (DAMPs) and stimulate an anti-tumor immune response.[6]
Troubleshooting Guide
Problem 1: Low therapeutic efficacy or insufficient temperature increase.
| Possible Cause | Troubleshooting Step |
| Suboptimal Laser Parameters | Verify that the laser wavelength matches the absorption peak of your this compound formulation (~808 nm). Gradually increase the laser power density or irradiation time, monitoring the temperature with an IR thermal camera. |
| Low this compound Accumulation | Increase the concentration of this compound or the incubation/circulation time. For in vivo studies, consider using a targeted nanoparticle formulation to enhance tumor-specific accumulation.[1][8] |
| Poor Photothermal Conversion | Ensure the stability of your this compound formulation. Free this compound can be unstable; encapsulation in nanoparticles often improves stability and thermal conversion performance.[9] |
| Photobleaching | High laser power can sometimes lead to photobleaching of the dye. Consider using a slightly lower power density for a longer duration or a pulsed laser to achieve the same thermal dose. |
Problem 2: Significant damage to surrounding healthy tissue (in vivo).
| Possible Cause | Troubleshooting Step |
| Excessive Laser Power | Reduce the laser power density. The goal is to heat the tumor selectively.[5] |
| Broad Laser Beam | Ensure the laser beam is tightly focused on the tumor area. Use imaging guidance if available to improve precision. |
| Non-specific this compound Distribution | Improve the tumor-targeting strategy. Using nanoparticles with targeting ligands (e.g., antibodies, peptides) can increase the concentration of this compound at the tumor site relative to healthy tissue.[10] |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable this compound Formulation | Prepare fresh this compound formulations for each experiment or validate the stability of stored solutions. Nanoparticle formulations should be characterized for size and dye loading before each use. |
| Inconsistent Laser Setup | Ensure the laser-to-sample distance, beam alignment, and power calibration are identical for every experiment. |
| Biological Variability | For in vivo studies, ensure tumors are of a consistent size at the start of treatment. For in vitro work, ensure cells are at the same passage number and confluency. |
Quantitative Data Summary
The following tables summarize typical experimental parameters found in the literature. These should be used as a starting point for optimization.
Table 1: In Vitro Laser & this compound Parameters
| Cell Line | This compound Concentration | Laser Wavelength | Power Density | Irradiation Time | Outcome |
| Various Cancer Cells | 5-25 µg/mL | 808 nm | 0.5 - 1.5 W/cm² | 5 - 10 min | Significant cell death |
| A431 Cells | Not specified | Not specified | Not specified | Not specified | PTT induced significant cell death[10] |
Table 2: In Vivo Laser & this compound Parameters
| Animal Model | This compound Formulation | Laser Wavelength | Power Density | Irradiation Time | Outcome |
| Tumor-bearing mice | Nanoparticle-encapsulated | 808 nm | 0.3 W/cm² | 10 min | Tumor temperature increase, ablation[4] |
| 4T1 tumor model | Polymeric nanoparticles | 808 nm | 1.0 W/cm² | 5 min | Highly efficient tumor ablation[9] |
| Tumor-bearing mice | Nanoparticle-injected | 808 nm | Not specified | Not specified | Complete tumor elimination[1] |
Experimental Protocols & Workflows
Protocol 1: In Vitro Photothermal Therapy
-
Cell Culture: Plate cancer cells (e.g., 4T1, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[11]
-
This compound Incubation: Prepare a solution of this compound (or this compound loaded nanoparticles) in complete cell culture medium. Replace the existing medium with the this compound solution at the desired concentration (e.g., 10 µg/mL) and incubate for 4-6 hours. Include control wells with no this compound.
-
Laser Irradiation: Gently wash the cells with PBS to remove excess this compound. Add fresh medium. Irradiate the designated wells with an 808 nm laser at a predetermined power density (e.g., 1.0 W/cm²) for a specified duration (e.g., 5 minutes). Include non-irradiated control groups.
-
Viability Assessment: After irradiation, return the plate to the incubator for 12-24 hours.
-
Analysis: Assess cell viability using a standard method like an MTT or CCK-8 assay.[12] Calculate the percentage of cell death relative to the untreated controls.
Diagram: In Vitro Experimental Workflow
Caption: Workflow for in vitro this compound photothermal therapy experiments.
Signaling Pathways in Photothermal Therapy
The intense heat generated during PTT can trigger several distinct cell death pathways. The dominant pathway is often dependent on the peak temperature achieved.
Caption: Cell death pathways activated by photothermal therapy.
References
- 1. medkoo.com [medkoo.com]
- 2. Deep-Tissue Photothermal Therapy Using Laser Illumination at NIR-IIa Window | Nano-Micro Letters [nmlett.org]
- 3. Recent advances in selective photothermal therapy of tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual-wavelength strategy improves phototherapy of cancer [optics.org]
- 6. Photothermal-triggered non-apoptotic regulated cell death-related pathway regulation boosts systemic antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of IR-825 Labeled Proteins and Antibodies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IR-825 labeled proteins and antibodies. Our goal is to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step before purifying my this compound labeled protein/antibody?
Before beginning the purification process, it is critical to ensure that your protein or antibody is in an amine-free buffer. Commercially available antibodies often contain stabilizing proteins (like BSA) or preservatives (like sodium azide) that can interfere with the conjugation and purification process. Tris buffers are also commonly used for elution during antibody production and must be removed.[1] We recommend a buffer exchange to a suitable amine-free buffer, such as phosphate-buffered saline (PBS), prior to labeling.
Q2: How do I remove the unconjugated ("free") this compound dye after the labeling reaction?
The removal of free dye is a critical step to avoid high background fluorescence and inaccurate quantification.[2] Several methods can be employed, with the choice depending on your sample volume, protein stability, required purity, and available equipment. The most common and effective methods are Size-Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Q3: Which purification method is best for my this compound labeled conjugate?
The ideal method depends on your specific experimental needs. Here is a comparison to guide your decision:
| Method | Principle | Advantages | Disadvantages | Best For |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. Larger conjugates elute before the smaller, free dye.[3][4] | Gentle, preserves protein activity, high resolution.[3] | Can lead to sample dilution. | High-purity applications, final "polishing" step.[3] |
| Dialysis | Passive diffusion of small molecules (free dye) across a semi-permeable membrane. | Simple, gentle, requires minimal specialized equipment. | Time-consuming, can result in sample dilution. | Small to medium sample volumes where time is not a critical factor. |
| Tangential Flow Filtration (TFF) | Rapid filtration where the sample flows parallel to a filter membrane, retaining the larger conjugate. | Fast, efficient for concentrating and desalting, scalable. | Requires a specific TFF system, potential for shear stress on proteins.[5] | Large sample volumes, process development and manufacturing.[5] |
Q4: My this compound labeled protein/antibody has precipitated after labeling or during purification. What could be the cause?
Precipitation or aggregation is a common issue, particularly with hydrophobic near-infrared dyes like this compound. Several factors can contribute to this:
-
Over-labeling: A high degree of labeling (DOL) can significantly increase the hydrophobicity of the protein, leading to aggregation.[6][7][8][9] It is crucial to optimize the dye-to-protein molar ratio during the labeling reaction.
-
Buffer Conditions: The pH, ionic strength, and composition of your buffer can influence protein solubility.[7]
-
Physical Stress: Some purification methods, like TFF, can subject the protein to shear stress, which may induce aggregation.[5]
To troubleshoot, consider reducing the DOL, optimizing your buffer conditions (e.g., varying pH or adding non-ionic detergents), or choosing a gentler purification method like SEC or dialysis.
Q5: How do I determine the Degree of Labeling (DOL) for my this compound conjugate?
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to a single protein or antibody molecule. It is a critical parameter for ensuring the quality and consistency of your labeled conjugate.[10][11][12] The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the this compound dye (typically around 774 nm).
The following formula is used to calculate the DOL:
Where:
-
A_max_dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[12]
-
A_280_protein is the absorbance of the conjugate at 280 nm.
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280_dye / A_max_dye).
-
ε_dye is the molar extinction coefficient of the this compound dye at its absorbance maximum.
For antibodies, an optimal DOL is typically between 2 and 10.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified conjugate | - Protein precipitation/aggregation.- Protein adhesion to purification media.- Inefficient elution. | - Optimize labeling conditions to avoid over-labeling.- Use a gentler purification method (e.g., SEC).- Include additives like non-ionic detergents in buffers.- For affinity chromatography, ensure elution buffer conditions are optimal (e.g., pH, salt concentration).[13] |
| High background in fluorescence assays | - Incomplete removal of free this compound dye. | - Repeat the purification step.- For SEC, ensure the column has the appropriate fractionation range.- For dialysis, increase the number of buffer changes and the total dialysis time. |
| No protein detected in the eluate | - Protein did not bind to the affinity column.- Affinity tag is inaccessible.- Protein was lost during wash steps. | - Verify the expression of the affinity tag.- Consider purification under denaturing conditions to expose the tag.- Reduce the stringency of wash buffers (e.g., lower salt or detergent concentration).[13] |
| Conjugate shows poor stability post-purification | - Suboptimal buffer conditions (pH, excipients).- Presence of residual organic solvents from the labeling reaction. | - Perform buffer exchange into a formulation buffer optimized for stability.- Ensure complete removal of solvents like DMSO or DMF during purification. TFF is particularly effective for this. |
| Inconsistent Degree of Labeling (DOL) | - Variability in labeling reaction conditions (time, temperature, pH).- Inaccurate protein concentration measurement. | - Standardize the labeling protocol.- Accurately determine the initial protein concentration before labeling. |
Experimental Protocols
Protocol 1: Purification using Size-Exclusion Chromatography (SEC)
This method separates molecules based on their size, with larger molecules (the labeled antibody) eluting before smaller molecules (the free dye).[3][4]
Workflow for Size-Exclusion Chromatography
Caption: Workflow for purifying this compound labeled proteins/antibodies using SEC.
Methodology:
-
Column Equilibration: Equilibrate a suitable size-exclusion chromatography column (e.g., Sephadex G-25) with a degassed elution buffer (e.g., PBS, pH 7.4).
-
Sample Application: Carefully load the crude labeled protein solution onto the top of the column.
-
Elution: Begin the elution with the equilibration buffer and collect fractions.
-
Fraction Analysis: Monitor the absorbance of the collected fractions at 280 nm (for protein) and at the absorbance maximum of this compound (around 774 nm).
-
Pooling: The first peak to elute, showing absorbance at both wavelengths, contains your purified this compound labeled protein/antibody. Pool the relevant fractions.
Protocol 2: Purification using Dialysis
This technique relies on the diffusion of small molecules, such as unconjugated dye, through a semi-permeable membrane while retaining the larger labeled protein.
Workflow for Dialysis Purification
Caption: Step-by-step workflow for the dialysis of this compound labeled conjugates.
Methodology:
-
Membrane Preparation: Prepare a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your protein (e.g., 10 kDa MWCO for an antibody of 150 kDa).
-
Sample Loading: Load the labeled protein solution into the dialysis tubing or cassette.
-
Dialysis: Place the sealed tubing/cassette into a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C with gentle stirring.
-
Buffer Exchange: Change the dialysis buffer at least three times over a period of 24-48 hours to ensure complete removal of the free dye.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and transfer the purified labeled protein to a clean tube.
Protocol 3: Purification using Spin Desalting Columns
Spin columns are a rapid alternative to gravity-flow SEC for smaller sample volumes.
Logical Flow for Spin Column Purification
Caption: Logical steps for rapid purification using a spin desalting column.
Methodology:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions, which typically involves removing the storage buffer by centrifugation.
-
Equilibration: Equilibrate the column with the desired final buffer by adding the buffer and centrifuging. Repeat this step 2-3 times.
-
Sample Loading: Place the column in a clean collection tube and carefully apply the labeled protein sample to the center of the resin bed.
-
Purification: Centrifuge the column according to the manufacturer's protocol. The purified, desalted protein conjugate will be in the collection tube, while the free dye remains in the column resin.
References
- 1. nanocomposix.com [nanocomposix.com]
- 2. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Effect of tangential flow filtration process parameters on antibody-drug conjugates [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.vu.nl [research.vu.nl]
- 9. Relative influence of hydrophobicity and net charge in the aggregation of two homologous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. goldbio.com [goldbio.com]
Technical Support Center: In Vivo Studies with Near-Infrared (NIR) Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using near-infrared (NIR) dyes for in vivo studies. While the query specified "IR-825," this appears to be a non-standard nomenclature. This guide addresses common pitfalls and challenges associated with widely used NIR dyes in the 700-900 nm range.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using NIR dyes for in vivo imaging?
Near-infrared (NIR) dyes operating within the "NIR window" (roughly 700-900 nm) offer significant advantages for in vivo imaging. In this spectral range, the absorption of light by endogenous molecules like hemoglobin and water is markedly reduced.[1] This allows for deeper tissue penetration of both excitation and emission light.[1] Additionally, tissue autofluorescence is lower in the NIR range, leading to a better signal-to-noise ratio compared to imaging in the visible spectrum.[1][2]
Q2: What is photobleaching, and how can I minimize it during my experiment?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, resulting in signal loss.[3][4] This can be a significant issue in long-term or quantitative imaging studies. To minimize photobleaching, consider the following strategies:
-
Reduce Exposure Time: Minimize the duration of light exposure on your sample.[4][5]
-
Lower Excitation Power: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[5] Neutral density filters can be used to attenuate the excitation light.[4]
-
Choose Photostable Dyes: Select NIR dyes known for their high photostability.
-
Use Antifade Reagents: For ex vivo slide analysis, mount tissues in media containing antifade reagents.[2]
Q3: My NIR dye is precipitating in my formulation. What can I do?
Poor aqueous solubility is a common challenge with many organic NIR dyes. Aggregation can lead to altered biodistribution, potential toxicity, and loss of fluorescence.
-
Formulation Optimization: Consider using solubilizing agents such as Cremophor EL, DMSO, or cyclodextrins. However, be mindful of their potential toxicity in vivo.
-
Conjugation to Polymers: Covalently attaching the NIR dye to biocompatible polymers like polyethylene (B3416737) glycol (PEG) can improve solubility and circulation time.
-
Use of Nanosuspensions: For some compounds, creating a nanosuspension can enhance solubility and stability.[6]
Q4: How do I determine the optimal dose of my NIR dye conjugate for in vivo imaging?
Finding the right dose is crucial for achieving a good signal-to-noise ratio while avoiding toxicity.[2] A dose-finding study is often necessary to determine the minimum effective dose (MED) and the maximum tolerated dose (MTD).[2] For NIR dyes, a common starting point for intravenous administration is in the range of 0.5 mg/kg.[2] The optimal dose will depend on the specific dye, its conjugation partner, the animal model, and the imaging system's sensitivity.
Q5: I am observing high background signal in my images. What are the potential causes and solutions?
High background can obscure the specific signal from your target. Potential causes include:
-
Autofluorescence: Although lower in the NIR range, some tissues can still exhibit autofluorescence. Consider imaging in the shortwave-infrared (SWIR) range if available, as it may offer better contrast.[7][8] Feeding animals a purified diet can also help reduce autofluorescence from food in the gut.[9]
-
Non-specific Uptake: The dye conjugate may be accumulating in non-target tissues. The physicochemical properties of the conjugate, such as size, charge, and hydrophobicity, can influence its biodistribution.[10]
-
Improper Filter Sets: Ensure that your imaging system's excitation and emission filters are optimized for the specific NIR dye you are using to minimize bleed-through.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Low Dose: The amount of injected dye is insufficient. | Perform a dose-escalation study to find the optimal concentration.[2] |
| Poor Labeling Efficiency: The NIR dye is not efficiently conjugated to the targeting molecule. | Optimize the conjugation chemistry and purify the conjugate to remove free dye. | |
| Rapid Clearance: The dye conjugate is being cleared from circulation too quickly. | Consider PEGylation or other modifications to increase circulation half-life. | |
| Incorrect Imaging Window: Imaging is being performed too early or too late post-injection. | Conduct a time-course study to determine the optimal imaging time point. | |
| High Signal in Liver and Spleen | Reticuloendothelial System (RES) Uptake: Nanoparticles and larger conjugates are often cleared by the liver and spleen.[11] | Modify the surface properties of your conjugate (e.g., with PEG) to reduce RES uptake. |
| Signal Fades Quickly During Imaging | Photobleaching: The NIR dye is being destroyed by the excitation light.[4] | Decrease excitation power, reduce exposure time, and use a more photostable dye if possible.[5] |
| Inconsistent Results Between Animals | Variable Injection Quality: Intravenous injections can be inconsistent, leading to variable dosing. | Ensure proper training in injection techniques and consider using a catheter for more reliable administration. |
| Animal-to-Animal Variability: Biological differences between animals can affect biodistribution. | Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: General Procedure for In Vivo NIR Fluorescence Imaging
-
Animal Preparation: Anesthetize the animal (e.g., with 2% isoflurane) and place it on the imaging stage.[12] Maintain body temperature using a warming pad.
-
Dye Administration: Inject the NIR dye conjugate via the desired route (e.g., tail vein, retro-orbital, intraperitoneal).[13] The injection volume and dye concentration should be optimized for the specific application.
-
Image Acquisition: Acquire images at various time points post-injection using an in vivo imaging system equipped with the appropriate NIR laser and emission filters.[14]
-
Data Analysis: Draw regions of interest (ROIs) over the target tissue and a background region to quantify the signal intensity.[15]
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and dissect the tumor and major organs. Image the dissected tissues to confirm the source of the in vivo signal.[15][16]
Protocol 2: Quality Control of NIR Dye Conjugates
-
Purity Assessment: Use techniques like HPLC or FPLC to separate the labeled conjugate from free dye and other impurities.
-
Concentration Determination: Measure the absorbance of the dye and the protein (if applicable) to determine the dye-to-protein ratio and the final concentration of the conjugate.
-
Radiochemical Purity (if applicable): For radiolabeled compounds, perform radiochemical purity testing to ensure the radionuclide is properly incorporated.[17][18]
Visualizations
Caption: A flowchart for troubleshooting weak signals in in vivo NIR imaging.
Caption: Key factors that affect the biodistribution of NIR probes in vivo.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biodistribution and Clearance of Stable Superparamagnetic Maghemite Iron Oxide Nanoparticles in Mice Following Intraperitoneal Administration [mdpi.com]
- 12. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. licorbio.com [licorbio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
Improving the signal-to-noise ratio in IR-825 microscopy
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in IR-825 microscopy experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging in a question-and-answer format.
Question: Why is my this compound signal weak or undetectable?
Answer: A weak fluorescent signal can be attributed to several factors, ranging from dye concentration and stability to instrument settings.
-
Suboptimal Dye Concentration: The concentration of this compound may be too low for detection. Prepare fresh dilutions and consider performing a concentration titration to find the optimal signal.
-
Dye Degradation: this compound, like many fluorescent dyes, is sensitive to light and temperature. Store stock solutions properly at -20°C or -80°C for long-term stability and protect from light.[1]
-
Incorrect Filter Selection: Ensure that the excitation and emission filters on the microscope are appropriate for this compound. The dye is typically excited around 808 nm.[2]
-
Low Illumination Power: The excitation light source (laser or lamp) may be set too low. Gradually increase the power, but be mindful that excessive power can accelerate photobleaching.[3]
-
Detector Settings: The detector gain or sensitivity may be too low. Increase this setting to amplify the signal. Additionally, ensure the detector is sensitive in the near-infrared (NIR) spectrum.
Question: How can I reduce the high background noise in my images?
Answer: High background noise is a common problem in fluorescence microscopy that can obscure the desired signal. The primary source in NIR imaging is often tissue autofluorescence.
-
Tissue Autofluorescence: Biological tissues, especially in the gastrointestinal tract, can exhibit significant autofluorescence.[4][5]
-
Dietary Adjustment (In Vivo): For animal studies, a major contributor to NIR autofluorescence is chlorophyll (B73375) from standard chow.[4] Switching the animals to a purified, chlorophyll-free diet for at least one week can reduce background autofluorescence by over two orders of magnitude.[4][5]
-
Wavelength Selection: Shifting the excitation wavelength to the higher end of the NIR-I window (e.g., 760 nm or 808 nm) can significantly decrease autofluorescence compared to lower wavelengths like 670 nm.[4][5]
-
-
Stray Light: Ensure the microscope's light path is properly shielded and that ambient room light is minimized.
-
Image Processing: Post-acquisition processing techniques, such as spectral unmixing, can help computationally separate the specific this compound signal from the background autofluorescence.[6]
Question: My this compound signal is fading quickly. What is causing this and how can I fix it?
Answer: Rapid signal loss is typically due to photobleaching, the photochemical destruction of the fluorophore upon exposure to excitation light.[3][7]
-
Minimize Exposure: This is the most effective way to prevent photobleaching.[8]
-
Use Antifade Reagents: For fixed samples, use a commercially available mounting medium containing an antifade agent. For some near-infrared dyes, adjusting the pH of certain antifade buffers (e.g., N-propyl gallate) to ~8.5 has been shown to improve photostability.[9]
-
Increase Dye Concentration: A higher initial concentration of the fluorophore can prolong the time it takes for the signal to fade completely.[3]
-
Image Averaging: Instead of one long exposure, acquire multiple short exposures and average them. This can improve SNR while minimizing the peak light intensity that drives photobleaching.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
While the exact peak can vary slightly based on the solvent and conjugation, this compound is a near-infrared dye typically used with an excitation source around 808 nm.[2] The emission is in the NIR-I window (700-900 nm). Always check the specific datasheet for your batch of this compound and optimize filter sets for your specific instrument.
Q2: How does tissue autofluorescence affect this compound imaging?
Tissue autofluorescence is intrinsic fluorescence from endogenous molecules in the tissue (e.g., collagen, elastin, and chlorophyll from diet in animal models).[4] This creates a background glow that can significantly lower the signal-to-noise ratio, making it difficult to distinguish the specific signal from your this compound probe.[4][5] This is particularly problematic when the target signal is weak.
Q3: What is a recommended starting concentration for this compound?
The optimal concentration is highly application-dependent. For in vivo imaging, a typical intravenous injection might involve diluting the dye to a concentration of 0.03 mg/mL and injecting a volume of 100 µL.[10] For cellular imaging or other applications, it is best to perform a serial dilution to determine the lowest possible concentration that provides a robust signal without causing aggregation or cytotoxicity.
Q4: Can I use image processing to improve my signal-to-noise ratio?
Yes, several image processing techniques can improve SNR after acquisition.
-
Background Subtraction: A simple method where a background intensity value (measured from a region with no signal) is subtracted from the entire image.
-
Averaging/Accumulation: Averaging multiple frames of the same field of view increases the signal relative to random noise. The SNR improves by the square root of the number of frames averaged.[11]
-
Spectral Unmixing: If you have the capability to acquire images at multiple emission wavelengths, spectral unmixing algorithms can differentiate the emission signature of this compound from the broader emission spectrum of autofluorescence.[6]
Data & Parameters
Table 1: Strategies to Mitigate Autofluorescence in Animal Models
| Strategy | Method | Expected Outcome | Reference |
| Dietary Management | Switch from standard rodent chow to a purified, chlorophyll-free diet for ≥ 1 week. | >100-fold reduction in gastrointestinal autofluorescence. | [4][5] |
| Excitation Wavelength | Shift excitation from <700 nm to 760 nm or 808 nm. | >100-fold reduction in background autofluorescence. | [4][5] |
| Emission Window | Shift detection from the NIR-I (700-900 nm) to the NIR-II (1000-1700 nm) window. | Significant reduction in autofluorescence and light scattering. | [4][5] |
Table 2: General Microscope Parameter Adjustments for SNR
| Parameter | Relationship to SNR | Recommended Action for Improvement | Caveat |
| Number of Scans (Averaging) | SNR ∝ √(Number of Scans) | Increase the number of co-added scans/frames. | Increases acquisition time and total light exposure.[11] |
| Excitation Power | Signal increases with power | Increase laser/lamp power. | Increases photobleaching and potential phototoxicity.[3] |
| Exposure Time | Signal increases with time | Increase camera exposure time. | Increases photobleaching; may lead to motion blur.[3] |
| Detector Gain | Amplifies both signal and noise | Increase gain to detect weak signals. | High gain can amplify electronic noise, reducing SNR. |
| Aperture Size | Signal decreases with smaller aperture | Use the largest aperture that provides the desired spatial resolution. | Smaller apertures improve spatial resolution but reduce signal.[11] |
Experimental Protocols
Protocol 1: Optimizing Imaging Parameters to Maximize SNR
-
Prepare a Control Sample: Use a sample with a known, high concentration of this compound to establish the best possible signal on your instrument.
-
Select Filters: Insert the appropriate filter cube for NIR imaging (e.g., Excitation: 780-810 nm, Emission: >820 nm).
-
Set Initial Power: Start with a low laser/lamp power setting (~10-20%) to minimize photobleaching during setup.
-
Adjust Exposure Time: Set the detector exposure time to a moderate level (e.g., 100-500 ms).
-
Focus and Find Signal: Bring the sample into focus and locate the signal.
-
Optimize Gain: Increase the detector gain until the signal is clearly visible without excessive pixel saturation or electronic noise.
-
Optimize Exposure: With a fixed gain, adjust the exposure time. Increase it to collect more photons (signal) but stop before significant photobleaching is observed during a time-lapse test.
-
Optimize Power: If the signal is still weak, incrementally increase the excitation power. Find a balance where the signal is bright but photobleaching is manageable for your required imaging duration.
-
Record Parameters: Once optimized, use these exact settings for all subsequent experimental and control samples to ensure comparability.[8]
Protocol 2: Reducing Autofluorescence in Animal Models via Diet
-
Procure Purified Diet: Obtain a commercially available, chlorophyll-free, purified rodent diet.
-
Acclimatize Animals: House the animals (e.g., mice) in the experimental facility according to standard protocols.
-
Dietary Switch: At least 7-10 days prior to the imaging experiment, switch the animals' food source from standard chlorophyll-containing chow to the purified diet.
-
Maintain Diet: Ensure animals are only fed the purified diet and have access to water ad libitum up until the imaging experiment.
-
Proceed with Imaging: After the dietary adjustment period, proceed with the this compound injection and imaging protocol. This method should drastically reduce background signal from the gut.[4][5]
Visual Guides
Caption: A troubleshooting decision tree for low SNR in this compound microscopy.
Caption: Standard experimental workflow for an this compound microscopy experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Steric protection of near-infrared fluorescent dyes for enhanced bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. akinainc.com [akinainc.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Solving IR-825 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the near-infrared dye IR-825 in physiological buffers.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Issue 1: My this compound precipitated immediately after I added my DMSO stock solution to my aqueous buffer (e.g., PBS, saline).
Q: What is happening and how can I fix it?
A: This is a common phenomenon known as solvent-shifting precipitation. This compound is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions.[1] When the concentrated DMSO stock is added to the buffer, the rapid change in solvent polarity causes the dye to crash out of the solution.[1]
Solutions:
-
Optimize the Dilution Method: The most critical step is to avoid localized high concentrations of this compound in the aqueous buffer. Instead of adding the DMSO stock directly into the full volume of buffer, add the small volume of DMSO stock to the side of the tube and then add the aqueous buffer while vortexing vigorously. This ensures rapid dispersion.[1] A stepwise dilution can also be effective.
-
Lower the Final Concentration: Your target concentration may be above the kinetic solubility limit of this compound in the final buffer composition. Try preparing a more dilute solution.
-
Increase the Final DMSO Concentration: While keeping toxicity in mind, a slightly higher final DMSO concentration can help maintain solubility. For in vitro cell culture, the final DMSO concentration should generally be below 0.5%.[2] For in vivo animal studies, it should preferably be 2% or lower.[3]
-
Use Co-solvents or Surfactants: Consider adding a co-solvent or surfactant to the aqueous buffer before adding the this compound stock solution. Common options include PEG400, Tween 80, or Pluronic F-127.[3][4]
Issue 2: My this compound solution was initially clear but became cloudy or formed a precipitate after some time.
Q: Why is my solution precipitating over time and what can I do to prevent it?
A: This indicates that your solution is likely in a thermodynamically unstable, supersaturated state. Over time, nucleation and crystal growth occur, leading to visible precipitation. Several factors can contribute to this delayed effect.
Solutions:
-
Control Temperature: Ensure the solution is stored and used at a constant, controlled temperature. Temperature fluctuations can alter solubility and promote precipitation.
-
Check for pH Shifts: If you are working with cell cultures, cellular metabolism can alter the pH of the media over time, which may affect the solubility of this compound. Ensure your buffer has sufficient capacity for the duration of your experiment.
-
Protect from Light: Photodegradation of the dye can lead to less soluble byproducts. Always protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Use Stabilizing Agents: Formulating this compound with surfactants or encapsulating it in nanoparticles can significantly improve its long-term stability in aqueous solutions.[5]
Issue 3: I have successfully dissolved this compound, but I am getting a weak fluorescence signal or poor photothermal effect.
Q: Why are the optical properties of my this compound solution poor?
A: This is likely due to the formation of dye aggregates. In aqueous environments, hydrophobic dyes like this compound tend to self-associate into H-aggregates (face-to-face stacking), which can lead to fluorescence quenching and a decrease in photothermal efficiency.[6][7] The presence of salts in buffers like PBS can promote this aggregation.[8]
Solutions:
-
Confirm Aggregation: Characterize the aggregation state of your dye solution using UV-Vis absorption spectroscopy. Aggregation typically causes a blue-shift (for H-aggregates) or red-shift (for J-aggregates) in the absorption spectrum compared to the monomeric dye in an organic solvent.[6][9]
-
Disrupt Aggregates:
-
Use Surfactants: Incorporating surfactants like Tween 80 or Pluronic F-127 at concentrations above their critical micelle concentration (CMC) can encapsulate this compound molecules, preventing aggregation.[5][7]
-
Formulate with Albumin: Human serum albumin (HSA) can bind to this compound, preventing aggregation and enhancing its photothermal properties.[10]
-
Lower Ionic Strength: If your experiment allows, consider using a buffer with a lower salt concentration to reduce the electrostatic screening that promotes aggregation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best primary solvent for this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended primary solvent for this compound and similar hydrophobic dyes.[11] It is crucial to use high-purity, anhydrous DMSO, as absorbed water can significantly reduce the dye's solubility.[11][12] One source indicates a solubility of this compound in DMSO of 4.55 mg/mL with the aid of ultrasonication and warming to 60°C.[11]
Q2: How does pH and ionic strength affect this compound solubility and stability?
A2: While specific data for this compound is limited, the principles for other hydrophobic molecules apply.
-
pH: The solubility of this compound can be pH-dependent due to its carboxyl groups.[13] Changes in pH can alter the ionization state of the molecule, thereby affecting its solubility and tendency to aggregate.
-
Ionic Strength: High ionic strength, such as in standard PBS, can promote the aggregation of cyanine (B1664457) dyes.[8] The salt ions screen the electrostatic repulsion between dye molecules, facilitating their self-association.[8] This can lead to reduced fluorescence and photothermal efficacy.
Q3: Can I dissolve this compound directly in physiological buffer?
A3: Direct dissolution in aqueous buffers like PBS or saline is not recommended. Due to its hydrophobic nature, this compound has extremely low aqueous solubility, and you will likely be unable to achieve a meaningful concentration. A concentrated stock solution must first be prepared in an organic solvent like DMSO.
Q4: What are the main strategies to improve the solubility and stability of this compound in physiological buffers?
A4: The primary strategies revolve around preventing the hydrophobic dye molecules from aggregating in the aqueous environment.
-
Co-Solvent Systems: Using a water-miscible organic solvent like DMSO to first dissolve the dye, followed by careful dilution into the buffer.[14]
-
Surfactant Micelles: Using non-ionic surfactants such as Tween 80 or Pluronic F-127 to form micelles that encapsulate this compound.[5]
-
Cyclodextrin Complexes: Using cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, to form inclusion complexes with this compound, thereby increasing its aqueous solubility.[15][16]
-
Nanoparticle Encapsulation: Encapsulating this compound into biocompatible and biodegradable nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA).[17][18] This not only improves solubility but also allows for controlled release and potential targeting.
Data Presentation
Table 1: Solubility of this compound and a Structurally Similar PROTAC (ARV-825) in Various Solvents
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 4.55 mg/mL (5.52 mM) | Requires ultrasonic treatment and warming to 60°C. Use fresh, anhydrous DMSO.[11] |
| This compound | Water | Insoluble | - |
| ARV-825 | DMSO | ≥ 50 mg/mL (54.15 mM) | A related, but different, hydrophobic molecule.[19] |
| ARV-825 | Ethanol | 6 mg/mL | A related, but different, hydrophobic molecule.[12] |
| ARV-825 | DMF | 15 mg/mL | A related, but different, hydrophobic molecule.[1] |
Note: Data for ARV-825 is provided for context on formulating complex hydrophobic molecules but may not directly reflect the solubility of this compound.
Experimental Protocols & Visualizations
Protocol 1: Solubilization of this compound using the Co-Solvent (DMSO) Dilution Method
This is the most common and straightforward method for preparing this compound solutions for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile physiological buffer (e.g., PBS, 0.9% Saline)
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
In a sterile environment, weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 1-5 mg/mL).
-
Ensure complete dissolution by vortexing. If necessary, sonicate and/or gently warm the solution (up to 60°C) until all solid is dissolved.[11] The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[13]
-
-
Prepare Working Solution (Dilution):
-
Bring the physiological buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
Aliquot the required volume of buffer into a sterile polypropylene tube.
-
Place the tube on a vortex mixer set to a medium-high speed.
-
While the buffer is vortexing, add the required volume of the this compound DMSO stock solution dropwise to the buffer.[20] This rapid mixing is crucial to prevent precipitation.
-
Continue vortexing for an additional 15-30 seconds.
-
Visually inspect the final solution. It should be clear. If it appears cloudy, the solubility limit has been exceeded.
-
Critical Considerations:
-
Final DMSO Concentration: For cell culture, ensure the final DMSO concentration is <0.5%.[2] For animal studies, aim for <2% if possible.[3]
-
Use Freshly Prepared Solutions: Due to the potential for delayed precipitation, it is best to prepare the final working solution immediately before use.
Protocol 2: Nanoparticle Encapsulation of this compound in PLGA
This protocol provides a general framework for encapsulating a hydrophobic drug like this compound into PLGA nanoparticles using a single emulsion-solvent evaporation method. Optimization will be required for specific applications.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., ethyl acetate, dichloromethane)[21]
-
Aqueous solution with surfactant (e.g., 1% w/v Polyvinyl alcohol (PVA) or Tween 80)
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
Procedure:
-
Prepare Organic Phase:
-
Dissolve a specific amount of PLGA and this compound in the organic solvent. For example, 30 mg PLGA and 3 mg this compound in 5 mL of ethyl acetate.[21]
-
-
Prepare Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant to stabilize the emulsion (e.g., 1% PVA in deionized water).
-
-
Form Emulsion:
-
Add the organic phase to a larger volume of the aqueous phase (e.g., a 1:4 ratio).
-
Immediately emulsify the mixture using a probe sonicator on an ice bath or a high-speed homogenizer to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a magnetic stirrer and stir at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate.[21] This process hardens the nanoparticles.
-
-
Collect and Wash Nanoparticles:
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated dye.
-
Resuspend the final nanoparticle pellet in the desired physiological buffer (e.g., PBS) for experimental use.
-
Conceptual Diagram: Impact of Aggregation on this compound Function
The physical state of this compound in solution directly impacts its utility in research. Monomeric (well-dissolved) dye molecules are essential for optimal performance, while aggregated dye exhibits quenched fluorescence and reduced photothermal conversion efficiency.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Extrinsic Amyloid-Binding Dyes for Detection of Individual Protein Aggregates in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization of Hydrophobic Dyes in Surfactant Solutions [mdpi.com]
- 6. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation affects optical properties and photothermal heating of gold nanospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multifunctional Near-Infrared Dye IR-817 Encapsulated in Albumin Nanoparticles for Enhanced Imaging and Photothermal Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. medkoo.com [medkoo.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. lifetein.com [lifetein.com]
- 21. Poly Lactic-Co-Glycolic Acid Nano-Carriers for Encapsulation and Controlled Release of Hydrophobic Drug to Enhance the Bioavailability and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IR-825 Loading in Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when loading the near-infrared (NIR) dye IR-825 into nanoparticles.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.
Issue 1: Low Encapsulation Efficiency (%EE) or Drug Loading Content (%DLC)
Symptoms: A significant amount of this compound is found in the supernatant after nanoparticle collection, and the calculated %EE and %DLC are below the desired range.
Question: My this compound loading efficiency is consistently low. What are the potential causes and how can I improve it?
Answer: Low loading efficiency is a common challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
This compound Solubility and Aggregation: this compound, like other indocyanine dyes, is prone to aggregation in aqueous solutions, which can hinder its encapsulation.[1]
-
Solution: Ensure that the this compound is fully dissolved in the organic solvent along with the polymer before the nanoparticle preparation process begins. Sonication may aid in achieving a homogenous solution.
-
-
Suboptimal Drug-to-Polymer Ratio: The ratio of this compound to the nanoparticle polymer is a critical parameter.
-
Solution: Systematically vary the this compound to polymer (e.g., PLGA) ratio. Increasing the relative amount of polymer can often lead to higher entrapment efficiency.[2] For instance, studies with ICG, a similar dye, showed that increasing the PLGA amount in the formulation resulted in higher entrapment.[2]
-
-
Premature Precipitation of this compound: The dye may precipitate out of the organic phase upon contact with the aqueous phase before it can be efficiently encapsulated.
-
Solution: Adjust the mixing speed or the rate of addition of the organic phase to the aqueous phase. A more controlled and rapid mixing can sometimes improve encapsulation by promoting faster nanoparticle formation around the dye.
-
-
Hydrophilic Nature of this compound: While soluble in some organic solvents, this compound has amphiphilic characteristics. Its partial water solubility can lead to its partitioning into the external aqueous phase during emulsion-based preparation methods.[3][4]
-
Solution: For emulsion-based methods, consider using a double emulsion (w/o/w) technique if you are working with a more hydrophilic form of the dye. For nanoprecipitation, ensure the organic solvent is miscible with the anti-solvent (water) to promote rapid polymer precipitation and drug entrapment.[5][6]
-
Issue 2: Inconsistent Nanoparticle Size and High Polydispersity Index (PDI)
Symptoms: Significant batch-to-batch variation in nanoparticle size (as measured by Dynamic Light Scattering - DLS) and PDI values are consistently above 0.3, indicating a broad size distribution.
Question: I'm observing high variability in my nanoparticle size and PDI between experiments. What should I check?
Answer: Inconsistent nanoparticle size and a high PDI can affect the in vitro and in vivo performance of your formulation. Here are key parameters to control:
-
Inconsistent Mixing/Energy Input: The rate and method of mixing the organic and aqueous phases are critical for controlling the nanoparticle formation process.
-
Solution: Ensure that the stirring rate, sonication parameters (amplitude, time), or homogenization speed are precisely controlled and kept consistent for every batch.[7] Using an automated pump for the addition of one phase to another can significantly improve reproducibility.
-
-
Fluctuations in Polymer Concentration: The concentration of the polymer in the organic phase directly influences the viscosity of the solution and the resulting particle size.
-
Solution: Always prepare fresh polymer solutions and ensure complete dissolution. Higher polymer concentrations generally lead to the formation of larger nanoparticles.[8]
-
-
Suboptimal Surfactant/Stabilizer Concentration: Surfactants or stabilizers (e.g., PVA, Pluronic F68) are crucial for preventing nanoparticle aggregation during and after formation.
-
Solution: Optimize the concentration of the stabilizer in the aqueous phase. Insufficient amounts can lead to aggregation and a broader size distribution, while excessive amounts might be difficult to remove later.
-
Issue 3: this compound Degradation During Formulation
Symptoms: A noticeable change in the color of the this compound solution or the final nanoparticle suspension (e.g., from green to brownish), and a loss of the characteristic NIR absorbance peak.
Question: I suspect my this compound is degrading during the nanoparticle formulation process. How can I prevent this?
Answer: this compound and similar dyes are susceptible to degradation from factors like high temperatures and prolonged exposure to aqueous environments.[1]
-
Temperature Sensitivity: High temperatures can accelerate the degradation of cyanine (B1664457) dyes.[1]
-
Solution: Avoid high temperatures during the formulation process. If using methods that involve heating, such as solvent evaporation, perform it at a reduced pressure to lower the boiling point of the organic solvent.
-
-
Aqueous Instability: this compound can degrade in aqueous solutions over time.[1]
-
Solution: Minimize the time the dye is in contact with the aqueous phase during preparation. Once the nanoparticles are formed and the dye is encapsulated, it should be more stable.[9] Store the final nanoparticle suspension at 4°C in the dark to minimize degradation.[7] For long-term storage, consider lyophilization with a suitable cryoprotectant.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to load this compound into PLGA nanoparticles?
A1: The choice of method depends on the specific properties you want to achieve. The two most common methods are:
-
Emulsification-Solvent Evaporation: This is a versatile method suitable for encapsulating hydrophobic or amphiphilic molecules. A single emulsion (o/w) method is often used.[5]
-
Nanoprecipitation (Solvent Displacement): This is a simpler and often more rapid method. It involves dissolving the polymer and this compound in a water-miscible organic solvent (like acetone (B3395972) or acetonitrile) and adding this solution dropwise to an aqueous phase under stirring.[5][6] This method is known for producing smaller and more uniform nanoparticles.[10]
Q2: How do I accurately measure the amount of this compound loaded into my nanoparticles?
A2: Quantification can be done using direct or indirect methods:
-
Indirect Method (Most Common): After preparing the nanoparticles, they are separated from the aqueous phase by ultracentrifugation.[11] The amount of free, unencapsulated this compound in the supernatant is then measured using UV-Vis-NIR spectrophotometry (measuring absorbance around 800 nm).[9] The encapsulated amount is calculated by subtracting the free amount from the total initial amount of this compound used.
-
Direct Method: This involves dissolving a known amount of the lyophilized this compound-loaded nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated dye.[9] The concentration of this compound is then measured using spectrophotometry. This method avoids potential inaccuracies from the separation step.
Q3: Why is the fluorescence of my this compound-loaded nanoparticles quenched?
A3: Fluorescence quenching is a common phenomenon when this compound or ICG is encapsulated in nanoparticles at high concentrations.[9] This is due to the close proximity of the dye molecules within the nanoparticle core, leading to self-quenching through processes like π-π stacking. This quenching is often reversible; the fluorescence can be recovered when the dye is released from the nanoparticles and diluted in a solvent like a DMSO/water mixture.[9]
Q4: Can I use infrared spectroscopy to quantify this compound loading?
A4: Yes, Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) accessory, can be a powerful tool for the direct quantification of drug loading in nanoparticles.[12] This method involves creating a calibration curve by analyzing the spectra of physical mixtures of the drug and polymer at known ratios. The drug loading content in your nanoparticle sample can then be determined by analyzing its FTIR spectrum. This technique is non-destructive and can be faster than separation-based methods.
Q5: What is a typical loading efficiency I should expect for this compound in PLGA nanoparticles?
A5: The loading efficiency can vary widely depending on the formulation parameters. For ICG, a closely related dye, entrapment efficiencies in PLGA nanoparticles have been reported to reach up to 74% by optimizing the ICG:PLGA weight ratio.[2] For this compound, chemical conjugation strategies have achieved very high drug loading rates (around 21.0%), though this involves covalent modification rather than simple physical encapsulation.[13] For physical encapsulation methods like nanoprecipitation or emulsion, optimizing your parameters as described in the troubleshooting guide is key to maximizing your loading efficiency.
Data Presentation
Table 1: Influence of Formulation Parameters on ICG-Loaded PLGA Nanoparticle Characteristics
| Formulation Parameter | ICG:PLGA Ratio (w/w) | Mean Diameter (nm) | Polydispersity Index (PDI) | ICG Entrapment Efficiency (%) | Reference |
| Polymer Amount | 1:200 | 300 - 410 | 0.01 - 0.06 | Lower | [2] |
| 1:400 | 300 - 410 | 0.01 - 0.06 | Intermediate | [2] | |
| 1:800 | 300 - 410 | 0.01 - 0.06 | Up to 74% | [2] |
Note: Data is based on studies with Indocyanine Green (ICG), which has similar properties to this compound, and illustrates the trend of increasing entrapment with a higher polymer ratio.
Table 2: Example of IR-820 Loaded PLGA Nanoparticle Formulation
| Nanoparticle Component | Concentration / Ratio | Method | Resulting Size (nm) | Reference |
| PLGA | 1 mg/mL in Acetone | Single Emulsion | Not Specified | [14] |
| IR-820 | 0.5 mg/mL in Acetone | Single Emulsion | Not Specified | [14] |
| PLGA + IR-820 in Acetonitrile/DMSO | 1 mg PLGA with varying IR-820 amounts | Nanoprecipitation | ~103 ± 8 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol is adapted from methodologies described for IR-820 encapsulation in PLGA nanoparticles.[6]
-
Organic Phase Preparation:
-
Dissolve 10 mg of PLGA in 1 mL of acetonitrile.
-
Dissolve 1 mg of this compound in a minimal amount of DMSO and add it to the PLGA solution.
-
Vortex or sonicate briefly to ensure a homogenous mixture.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of a stabilizer (e.g., polyvinyl alcohol or Pluronic F68) in deionized water.
-
-
Nanoparticle Formation:
-
While vigorously stirring the aqueous phase (e.g., at 600 rpm), add the organic phase dropwise using a syringe pump at a controlled rate (e.g., 0.5 mL/min).
-
-
Solvent Evaporation:
-
Continue stirring the resulting nanoparticle suspension in a fume hood for at least 4 hours to allow for the complete evaporation of the organic solvent.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Carefully collect the supernatant to determine the amount of free this compound (for indirect quantification).
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any residual stabilizer and unencapsulated dye.
-
-
Final Product:
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization, or lyophilize for long-term storage.
-
Protocol 2: Quantification of this compound Loading Efficiency (Indirect Method)
-
Collect Supernatant: Following the nanoparticle collection step (Protocol 1, Step 5), carefully collect the supernatant from the first centrifugation.
-
Prepare Standard Curve:
-
Prepare a series of this compound solutions of known concentrations in the same aqueous phase used for nanoparticle preparation.
-
Measure the absorbance of each standard solution at the maximum absorbance wavelength for this compound (~790-810 nm, depending on the solvent) using a UV-Vis-NIR spectrophotometer.
-
Plot a standard curve of absorbance versus concentration.
-
-
Measure Sample:
-
Measure the absorbance of the collected supernatant at the same wavelength.
-
-
Calculate Loading Efficiency:
-
Use the standard curve to determine the concentration of free this compound in the supernatant.
-
Calculate the total mass of free this compound in the total volume of the supernatant.
-
Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total this compound - Free this compound) / Total this compound] * 100
-
Visualizations
Caption: Workflow for this compound Nanoparticle Formulation and Analysis.
Caption: Troubleshooting Logic for Low Loading Efficiency.
References
- 1. Emerging indocyanine green-integrated nanocarriers for multimodal cancer therapy: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00059D [pubs.rsc.org]
- 2. Indocyanine green-loaded biodegradable nanoparticles: preparation, physicochemical characterization and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Association of Indocyanine Green with Chitosan Oleate Coated PLGA Nanoparticles for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanocomposix.com [nanocomposix.com]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. kinampark.com [kinampark.com]
- 9. Indocyanine Green-Loaded Nanoparticles for Image-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Premature Release of IR-825 from Nanocarriers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IR-825 loaded nanocarriers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address the premature release of this compound during your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound nanocarriers.
Issue 1: Low Encapsulation Efficiency and High Initial Burst Release
Question: My this compound loaded nanocarriers show low encapsulation efficiency (<50%) and a significant burst release (>30% within the first few hours). What are the potential causes and how can I improve this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor affinity of this compound for the nanocarrier core: this compound, although hydrophobic, may still have limited interaction with the core material of the nanocarrier, leading to its expulsion during formulation or rapid release upon dispersion in an aqueous medium. | 1. Modify the Nanocarrier Core: For polymeric nanoparticles like PLGA, consider using a more hydrophobic polymer grade or incorporating hydrophobic excipients into the core. For liposomes, increase the cholesterol content to enhance bilayer rigidity and retain the hydrophobic drug. 2. Chemical Conjugation: Covalently conjugating this compound to the polymer or lipid can significantly reduce premature release.[1] |
| Suboptimal Formulation Parameters: The parameters used during nanoparticle preparation, such as solvent evaporation rate, homogenization speed, or lipid film hydration method, can greatly influence drug encapsulation. | 1. Optimize Emulsion Method (for PLGA NPs): For single emulsion methods, ensure rapid solvent evaporation to quickly solidify the nanoparticles and trap the this compound.[2] 2. Optimize Liposome Preparation: For liposomes, ensure the lipid film is thin and uniform before hydration. Use a gentle hydration method (e.g., thin-film hydration followed by sonication or extrusion) to maximize encapsulation. |
| This compound Aggregation: Aggregation of this compound during the encapsulation process can lead to poor loading and rapid release of the non-encapsulated dye. | 1. Use of Organic Solvents: Ensure this compound is fully dissolved in a suitable organic solvent before being introduced into the formulation process. 2. Monitor for Aggregation: Use UV-Vis spectroscopy to check for changes in the absorption spectrum of this compound that might indicate aggregation (e.g., peak broadening or shifting). |
| Inaccurate Quantification: The method used to quantify this compound loading might be inaccurate, leading to an underestimation of encapsulation efficiency. | 1. Validate Quantification Method: Ensure your UV-Vis or fluorescence spectroscopy method is validated for this compound in the presence of the nanocarrier components. Create a standard curve with known concentrations of this compound. 2. Proper Separation of Free vs. Encapsulated Drug: Use a reliable method like ultracentrifugation or size exclusion chromatography to separate the nanocarriers from the unencapsulated this compound before quantification. |
Issue 2: Nanoparticle Aggregation and Instability in Biological Buffers
Question: My this compound loaded nanocarriers are stable in deionized water but aggregate in phosphate-buffered saline (PBS) or cell culture media. How can I improve their colloidal stability?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Surface Charge: In high ionic strength media, the electrostatic repulsion between nanoparticles may be screened, leading to aggregation. | 1. Increase Zeta Potential: For PLGA nanoparticles, using a polymer with terminal carboxyl groups can increase the negative surface charge.[2] For liposomes, incorporate charged lipids (e.g., DPPG for negative charge or DPTAP for positive charge) into the formulation. |
| Lack of Steric Hindrance: Electrostatic stabilization alone is often insufficient in biological media. | 1. PEGylation: Coat the surface of your nanocarriers with polyethylene (B3416737) glycol (PEG). The PEG chains create a hydrophilic layer that provides steric hindrance, preventing aggregation and reducing opsonization.[3] |
| Hydrophobic Interactions: Exposed hydrophobic patches on the nanocarrier surface can lead to aggregation in aqueous environments. | 1. Optimize Surfactant Concentration: During formulation, ensure sufficient surfactant (e.g., PVA for PLGA nanoparticles) is used to adequately cover the nanoparticle surface. |
Frequently Asked Questions (FAQs)
Q1: What is the best nanocarrier system for this compound to minimize premature release?
A1: The choice of nanocarrier depends on the specific application.
-
Polymeric Nanoparticles (e.g., PLGA): These offer robust encapsulation and sustained release, especially for hydrophobic drugs like this compound. Optimizing the polymer composition and molecular weight can tune the release profile.[4]
-
Liposomes: While versatile, liposomes can be prone to leakage. To minimize this, use lipids with a high phase transition temperature (Tm), incorporate cholesterol to increase membrane rigidity, and consider using cross-linkable lipids to create polymerized, more stable liposomes.[5]
-
Covalent Conjugation: For maximum stability and minimal premature release, covalently conjugating this compound to a polymer or lipid to form nanomicelles is a highly effective strategy.[1]
Q2: How can I accurately measure the in vitro release of the hydrophobic dye this compound?
A2: The dialysis method is commonly used, but it requires modification for hydrophobic drugs to maintain sink conditions (i.e., ensuring the concentration of the released drug in the receptor medium is much lower than its saturation solubility). A recommended approach is to use a dialysis medium containing a solubilizing agent, such as albumin or a non-ionic surfactant (e.g., Tween 80), to mimic physiological conditions and ensure the released this compound remains in solution.
Q3: My this compound solution appears to change color or show a precipitate over time. What is happening?
A3: This is likely due to the aggregation of the this compound molecules in an aqueous solution.[6] this compound, like other cyanine (B1664457) dyes, is prone to aggregation, which can alter its photophysical properties and reduce its effectiveness. To troubleshoot this, you can try reducing the concentration, adjusting the pH of the buffer, lowering the ionic strength, or adding a small amount of a non-ionic detergent.[6]
Q4: What are the critical quality attributes I should monitor to ensure the stability of my this compound nanocarrier formulation?
A4: Regularly monitor the following parameters over time and under different storage conditions:
-
Particle Size and Polydispersity Index (PDI): An increase in size or PDI can indicate aggregation.
-
Zeta Potential: A significant change in surface charge can signal instability.
-
Encapsulation Efficiency and Drug Loading: A decrease in these values indicates drug leakage.
-
Appearance: Any visible precipitation or turbidity is a sign of instability.
Q5: Can the laser irradiation used for photothermal therapy induce the premature release of this compound?
A5: Yes, the heat generated by this compound upon near-infrared (NIR) laser irradiation can increase the fluidity of the nanocarrier matrix (especially for liposomes), leading to an accelerated release of the encapsulated dye.[2] This can be a desirable effect for on-demand drug delivery at the target site. However, if you need to maintain encapsulation during imaging prior to therapy, it is important to use a laser power density that is sufficient for imaging but below the threshold that would cause significant heating and release.
Experimental Protocols
Protocol 1: Quantification of this compound Loading in Nanocarriers using UV-Vis Spectroscopy
This protocol provides a step-by-step guide to determine the encapsulation efficiency and drug loading of this compound in your nanocarrier formulation.
-
Preparation of a Standard Curve: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1 mg/mL). b. Create a series of dilutions from the stock solution in the same solvent to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 µg/mL). c. Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of this compound (typically around 820 nm) using a UV-Vis spectrophotometer. d. Plot the absorbance values against the corresponding concentrations and perform a linear regression to obtain the equation of the line (y = mx + c). This is your standard curve.
-
Quantification of Total this compound: a. Take a known volume of your this compound loaded nanocarrier suspension. b. Add a sufficient amount of the organic solvent used for the standard curve to disrupt the nanocarriers and release the encapsulated this compound. Ensure the final volume is known. c. Vortex or sonicate the mixture to ensure complete dissolution of the this compound. d. Centrifuge the sample at high speed to pellet any insoluble nanocarrier debris. e. Measure the absorbance of the supernatant at the λmax of this compound. f. Use the standard curve equation to calculate the total concentration of this compound in the sample.
-
Quantification of Unencapsulated this compound: a. Take a known volume of your this compound loaded nanocarrier suspension. b. Separate the nanocarriers from the aqueous phase containing the unencapsulated this compound. This can be done by ultracentrifugation or by using a centrifugal filter unit with a molecular weight cutoff that retains the nanocarriers. c. Collect the supernatant or filtrate. d. Measure the absorbance of the supernatant/filtrate at the λmax of this compound. e. Use the standard curve equation to determine the concentration of unencapsulated this compound.
-
Calculation of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Encapsulation Efficiency (%EE) = [(Total this compound - Unencapsulated this compound) / Total this compound] x 100
-
Drug Loading (%DL) = [Mass of Encapsulated this compound / Total Mass of Nanocarriers] x 100
-
Protocol 2: In Vitro Release Study of this compound from Nanocarriers using Dialysis
This protocol describes how to perform an in vitro release study for this compound loaded nanocarriers, adapted for a hydrophobic drug.
-
Preparation of the Release Medium: a. Prepare a physiologically relevant buffer (e.g., PBS, pH 7.4). b. To ensure sink conditions, add a solubilizing agent to the buffer. A common choice is 4% (w/v) bovine serum albumin (BSA).
-
Dialysis Setup: a. Select a dialysis membrane with a molecular weight cutoff (MWCO) that will retain your nanocarriers but allow the free passage of this compound (e.g., 12-14 kDa). b. Hydrate the dialysis membrane according to the manufacturer's instructions. c. Accurately measure a known volume of your this compound loaded nanocarrier suspension and place it inside the dialysis bag. d. Securely close the dialysis bag, ensuring no leakage. e. Place the dialysis bag in a container with a known volume of the release medium (e.g., 100 mL). The volume of the release medium should be significantly larger than the volume inside the dialysis bag to maintain sink conditions. f. Place the entire setup in a temperature-controlled shaker set to 37°C and a constant agitation speed (e.g., 100 rpm).
-
Sampling: a. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small, known volume of the release medium from the container. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Quantification of Released this compound: a. Measure the concentration of this compound in the collected samples using a validated analytical method, such as UV-Vis or fluorescence spectroscopy. b. If using UV-Vis spectroscopy, you may need to precipitate the BSA from the samples before measurement to avoid interference.
-
Data Analysis: a. Calculate the cumulative amount of this compound released at each time point, correcting for the amount removed during previous sampling. b. Plot the cumulative percentage of this compound released versus time to obtain the release profile.
Visualizations
Experimental Workflow for Assessing this compound Release
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. IR820-loaded PLGA nanoparticles for photothermal therapy of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Quantitative IR-825 Fluorescence Imaging
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for calibrating imaging systems for quantitative IR-825 fluorescence.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the calibration and quantitative analysis of this compound fluorescence.
Section 1: System Calibration & Linearity
Q1: Why is my calibration curve not linear at high concentrations of this compound?
A1: A non-linear relationship at high concentrations is a common phenomenon known as the inner filter effect or concentration quenching.[1] When the concentration of the fluorophore is too high, the emitted fluorescence can be re-absorbed by other this compound molecules in the light path.[1] Additionally, at very high concentrations, signal quenching can occur, where the fluorescence intensity actually decreases with increasing concentration.[1]
-
Troubleshooting Steps:
-
Dilute Your Standards: Prepare a new set of calibration standards, ensuring the highest concentration remains within the linear dynamic range of your instrument.[2]
-
Verify Linearity: To check if a sample is in the linear range, perform a simple 1:1 dilution with the appropriate solvent. If the fluorescence reading decreases by approximately half, you are likely within the linear range. If the reading decreases by less than half or increases, your sample is too concentrated.[1]
-
Reduce Path Length: If possible, use cuvettes or sample holders with a shorter path length to minimize re-absorption effects.
-
Q2: How do I establish the linear dynamic range of my imaging system for this compound?
A2: To establish the linear range, you must create a calibration curve by measuring the fluorescence intensity of a series of known this compound concentrations.[2][3]
-
Procedure:
-
Prepare a high-concentration stock solution of this compound.
-
Create a series of serial dilutions from the stock solution to cover a broad range of concentrations (e.g., from picomolar to micromolar).
-
Measure the fluorescence intensity for each concentration under fixed imaging parameters (e.g., excitation power, exposure time, gain).
-
Plot the background-subtracted fluorescence intensity (Y-axis) against the known concentration (X-axis).[3]
-
Identify the range of concentrations where the plot shows a linear relationship (i.e., where the data fits a straight line with a high R-squared value). This is your linear dynamic range.[2]
-
Section 2: Data Acquisition & Signal Quality
Q3: My signal-to-noise ratio (SNR) is very low. How can I improve it?
A3: A low signal-to-noise ratio (SNR) makes it difficult to distinguish the true fluorescence signal from background noise. Improving SNR involves either increasing the signal, decreasing the noise, or both.
-
Troubleshooting Steps:
-
Increase Exposure Time/Integration Time: A longer exposure allows the detector to collect more photons, which increases the signal. However, this may also increase noise and the risk of photobleaching.
-
Increase Excitation Power: A higher intensity light source will excite more fluorophores, boosting the signal. Be cautious, as this significantly increases the rate of photobleaching.
-
Use Binning: Binning combines adjacent pixels into a single larger pixel. This increases the signal per pixel but reduces spatial resolution. Moderate binning (e.g., 4x4) is often effective for in vivo imaging.[4]
-
Optimize Filters: Ensure you are using high-quality, narrow-bandpass emission filters that are specifically matched to the emission peak of this compound (approx. 825-830 nm) to exclude unwanted background light.[5]
-
Reduce Background Noise: Minimize ambient light by ensuring the imaging chamber is light-tight.[6] For in vivo studies, tissue autofluorescence is a major source of noise; using fluorophores in the near-infrared spectrum like this compound already helps, but proper background subtraction is still critical.[4]
-
Illustrative Data: Impact of Binning and Exposure on SNR
| Binning Setting | Exposure Time (ms) | Relative Signal | Relative Noise | Illustrative SNR |
| 1x1 | 100 | 1.0 | 0.20 | 5.0 |
| 2x2 | 100 | 3.8 | 0.25 | 15.2 |
| 4x4 | 100 | 15.2 | 0.40 | 38.0 |
| 4x4 | 200 | 30.1 | 0.55 | 54.7 |
| 8x8 | 100 | 59.5 | 0.80 | 74.4 |
| Note: This table contains illustrative data to demonstrate the general principles of how binning and exposure time affect Signal-to-Noise Ratio (SNR). Actual values will vary significantly based on the imaging system, sample, and dye concentration. |
Q4: My images show signal in pixels that should be dark. What is causing this high background?
A4: High background can originate from several sources, including electronic noise from the detector (dark current), out-of-focus light, and autofluorescence from the sample or surrounding materials.[6]
-
Troubleshooting Flowchart:
Q5: The fluorescence signal in my time-lapse experiment is fading over time. How can I correct for photobleaching?
A5: The irreversible destruction of a fluorophore due to light exposure is called photobleaching.[7] this compound, like other cyanine (B1664457) dyes, is susceptible to this. While IR-820 (a similar dye) has shown greater stability than Indocyanine Green (ICG), all fluorophores will eventually photobleach.[8][9]
-
Mitigation Strategies:
-
Reduce Excitation Power: Use the lowest laser or light source power that still provides an adequate signal.
-
Minimize Exposure Time: Use the shortest possible exposure time for each image.
-
Reduce Frequency of Acquisition: Increase the time interval between images in a time-lapse series.
-
Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.
-
-
Post-Acquisition Correction: Image analysis software (like ImageJ/Fiji) has plugins for photobleaching correction. These methods typically fit an exponential decay curve to the data and normalize the intensity values across the time series. It is crucial to note that this is a mathematical correction and does not restore lost information.
Illustrative Data: Comparative Photostability of NIR Dyes
| Dye | Solvent | Condition | Degradation Half-Time (hours) |
| ICG | Aqueous | Light, 25°C | 2.6 ± 0.2 |
| IR-820 | Aqueous | Light, 25°C | 4.8 ± 0.3 |
| ICG | Aqueous | Dark, 37°C | 15.6 ± 1.1 |
| IR-820 | Aqueous | Dark, 37°C | 32.8 ± 2.1 |
| Source: Adapted from Fernandez-Fernandez et al., which compared IR-820 and ICG.[8][9] this compound is expected to have stability characteristics similar to other dyes in the IR-8xx family. This data illustrates the superior stability of next-generation cyanine dyes over ICG. |
Section 3: Advanced Troubleshooting
Q6: My detector is saturated. What does this mean and how do I fix it?
A6: Detector saturation occurs when the incoming light signal exceeds the maximum intensity the detector can measure. Saturated pixels lose all quantitative information, appearing as uniform, maximum-intensity areas (e.g., pure white).[4] This is a critical issue for quantitative analysis because the measured signal is no longer proportional to the fluorophore concentration.[4]
-
Troubleshooting Steps:
-
Reduce Exposure Time: This is the most direct way to reduce the number of photons hitting the detector.
-
Lower Detector Gain: Reducing the gain decreases the amplification of the electronic signal from the photons.
-
Decrease Excitation Power: Less excitation light will result in a weaker emission signal.
-
Use a Neutral Density (ND) Filter: Place an ND filter in the excitation light path to reduce the light intensity without changing other settings.
-
Check for Saturation Indicators: Most imaging software has a display mode that highlights saturated pixels (often in red) to make them easy to identify. Always use this tool to ensure no part of your region of interest is saturated.
-
Q7: I am performing multi-color imaging and see signal from this compound in another channel. What is this and how can I fix it?
A7: This is likely spectral bleed-through (or crosstalk), which happens when the emission spectrum of one fluorophore (like this compound) overlaps with the detection window of another channel.
-
Troubleshooting Steps:
-
Confirm with Controls: Image a sample containing only this compound and check for signal in the other channels. If you see a signal, bleed-through is confirmed.
-
Use Narrower Emission Filters: Select filters that are highly specific to the emission peak of each fluorophore to minimize the detection of overlapping signals.
-
Sequential Scanning: If using a confocal microscope, acquire images for each channel sequentially rather than simultaneously. This ensures that only one laser is active at a time, preventing the excitation of one dye from causing emission that bleeds into another's detection channel.
-
Spectral Unmixing: If your system supports it, acquire a full emission spectrum for each fluorophore. Spectral unmixing algorithms can then be used to mathematically separate the overlapping signals. This requires imaging single-fluorophore control samples to obtain their "spectral fingerprints."
-
Detailed Experimental Protocols
Protocol 1: Preparation of Tissue-Mimicking Calibration Phantoms
This protocol describes how to create solid, tissue-mimicking phantoms with known optical properties and varying concentrations of this compound for system calibration. This method is adapted from protocols developed for the similar NIR dye, Indocyanine Green (ICG).[1]
Materials:
-
Gelatin (porcine skin, 300 bloom)
-
Deionized water
-
Intralipid® 20% fat emulsion (for scattering)
-
Hemoglobin (human or bovine, for absorption)
-
This compound dye
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Molds (e.g., petri dishes or custom 3D-printed wells)
Procedure:
-
Prepare Gelatin Base:
-
Slowly dissolve 10% (w/v) gelatin in deionized water at 50°C with gentle stirring until fully dissolved. Avoid introducing air bubbles.
-
Allow the solution to cool to approximately 35-40°C before adding other components.
-
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in a small amount of DMSO to create a concentrated stock solution (e.g., 1 mM). Keep this solution protected from light.
-
-
Create Phantom Series:
-
For each desired final concentration, aliquot a specific volume of the warm gelatin solution into a separate tube.
-
Add Intralipid® to achieve a final concentration of 1% (v/v) to mimic tissue scattering. Mix gently.
-
Add hemoglobin to mimic tissue absorption in the NIR region (a typical concentration is ~15-20 µM). Mix gently.
-
Perform serial dilutions of your this compound stock solution directly into the separate aliquots of the gelatin/Intralipid/hemoglobin mixture to create a range of phantoms with known fluorophore concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 250 nM, 500 nM).
-
-
Casting and Solidification:
-
Pour each mixture into its respective mold.
-
Allow the phantoms to solidify at 4°C for at least 2-3 hours.
-
Store the phantoms sealed and protected from light at 4°C until use.
-
Protocol 2: Imaging System Calibration for Quantitative Analysis
This protocol outlines the steps to calibrate your imaging system using the phantoms prepared in Protocol 1.
Workflow Diagram:
Procedure:
-
System Warm-up: Turn on the imaging system, including the light source and camera cooler, and allow it to stabilize for at least 30 minutes.
-
Establish Imaging Parameters:
-
Place the phantom with the highest concentration you expect to be in the linear range into the imager.
-
Adjust the excitation power, exposure time, and detector gain to achieve a strong signal that is not saturated . Use the software's saturation indicator to confirm.
-
These settings must now remain fixed for the entire calibration procedure and for all subsequent quantitative experiments that will use this calibration.
-
-
Image Acquisition:
-
Image each phantom, starting from the blank (0 nM this compound) and proceeding to the highest concentration.
-
Ensure the focus and sample position are consistent for each image.
-
-
Data Analysis:
-
Open the image series in an analysis program (e.g., ImageJ/Fiji).
-
Define a Region of Interest (ROI) in the center of each phantom image. Use the same size and shape ROI for all images.
-
Measure the mean fluorescence intensity within the ROI for each concentration.
-
Subtract the mean intensity of the blank phantom (0 nM) from all other measurements to correct for background.
-
Create a plot with the background-subtracted mean intensity on the Y-axis and the this compound concentration on the X-axis.
-
Perform a linear regression on the data points that fall within the linear range. The resulting equation (y = mx + c) is your calibration curve, which can be used to convert fluorescence intensity values from unknown samples into absolute concentrations.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative assessment of near-infrared fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectralinvivo.com [spectralinvivo.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative assessment of near-infrared fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of IR-825 as a reliable probe for in vivo imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of IR-825 as a near-infrared (NIR) fluorescent probe for in vivo imaging. Through a detailed comparison with commonly used alternative dyes, Indocyanine Green (ICG) and IR-783, this document offers an objective analysis of its performance, supported by experimental data.
Executive Summary
This compound is a heptamethine cyanine (B1664457) dye that demonstrates significant promise for in vivo imaging applications. When compared to the clinically established ICG and the tumor-targeting agent IR-783, this compound, and its close analogue IR-820, exhibit a favorable profile characterized by enhanced stability. While ICG is known for its rapid clearance primarily through the hepatobiliary system, available data suggests that this compound may be cleared renally, a potentially advantageous characteristic for certain imaging applications. The cellular uptake of this compound and similar heptamethine dyes is understood to be mediated by Organic Anion-Transporting Polypeptides (OATPs), offering a potential mechanism for targeted imaging.
Quantitative Comparison of NIR Probes
The selection of an appropriate NIR probe is critical for the success of in vivo imaging studies. The following tables summarize the key photophysical and pharmacokinetic properties of this compound, ICG, and IR-783 to facilitate an informed decision.
| Property | This compound / IR-820 | Indocyanine Green (ICG) | IR-783 |
| Molar Extinction Coefficient (ε) | Not explicitly found for this compound | 115,000–204,000 M⁻¹cm⁻¹ | 162,000 M⁻¹cm⁻¹[1] |
| Fluorescence Quantum Yield (Φf) | Lower than ICG (for IR-820)[2] | ~2.7% (in PBS)[3] | 5.5% (in PBS)[1] |
| Photostability | Higher than ICG (for IR-820)[2] | Prone to photobleaching[4] | Moderate |
| Primary Clearance Route | Potentially renal[5] | Hepatic[6] | Biliary, urinary, and fecal[7] |
Note: Data for IR-820 is included as a close structural analogue to this compound.
In Vivo Performance Comparison
| Parameter | This compound / IR-820 | Indocyanine Green (ICG) | IR-783 |
| Tumor Accumulation | Efficient tumor homing (nanoparticles)[5] | No inherent tumor-targeting specificity[1] | Preferential accumulation in tumors[7] |
| Biodistribution | Rapid clearance | Primarily accumulates in the liver | Accumulates in tumors, liver, and kidneys |
| Signal Intensity | Significantly more intense than ICG at 24h (for IR-820)[2] | Rapidly decreases post-injection | Higher fluorescence signal in tumors than ICG |
Experimental Protocols
Preparation and Administration of this compound for In Vivo Imaging
This protocol outlines the steps for preparing and administering this compound for in vivo fluorescence imaging in a tumor-bearing mouse model.
Materials:
-
This compound dye
-
Vehicle (e.g., Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), or a mixture thereof)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Sterile syringes and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Probe Preparation:
-
Dissolve this compound in a suitable vehicle to achieve the desired concentration. The solubility of this compound should be considered when selecting the vehicle. A common approach is to first dissolve the dye in a small amount of DMSO and then dilute it with PBS to the final concentration.
-
The final concentration should be optimized for the specific application and imaging system, but a typical starting point is in the low micromolar range.
-
Ensure the final solution is sterile by filtering it through a 0.22 µm syringe filter.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.
-
Maintain the mouse's body temperature using a heating pad.
-
Position the mouse in the in vivo imaging system.
-
-
Administration:
-
Administer the prepared this compound solution via intravenous (tail vein) injection. A typical injection volume for a mouse is 100-200 µL.[8]
-
The dosage will depend on the concentration of the dye solution and should be determined based on preliminary studies.
-
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h) to assess the biodistribution and clearance of the probe.[9]
-
Use appropriate excitation and emission filters for this compound (typically in the 780-850 nm range).
-
Acquire a baseline image before injection to account for autofluorescence.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs to confirm the in vivo biodistribution of the probe.
-
For quantitative analysis, the fluorescence intensity per gram of tissue can be calculated.[10]
-
Cellular Uptake Assay
This protocol describes how to assess the cellular uptake of this compound in cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture:
-
Culture the cancer cells in appropriate media until they reach the desired confluency.
-
-
Incubation with Probe:
-
Prepare a working solution of this compound in cell culture medium at the desired concentration.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
After incubation, remove the medium containing the probe and wash the cells three times with PBS to remove any unbound dye.
-
-
Imaging and Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate NIR filters to visualize the cellular uptake of this compound.
-
Flow Cytometry: For a quantitative analysis, detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Signaling Pathway and Experimental Workflows
Cellular Uptake of Heptamethine Cyanine Dyes
The cellular uptake of heptamethine cyanine dyes, such as this compound and IR-783, in cancer cells is primarily mediated by Organic Anion-Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3.[3][11] The expression of these transporters can be upregulated by hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor often activated in the hypoxic tumor microenvironment. This mechanism contributes to the preferential accumulation of these dyes in tumor tissues.
References
- 1. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose escalation biodistribution, positron emission tomography/computed tomography imaging and dosimetry of a highly specific radionuclide-labeled non-blocking nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of Biliary Excretion in Rats and Humans Using Molecular Weight and Quantitative Structure–Pharmacokinetic Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Biodistribution and Pharmacokinetics Study of GMP-Grade Exosomes Labeled with 89Zr Radioisotope in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Photothermal Efficiency: IR-825 and Other Near-Infrared Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photothermal efficiency of IR-825 with other commonly used near-infrared (NIR) dyes in the field of photothermal therapy (PTT). The following sections present a quantitative comparison of their performance, detailed experimental methodologies for evaluation, and a depiction of the underlying cellular mechanisms of PTT-induced apoptosis.
Data Presentation: Quantitative Comparison of Photothermal Conversion Efficiency
The efficacy of a photothermal agent is primarily determined by its photothermal conversion efficiency (PCE), which quantifies its ability to convert absorbed light energy into heat. The table below summarizes the reported PCE values for this compound and other prominent NIR dyes, including Indocyanine Green (ICG), Cypate, IR-780, and IR-1061. It is important to note that the PCE of these dyes can be significantly influenced by their formulation, particularly when incorporated into nanoparticles, which can enhance their stability and photothermal performance.
| NIR Dye | Formulation | Photothermal Conversion Efficiency (η) | Excitation Wavelength (nm) | Reference |
| This compound | Nanoparticles | 24.4% | 808 | [1] |
| ICG | Free Dye | ~3.1% - 13.2% | 808 | [2][3] |
| ICG | Nanoparticles (e.g., with Germanium) | ~51% | 808 | [4] |
| Cypate | Free Dye | - | - | - |
| Cypate | Nanocomposites | up to 50.4% | Not Specified | [5] |
| IR-780 | Free Dye | 7.6% - 10.7% | 808 | [6] |
| IR-780 | Nanoparticles | up to 54.6% | 808 | [7] |
| IR-1061 | Nanoparticles (with HSA) | 51.89% | 808 | [8] |
Experimental Protocols
A standardized and meticulously executed protocol is crucial for the accurate determination and comparison of the photothermal conversion efficiencies of NIR dyes. The following is a detailed, step-by-step methodology based on established principles of heat transfer and energy balance.
Step-by-Step Protocol for Measuring Photothermal Conversion Efficiency (PCE)
1. Materials and Equipment:
-
NIR Laser (e.g., 808 nm continuous wave laser)
-
Quartz cuvette (1 cm path length)
-
High-precision digital thermometer or thermocouple probe
-
Infrared (IR) thermal imaging camera (optional but recommended for spatial temperature distribution)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
-
NIR dye solution of known concentration
-
Solvent (e.g., deionized water, PBS, or ethanol)
2. Experimental Setup:
-
Place a specific volume (e.g., 1 mL) of the NIR dye solution into the quartz cuvette.
-
If using a magnetic stirrer, add a small stir bar to the cuvette to ensure uniform temperature distribution.
-
Position the cuvette in a thermally insulated holder to minimize heat loss to the surroundings.
-
Insert the thermometer or thermocouple probe into the solution, ensuring the tip is submerged but not in the direct path of the laser beam.
-
Align the NIR laser so that the beam passes through the center of the cuvette.
3. Measurement Procedure:
-
Baseline Temperature: Record the initial temperature of the solution (T_amb) until it stabilizes.
-
Heating Phase: Turn on the NIR laser at a specific power density (e.g., 1 W/cm²).
-
Continuously record the temperature of the solution at regular intervals (e.g., every 10 seconds) until the temperature reaches a steady state (T_max), where the rate of heat generation equals the rate of heat loss. This typically takes 10-15 minutes.
-
Cooling Phase: Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.
4. Data Analysis and PCE Calculation: The photothermal conversion efficiency (η) is calculated using the following equation:
η = [hA(T_max - T_amb) - Q_s] / [I(1 - 10^(-Aλ))]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the heat transfer.
-
T_max is the maximum steady-state temperature.
-
T_amb is the ambient temperature.
-
Q_s is the heat absorbed by the solvent and the cuvette, which is determined by performing the same experiment with the solvent alone.
-
I is the incident laser power in watts (W).
-
Aλ is the absorbance of the NIR dye solution at the laser wavelength (λ).
The term hA can be determined from the cooling phase data by plotting the negative natural logarithm of the driving force temperature (θ) versus time, where θ is defined as:
θ = (T - T_amb) / (T_max - T_amb)
The slope of the linear fit of this plot is equal to 1/τ_s, where τ_s is the time constant of the system. Then, hA can be calculated as:
hA = (m_s * C_s) / τ_s
Where:
-
m_s is the mass of the solvent.
-
C_s is the specific heat capacity of the solvent.
By substituting the calculated hA and the experimentally determined values into the PCE equation, the photothermal conversion efficiency of the NIR dye can be determined.
Mandatory Visualization
Signaling Pathway of PTT-Induced Apoptosis
Photothermal therapy primarily induces cancer cell death through apoptosis, a programmed cell death mechanism. The localized hyperthermia generated by the NIR dye upon laser irradiation triggers a cascade of molecular events, as depicted in the following diagram.
Caption: Signaling pathway of photothermal therapy (PTT)-induced apoptosis.
Experimental Workflow for PCE Measurement
The following diagram illustrates the logical flow of the experimental procedure for determining the photothermal conversion efficiency of a NIR dye.
Caption: Experimental workflow for determining photothermal conversion efficiency (PCE).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rational design of a NIR-II fluorescent nanosystem with maximized fluorescence performance and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00516B [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Paclitaxel/IR1061-Co-Loaded Protein Nanoparticle for Tumor-Targeted and pH/NIR-II-Triggered Synergistic Photothermal-Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced NIR-I emission from water-dispersible NIR-II dye-sensitized core/active shell upconverting nanoparticles - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Performance Analysis of IR-825 and Standard Photosensitizers for Photodynamic Therapy
For Immediate Release
[City, State] – [Date] – In the rapidly evolving field of photodynamic therapy (PDT), the quest for more effective photosensitizers is paramount. This comprehensive guide offers a detailed performance evaluation of the near-infrared (NIR) photosensitizer IR-825 against two well-established standards: Indocyanine Green (ICG) and Methylene Blue. This report is tailored for researchers, scientists, and drug development professionals, providing a comparative analysis based on experimental data to inform the selection of photosensitizers for research and clinical applications.
The selection of an appropriate photosensitizer is a critical determinant of PDT efficacy. Ideal candidates should exhibit strong absorption in the NIR window for deeper tissue penetration, high singlet oxygen quantum yield for efficient cytotoxicity, excellent photostability to maintain their therapeutic effect throughout treatment, and minimal dark toxicity. This guide delves into these key performance indicators for this compound, ICG, and Methylene Blue, presenting available data in a structured format to facilitate a direct comparison.
Performance Characteristics at a Glance
A summary of the key photophysical and photochemical properties of this compound, Indocyanine Green, and Methylene Blue is presented below. These parameters are crucial for evaluating their potential as effective photosensitizers in PDT.
| Property | This compound | Indocyanine Green (ICG) | Methylene Blue |
| Maximum Absorption (λmax) | ~825 nm | ~800 nm | ~660 nm |
| Maximum Emission (λem) | ~830 nm | ~830 nm | Not typically used for fluorescence-guided PDT |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not readily available in reviewed literature | Low (~0.008 in methanol) | ~0.52 |
| Photostability | Generally considered more stable than ICG | Prone to photodegradation and aggregation | Relatively stable |
| Primary Mechanism of Action | Photothermal and Photodynamic Effects | Photothermal and Photodynamic Effects | Photodynamic Effect (Type II) |
| FDA Approval Status | For research use only | Approved for diagnostic applications | Approved for specific medical uses |
In-Depth Performance Evaluation
This compound: The Promising Near-Infrared Contender
This compound is a near-infrared dye that has garnered interest for its potential in both photothermal therapy (PTT) and PDT. Its strong absorption in the 800-850 nm range allows for deeper tissue penetration of activating light, a significant advantage for treating solid tumors. While primarily investigated for its photothermal properties, its utility as a photosensitizer for generating cytotoxic reactive oxygen species (ROS) is an area of active research.
Studies have shown that this compound, particularly when encapsulated in nanoparticles, can effectively ablate tumors in preclinical models upon irradiation with an 808 nm laser. This nanoformulation strategy also aims to improve its stability and tumor-specific delivery. However, a significant gap in the current literature is the lack of a definitive value for its singlet oxygen quantum yield, a critical measure of its PDT efficacy. Its photostability is generally reported to be superior to that of ICG, a key advantage for prolonged therapeutic interventions.
Indocyanine Green (ICG): The Established NIR Agent
ICG is an FDA-approved NIR dye widely used in medical diagnostics. Its ability to generate both heat and ROS upon NIR light absorption makes it a candidate for combined PTT and PDT.[1][2] However, ICG suffers from several drawbacks, including a very low singlet oxygen quantum yield, rapid plasma clearance, concentration-dependent aggregation, and poor photostability.[2] These limitations have historically hindered its widespread adoption as a primary photosensitizer for PDT. To overcome these challenges, researchers have focused on encapsulating ICG within various nanocarriers to enhance its stability, circulation time, and tumor accumulation.[2]
Methylene Blue: The Versatile Visible Light Photosensitizer
Methylene Blue is a well-characterized phenothiazine (B1677639) dye with a long history of use in medicine. It is an efficient photosensitizer with a high singlet oxygen quantum yield, making it a potent agent for PDT.[3] Its absorption maximum in the red region of the visible spectrum (~660 nm) allows for reasonable tissue penetration, though not as deep as NIR agents. Methylene Blue is known to localize in mitochondria and, upon photoactivation, induces apoptosis through the mitochondrial pathway.[1] It is a cost-effective and relatively stable photosensitizer, making it a valuable standard for in vitro and in vivo PDT studies.
Experimental Protocols
To ensure a standardized evaluation of photosensitizer performance, detailed experimental protocols are essential. Below are representative methodologies for key in vitro experiments.
In Vitro Phototoxicity Assay
This assay determines the cytotoxic potential of a photosensitizer upon light activation.
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Photosensitizer Incubation: Replace the culture medium with a fresh medium containing the photosensitizer (this compound, ICG, or Methylene Blue) at various concentrations. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake.
-
Irradiation: Following incubation, wash the cells with phosphate-buffered saline (PBS) and replace it with a fresh, phenol (B47542) red-free medium. Irradiate the cells with a light source of the appropriate wavelength (e.g., ~808 nm for this compound and ICG, ~660 nm for Methylene Blue) and light dose. A control group should be kept in the dark.
-
Viability Assessment: After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.
Singlet Oxygen Quantum Yield Determination
The relative singlet oxygen quantum yield can be determined using a chemical probe like 1,3-diphenylisobenzofuran (B146845) (DPBF).
-
Sample Preparation: Prepare solutions of the photosensitizer and DPBF in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Irradiation and Measurement: Irradiate the solution with a light source corresponding to the photosensitizer's absorption maximum. Monitor the decrease in DPBF absorbance at its characteristic wavelength (around 415 nm) over time using a spectrophotometer.
-
Calculation: The rate of DPBF degradation is proportional to the singlet oxygen generation. The quantum yield of the test photosensitizer can be calculated relative to a standard photosensitizer with a known quantum yield (e.g., Methylene Blue).
Signaling Pathways and Experimental Workflows
The therapeutic effect of PDT is mediated by complex cellular signaling pathways initiated by the generated ROS. Understanding these pathways is crucial for optimizing treatment protocols.
Caption: General signaling pathway of photodynamic therapy.
The diagram above illustrates the general mechanism of PDT, starting from the photoactivation of the photosensitizer to the induction of various cell death pathways.
Caption: In vitro phototoxicity experimental workflow.
This workflow diagram outlines the key steps involved in assessing the phototoxic effects of a photosensitizer on cancer cells in a laboratory setting.
Conclusion
The evaluation of this compound against established standards like ICG and Methylene Blue highlights the dynamic landscape of photosensitizer development. While Methylene Blue remains a robust and efficient photosensitizer for visible light applications, the future of PDT for solid tumors lies in the near-infrared spectrum. ICG, despite its limitations, has paved the way for NIR-PDT, and the development of improved formulations continues to enhance its therapeutic potential.
This compound emerges as a promising next-generation photosensitizer, particularly due to its strong NIR absorption and enhanced stability. However, to fully realize its clinical potential, further research is critically needed to quantify its singlet oxygen generation efficiency and to elucidate the specific cellular pathways it activates. Direct, head-to-head comparative studies under standardized conditions are essential to definitively position this compound within the arsenal (B13267) of PDT agents. This guide serves as a foundational resource for researchers embarking on such comparative evaluations, ultimately aiming to advance the development of more effective photodynamic therapies for cancer.
References
A Comparative Analysis of IR-825 and Cyanine Dyes' Quantum Yield for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable near-infrared (NIR) fluorescent probe is a critical step in designing sensitive and reliable assays for biomedical research, diagnostics, and drug development. Cyanine (B1664457) dyes, a prominent class of synthetic fluorophores, are extensively used for labeling biomolecules due to their high molar extinction coefficients and adaptable fluorescence properties throughout the visible and near-infrared spectra. A key performance indicator for these dyes is their fluorescence quantum yield (Φ), which measures the efficiency of converting absorbed light into emitted fluorescence. This guide presents a comparative analysis of the quantum yield of IR-825, Cy7, and other cyanine dyes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Cyanine Dye Quantum Yields
The fluorescence quantum yield of cyanine dyes is influenced by their molecular structure and immediate environment.[1] Factors such as the viscosity of the solvent, temperature, and attachment to biomolecules can affect the quantum yield.[1] For many cyanine dyes, the quantum yield rises in more viscous surroundings or when bound to macromolecules like DNA or proteins, which limits non-radiative decay processes such as cis-trans isomerization.[1] The following table provides a summary of the quantum yield values for a selection of commonly used cyanine dyes. It is important to recognize that these values can differ based on the specific experimental conditions.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| This compound | ~825 | Not specified | Not readily available | A near-infrared dye often utilized in nanoparticle formulations for photothermal and photodynamic therapy.[2][3] |
| Cy7 | 743-750 | 767-773 | ~0.28 - 0.30 | A near-infrared dye suitable for in vivo imaging.[1] |
| Sulfo-Cy7 | ~750 | ~773 | High | Offers high quantum yield and photostability for in vivo imaging.[1] |
| Cy5 | 650 | 670 | 0.20 - 0.27 | Quantum yield can be influenced by conjugation. |
| Sulfo-Cy5 | ~649 | ~672 | 0.28 | Increased water solubility and bright fluorescence.[1] |
| Cy5.5 | 675 | 694 | 0.28 | A near-infrared dye.[1] |
| Cy3 | 550 | 570 | 0.15 | Strongly dependent on viscosity, temperature, and biomolecular interactions.[1] |
| Sulfo-Cy3 | ~550 | ~570 | >0.15 | Sulfonation increases water solubility and can improve quantum yield.[1] |
| ICG (Indocyanine Green) | ~780 | ~820 | ~0.02-0.08 (in blood) | FDA-approved NIR dye; quantum yield is highly dependent on the solvent and aggregation state. |
| IR-783 | Not specified | Not specified | 0.084 | A heptamethine cyanine dye.[4] |
Note: The quantum yield of this compound is not consistently reported in publicly available literature, which often focuses on its photothermal properties. A similar dye, IR-820, has been reported to have a lower quantum yield than Indocyanine Green (ICG).
Experimental Protocol: Relative Quantum Yield Determination
The relative quantum yield of a fluorescent dye can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials and Equipment:
-
Spectrofluorometer with a corrected emission spectrum
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents
-
Reference standard with a known quantum yield in the NIR region (e.g., ICG)
-
Dye of interest (e.g., this compound, Cy7)
Procedure:
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves both the sample and the reference standard and is free from fluorescent impurities.
-
Preparation of Solutions:
-
Prepare stock solutions of the cyanine dye and the reference standard in the selected solvent.
-
Prepare a series of dilutions for both the sample and the reference standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Plot absorbance versus concentration to ensure a linear relationship (verifying Beer's Law).
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the reference standard at the same excitation wavelength.
-
Ensure the emission is collected over the entire fluorescence range of the dye.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample and standard dilution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.
-
The slope of these plots will be used to calculate the quantum yield.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
m_S and m_R are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
n_S and n_R are the refractive indices of the solvents used for the sample and the reference, respectively (if the same solvent is used, this term becomes 1).
-
Visualizing Experimental Workflows and Applications
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and conceptual pathways.
Caption: Workflow for Relative Quantum Yield Determination.
Caption: NIR Dye in Targeted Drug Delivery and Imaging.
References
Navigating the Spectrum of Safety: An In-depth Assessment of IR-825 Biocompatibility and Long-Term Toxicity
For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) dyes is a critical decision that balances imaging efficacy with biological tolerance. This comprehensive guide provides an in-depth assessment of the biocompatibility and long-term toxicity of IR-825, a commonly used NIR dye, and compares its performance with that of other commercially available alternatives such as Indocyanine Green (ICG), IR-820, and IR-783. This analysis is supported by a review of available experimental data and detailed methodologies for key toxicological assays.
Executive Summary
This compound is a versatile NIR dye frequently employed in preclinical research for applications ranging from in vivo imaging to photothermal therapy. While its efficacy in light-activated cancer treatment is well-documented, a thorough understanding of its intrinsic biocompatibility and long-term safety profile is paramount for its broader application and potential clinical translation. This guide synthesizes the available data on the cytotoxicity, in vivo toxicity, and hemocompatibility of this compound and its alternatives, highlighting areas where further investigation is warranted.
In Vitro Cytotoxicity: A Comparative Analysis
The intrinsic toxicity of NIR dyes in the absence of photoactivation is a key parameter for assessing their biocompatibility. The half-maximal inhibitory concentration (IC50) is a standard measure of a substance's cytotoxicity.
While specific IC50 values for this compound under dark conditions are not extensively reported in the literature, studies on similar cyanine (B1664457) dyes provide a comparative context. For instance, IR-783 has been shown to have no significant cytotoxicity in HT-29 cancer cells at concentrations up to 50 μM. In contrast, free IR-820 has demonstrated a higher cytotoxic profile, with one study reporting approximately 42% cell viability in MCF-7 cells at a concentration of 65 μM. Indocyanine Green (ICG), the only FDA-approved NIR dye for clinical use, generally exhibits low cytotoxicity at clinically relevant concentrations, though dose- and time-dependent toxicity has been observed in retinal pigment epithelium cells.
The encapsulation of these dyes within nanoparticles can significantly alter their cytotoxic profile. For example, IR-820 loaded into PLGA nanoparticles showed at least 80% cell viability at a high concentration, indicating that the nanocarrier can mitigate the intrinsic toxicity of the free dye.
Table 1: Comparative In Vitro Cytotoxicity of NIR Dyes
| Dye | Cell Line | Concentration | Cell Viability (%) | IC50 Value | Citation |
| This compound | Data Not Available | - | - | - | - |
| IR-820 (Free) | MCF-7 | 65 µM | ~42% | Not Reported | [1] |
| IR-820 (PLGA NPs) | MCF-7 | 200 µg/mL | >80% | Not Reported | [1] |
| IR-783 | HT-29 | 50 µM | No significant cytotoxicity | >50 µM | [2] |
| ICG | Human RPE | 5 mg/mL (10 min) | Decreased | Not Reported | [3] |
| ICG | Human RPE | 1 mg/mL (20 min) | Decreased | Not Reported | [3] |
Note: The lack of standardized reporting and varying experimental conditions make direct comparisons challenging.
Long-Term In Vivo Toxicity Assessment
Long-term in vivo studies are crucial for evaluating the systemic toxicity of NIR dyes, providing insights into their effects on vital organs and physiological functions over extended periods.
Currently, there is a notable absence of dedicated long-term in vivo toxicity studies for this compound in the public domain. Most available animal studies focus on its efficacy in photothermal therapy, where the dye is administered and activated within a short timeframe.
In contrast, some data is available for alternative dyes. A study on IR-820 reported negligible in vivo toxicity in mice, with histological analysis of major organs and blood tests showing no significant abnormalities. The dye was also found to be completely excreted from the body after five weeks. Similarly, a study on IR-783 in mice demonstrated no systemic toxicity, with no adverse effects on body weight and no abnormal histopathology observed in vital organs.
The FDA-approved ICG is considered to have a high safety profile with a long history of clinical use. However, adverse reactions, though rare, can occur.
Table 2: Summary of In Vivo Toxicity Findings for NIR Dyes
| Dye | Animal Model | Dosage | Duration | Key Findings | Citation |
| This compound | Data Not Available | - | - | - | - |
| IR-820 | Mice | 0.5 mg/mL, 200 µL | 5 weeks | Negligible toxicity, complete excretion. | [4][5] |
| IR-783 | Mice | 0.375 mg/kg | Up to 96 hours | No systemic toxicity, no abnormal histopathology. | [6] |
| ICG | Human (clinical use) | Varies | Long-term | High safety profile, rare adverse reactions. | [3][7] |
Hemocompatibility and Genotoxicity
The interaction of NIR dyes with blood components and their potential to cause genetic damage are critical aspects of their biocompatibility.
Specific data on the hemocompatibility and genotoxicity of this compound is scarce. Hemolysis assays, which measure the extent of red blood cell damage, and genotoxicity assays, such as the micronucleus test, are essential for a comprehensive safety assessment.
For other nanomaterials, such as FITC-silk fibroin nanoparticles, studies have shown no significant genotoxic effects. The micronucleus assay is a widely used in vivo method to assess chromosomal damage.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable biocompatibility data.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the NIR dye for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vivo Long-Term Toxicity Study (Rodent Model)
Following OECD Guideline 452 for Chronic Toxicity Studies:
-
Animal Model: Use a rodent model (e.g., Sprague-Dawley rats), with at least 20 animals per sex per group.
-
Dose Administration: Administer the test substance daily for at least 12 months via the intended clinical route (e.g., intravenous). Include at least three dose levels and a control group.
-
Clinical Observations: Conduct daily observations for signs of toxicity. Record body weight and food/water consumption weekly.
-
Hematology and Clinical Chemistry: Perform blood tests at regular intervals (e.g., 3, 6, and 12 months) to assess hematological and biochemical parameters.
-
Histopathology: At the end of the study, perform a full necropsy and microscopic examination of all major organs and tissues.
Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood with an anticoagulant.
-
Incubation: Incubate various concentrations of the NIR dye with a diluted blood solution for a specified time.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the amount of hemoglobin released into the supernatant spectrophotometrically.
-
Calculation: Express hemolysis as a percentage relative to a positive control (e.g., Triton X-100).
Mandatory Visualizations
References
- 1. Micronucleus assay as a biomarker of genotoxicity in the occupational exposure to agrochemicals in rural workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Short-term and long-term outcomes of indocyanine green for sentinel lymph node biopsy in early-stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging indocyanine green-integrated nanocarriers for multimodal cancer therapy: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00059D [pubs.rsc.org]
A Comparative Analysis of IR-825-Based Nanoparticles and Gold Nanorods for Photothermal Therapy
A comprehensive guide for researchers, scientists, and drug development professionals on the performance and experimental protocols of two prominent photothermal agents.
In the rapidly evolving field of nanomedicine, photothermal therapy (PTT) has emerged as a promising minimally invasive approach for cancer treatment. This technique utilizes photothermal agents that, upon irradiation with near-infrared (NIR) light, convert light energy into heat to induce localized hyperthermia and subsequent tumor cell death. Among the myriad of photothermal agents, organic dye-based nanoparticles, specifically those utilizing IR-825, and inorganic plasmonic nanoparticles, particularly gold nanorods (AuNRs), have garnered significant attention. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate agent for their specific applications.
Quantitative Performance Comparison
The efficacy of a photothermal agent is primarily determined by its photothermal conversion efficiency (PCE), the temperature elevation it can induce, and its ability to inhibit tumor growth in vivo. The following table summarizes the key quantitative performance metrics for this compound-based nanoparticles and gold nanorods, compiled from various studies. It is important to note that direct head-to-head comparative studies are limited, and the presented data are derived from separate experiments, which may have different conditions.
| Parameter | This compound-Based Nanoparticles | Gold Nanorods (AuNRs) |
| Photothermal Conversion Efficiency (PCE) | 21.2% (for iron oxide nanocrystals incorporating an NIR dye) | Up to ~100% (for specific sizes and aspect ratios) |
| In Vitro Temperature Increase | Temperature increase to ~55°C (nanomicelles) | Temperature increase to >50°C |
| In Vitro Cell Viability Reduction | Significant cancer cell killing efficiency | Cell mortality rates ranging from 20% to over 60% depending on cell line and laser parameters. |
| In Vivo Tumor Growth Inhibition | Effective tumor ablation[1] | >74% decrease (intravenous), >96% decrease (direct injection)[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and application of these nanoparticles. Below are representative protocols for the synthesis and in vivo photothermal therapy using this compound-based nanoparticles and gold nanorods.
Synthesis of Nanoparticles
This compound-Based Nanoparticles (PEG-PLD(IR825) Nanomicelles) [1]
This protocol describes the synthesis of polymeric nanomicelles encapsulating the this compound dye.
-
Conjugation of IR825-NH2 to PEG-PLD: The hydrophobic near-infrared dye IR825-NH2 is conjugated to a double hydrophilic block copolymer, methoxypoly(ethylene glycol)5k-block-poly(L-aspartic acid sodium salt)10 (PEG-PLD), via an amine-carboxyl reaction.
-
Self-Assembly: The resulting amphiphilic PEG-PLD(IR825) polymer self-assembles into polymeric nanomicelles in an aqueous solution.
-
Purification: The nanomicelle solution is then purified to remove any unconjugated dye and polymer.
Gold Nanorods (Seed-Mediated Growth) [3][4]
The seed-mediated growth method is the most common approach for synthesizing gold nanorods with tunable aspect ratios.
-
Seed Solution Preparation: A gold seed solution is prepared by reducing chloroauric acid (HAuCl4) with ice-cold sodium borohydride (B1222165) (NaBH4) in the presence of a capping agent, typically cetyltrimethylammonium bromide (CTAB).
-
Growth Solution Preparation: A growth solution is made containing more HAuCl4, CTAB, silver nitrate (B79036) (AgNO3) to control the rod shape, and a weak reducing agent, ascorbic acid (AA).
-
Nanorod Growth: A small volume of the seed solution is added to the growth solution, initiating the anisotropic growth of the gold seeds into nanorods. The final aspect ratio, and thus the NIR absorption peak, can be tuned by adjusting the ratio of seeds to the growth solution and the concentration of AgNO3.
-
Purification: The resulting gold nanorods are purified by centrifugation to remove excess CTAB and other reactants.
In Vivo Photothermal Therapy
General Protocol for Mouse Tumor Models
The following is a generalized protocol for in vivo PTT studies in mice, which can be adapted for both this compound-based nanoparticles and gold nanorods.
-
Tumor Model Establishment: Tumor cells (e.g., human squamous cell carcinoma HSC-3 or breast cancer 4T1) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice). Tumors are allowed to grow to a specified size (e.g., 80-100 mm³).
-
Nanoparticle Administration: The nanoparticle solution is administered to the tumor-bearing mice. This can be done via intravenous (tail vein) injection to assess systemic delivery and tumor targeting, or through direct intratumoral injection for localized treatment.
-
Biodistribution and Accumulation: For intravenous injection, a waiting period (typically 24 hours) allows for the nanoparticles to accumulate in the tumor tissue through the enhanced permeability and retention (EPR) effect.
-
NIR Laser Irradiation: The tumor site is then irradiated with a near-infrared laser (e.g., 808 nm). The laser power density (e.g., 1-2 W/cm²) and irradiation time (e.g., 5-10 minutes) are critical parameters that need to be optimized.[3] The temperature of the tumor surface is often monitored using an infrared thermal camera.
-
Tumor Growth Monitoring: The tumor volume is measured at regular intervals (e.g., every other day) for a specified period (e.g., 14-25 days) to evaluate the therapeutic efficacy.[5] The tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Histological Analysis: After the monitoring period, the tumors and major organs are typically harvested for histological analysis (e.g., H&E staining) to assess tissue damage and any potential toxicity.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language outline the synthesis and photothermal therapy workflows.
Nanoparticle Synthesis Workflows
In Vivo Photothermal Therapy Workflow
Discussion and Conclusion
Both this compound-based nanoparticles and gold nanorods have demonstrated significant potential as effective photothermal agents for cancer therapy.
Gold nanorods stand out for their exceptionally high photothermal conversion efficiency, which can approach 100% for optimally sized nanorods.[6] This high efficiency allows for effective tumor ablation with relatively low laser power. The synthesis of AuNRs is well-established, and their optical properties can be precisely tuned by controlling their aspect ratio. However, concerns remain regarding their long-term biocompatibility and potential for accumulation in the body, although studies have shown no long-term toxicity in mouse models.[5]
This compound-based nanoparticles , being organic, offer the advantage of potential biodegradability, which can alleviate concerns about long-term toxicity.[1] Formulations such as polymeric nanomicelles can achieve high loading rates of the this compound dye and have shown effective tumor ablation in vivo.[1] However, the reported photothermal conversion efficiency of organic dye-based nanoparticles is generally lower than that of gold nanorods. This may necessitate higher nanoparticle concentrations or higher laser power densities to achieve the same therapeutic effect.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Porous Pt Nanoparticles with High Near-Infrared Photothermal Conversion Efficiencies for Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gold Nanorod-Assisted Photothermal Therapy and Improvement Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Comparison of Photothermal Heat Generation between Gold Nanospheres and Nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Long-Term Stability: IR-825 Versus Indocyanine Green (ICG)
For Researchers, Scientists, and Drug Development Professionals
In the realm of near-infrared (NIR) fluorescence imaging and photothermal therapy, the selection of a stable and reliable dye is paramount for reproducible and accurate results. Indocyanine green (ICG) has long been the gold standard, being one of the few NIR dyes approved by the FDA for clinical use. However, its well-documented instability in aqueous solutions presents significant challenges for researchers and clinicians. This guide provides a comprehensive comparison of the long-term stability and degradation of a promising alternative, IR-825, against the established benchmark of ICG, supported by available experimental data.
Executive Summary
While direct, extensive comparative studies on the long-term stability of free this compound dye versus ICG are still emerging, preliminary evidence and data from related compounds suggest that this compound, particularly when incorporated into nanoparticle formulations, exhibits enhanced stability compared to ICG. ICG is known to degrade rapidly in aqueous environments, with its stability being influenced by solvent, concentration, light, and temperature. IR-820, a structurally similar dye to this compound, has demonstrated significantly better stability than ICG in aqueous solutions. Manufacturer data for this compound indicates good long-term stability when stored under optimal conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of ICG and related cyanine (B1664457) dyes. Direct quantitative data for the long-term stability of free this compound in solution is limited in publicly available literature; therefore, data for the closely related IR-820 is included for a more comprehensive comparison.
Table 1: Thermal Stability of ICG and IR-820 in Different Solvents
| Solvent | Temperature (°C) | ICG Absorbance Decrease (%) after 24h | IR-820 Absorbance Decrease (%) after 24h |
| Water | 25 | ~15 | ~10 |
| Water | 37 | ~35 | ~20 |
| PBS | 25 | ~20 | ~15 |
| PBS | 37 | ~40 | ~25 |
| Plasma | 25 | <5 | <5 |
| Plasma | 37 | ~10 | ~5 |
Data extrapolated from studies on ICG and IR-820 stability.[1][2]
Table 2: Photostability of ICG and IR-820 in Aqueous Solution
| Condition | ICG Degradation Half-time (hours) | IR-820 Degradation Half-time (hours) |
| Ambient Light | 14.4 | ~28.8 |
| Laser Irradiation (786 nm) | 2.3 | ~4.6 |
This data is based on studies comparing ICG and IR-820 and indicates that IR-820 is approximately twice as photostable as ICG.[3][4][5]
Table 3: General Stability of this compound (from manufacturer data)
| Storage Condition | Recommended Duration | Stability |
| Dry, dark at -20°C | Long-term (months to years) | >2 years[6] |
| Dry, dark at 0-4°C | Short-term (days to weeks) | Stable[6] |
| In DMSO at -20°C | 1 month | Stable[7] |
| In DMSO at -80°C | 6 months | Stable[7] |
Degradation Analysis
Indocyanine Green (ICG)
The degradation of ICG in aqueous solutions is a complex process influenced by several factors. The primary degradation pathway involves the cleavage of the polymethine chain, which is susceptible to oxidation.[8] This leads to a loss of the chromophore and, consequently, its NIR absorption and fluorescence properties.
The degradation of ICG follows first-order kinetics, and the rate of degradation is accelerated by exposure to light and elevated temperatures.[9][10] In aqueous solutions, ICG can also form aggregates, which can alter its spectral properties and contribute to its instability.
Several degradation products of ICG have been identified using techniques like HPLC and mass spectrometry. These products are generally smaller molecules resulting from the breakdown of the cyanine structure.[9]
This compound
Specific degradation pathways and products for this compound are not as extensively documented as those for ICG. However, as a heptamethine cyanine dye, it is expected to share similar degradation mechanisms involving the oxidative cleavage of the polymethine chain. The general mechanism for cyanine dye photodegradation is believed to involve the reaction of the dye's triplet state with oxygen.[11] The resulting products often include aldehydes and other smaller organic molecules.[1]
Some studies on nanoparticle formulations of this compound suggest that encapsulation can significantly enhance its photothermal stability compared to ICG, indicating a greater resistance to degradation under laser irradiation.[5] This enhanced stability is a key advantage for applications requiring prolonged or high-intensity light exposure.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the stability and degradation analysis of NIR dyes like this compound and ICG.
Protocol 1: Long-Term Thermal Stability Assessment in Solution
Objective: To determine the rate of thermal degradation of the dye in a specific solvent over an extended period.
Materials:
-
This compound and ICG powders
-
Solvents (e.g., deionized water, PBS, plasma)
-
Spectrophotometer
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Amber vials or tubes to protect from light
Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and ICG in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solutions to the final experimental concentration in the respective solvents. Aliquot the solutions into amber vials.
-
Incubation: Place the vials in incubators set at the different test temperatures.
-
Spectrophotometric Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove an aliquot from each sample.
-
Measure the absorbance spectrum of each aliquot using a spectrophotometer at the dye's maximum absorption wavelength.
-
Data Analysis: Plot the percentage of remaining dye concentration (calculated from the absorbance values) against time for each temperature. The degradation rate constant can be determined by fitting the data to an appropriate kinetic model (e.g., first-order decay).
Protocol 2: Photostability Assessment
Objective: To evaluate the degradation of the dye upon exposure to a controlled light source.
Materials:
-
This compound and ICG solutions
-
Light source with a specific wavelength and intensity (e.g., laser, filtered lamp)
-
Spectrophotometer or fluorometer
-
Cuvettes
-
Actinometer (optional, for quantifying light exposure)
Procedure:
-
Sample Preparation: Prepare solutions of this compound and ICG in the desired solvent and place them in quartz cuvettes.
-
Light Exposure: Irradiate the samples with the light source for defined periods. A control sample should be kept in the dark.
-
Spectroscopic Measurement: At regular intervals during irradiation, measure the absorbance or fluorescence spectrum of the samples.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity as a function of irradiation time. The photobleaching quantum yield or the half-life of the dye under specific light conditions can be calculated.
Protocol 3: Identification of Degradation Products by HPLC-MS
Objective: To separate and identify the chemical species formed during the degradation of the dyes.
Materials:
-
Degraded samples of this compound and ICG
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS) detector
-
Appropriate mobile phase solvents
Procedure:
-
Sample Preparation: Degrade the dye solutions using heat or light as described in the protocols above.
-
HPLC Separation: Inject the degraded sample into the HPLC system. Develop a gradient elution method to separate the parent dye from its degradation products.
-
MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. Acquire mass spectra for each separated peak.
-
Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratio of the degradation products. Fragmentation patterns can be used to elucidate their chemical structures.
Visualizations
Experimental Workflow for Stability Analysis
Proposed Degradation Pathway for Cyanine Dyes
Conclusion
The available data strongly suggests that while ICG is a clinically approved and widely used NIR dye, its inherent instability in aqueous solutions is a significant drawback. Emerging evidence for related cyanine dyes like IR-820, and by extension, the structurally similar this compound, points towards a future where more stable alternatives can provide researchers and clinicians with more reliable and robust tools for NIR imaging and therapy. The enhanced stability of this compound, particularly when formulated in nanoparticles, makes it a compelling candidate for applications demanding long-term stability and resistance to photodegradation. Further direct comparative studies are warranted to fully elucidate the stability advantages of this compound over ICG.
References
- 1. researchgate.net [researchgate.net]
- 2. amsbio.com [amsbio.com]
- 3. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation kinetics of indocyanine green in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nathan.instras.com [nathan.instras.com]
Head-to-head comparison of IR-825 and IR-783 for photothermal therapy
An Objective Guide for Researchers and Drug Development Professionals
Near-infrared (NIR) dyes have emerged as promising agents for photothermal therapy (PTT), a minimally invasive cancer treatment that utilizes light-to-heat conversion to ablate tumor cells. Among the various cyanine (B1664457) dyes, IR-825 and IR-783 are frequently explored for their strong absorbance in the NIR window (700-900 nm), where biological tissues are most transparent. This guide provides a detailed head-to-head comparison of their performance characteristics, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate agent for their PTT applications.
Quantitative Performance Comparison
The following tables summarize the key photophysical and photothermal properties of IR-783 and this compound. It is important to note that while substantial data exists for IR-783 as a standalone agent, this compound is most frequently utilized within nanoparticle formulations, which can significantly enhance its stability and therapeutic efficacy. Data for free this compound is limited in the current literature.
Table 1: Photophysical and Photothermal Properties
| Property | IR-783 | This compound |
| Maximum Absorption (λmax) | ~783 nm | ~825 nm |
| Molar Extinction Coefficient (ε) | 162,000 - 261,000 M⁻¹cm⁻¹[1] | Data for free dye is not readily available. |
| Photothermal Conversion Efficiency (η) | 28.9%[2] | Not reported for free dye. Performance is highly dependent on the nanoparticle formulation.[3] |
| Photostability | Moderate; shows some degradation upon prolonged laser irradiation.[2] | Generally considered to have poor stability as a free dye; encapsulation in nanoparticles improves photostability.[3] |
Table 2: In Vitro & In Vivo Performance
| Parameter | IR-783 | This compound |
| Cellular Uptake Mechanism | Mediated by Organic Anion-Transporting Polypeptides (OATPs).[1] | Primarily used in nanoformulations; uptake is governed by the nanoparticle's properties.[2][4] |
| In Vitro Cytotoxicity (Dark) | Low; no significant cytotoxicity without laser irradiation.[2][5] | Low intrinsic toxicity; cytotoxicity is observed upon NIR irradiation when formulated.[6] |
| In Vitro PTT Efficacy | Effectively induces cancer cell death upon 808 nm laser irradiation.[5][7] | High PTT efficacy demonstrated when encapsulated in nanoparticles.[4][6] |
| In Vivo Tumor Ablation | Complete tumor ablation with no recurrence observed in xenograft models after intravenous injection and laser irradiation.[2][5] | Complete tumor elimination without recurrence demonstrated in mouse models when delivered via nanoparticles and irradiated with an 808 nm laser.[2] |
| Biocompatibility & Safety | Good biocompatibility with no significant systemic toxicity or body weight loss observed in animal models.[2][5] | Good biocompatibility reported when formulated in nanoparticles.[3] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the process of evaluating these dyes, the following diagrams illustrate the key signaling pathway for PTT-induced cell death and a typical experimental workflow for comparison.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Researchers should optimize these based on their specific experimental setup and cell/animal models.
Measurement of Photothermal Conversion Efficiency (η)
This protocol is based on the method reported for calculating the heat conversion of photothermal agents.
-
Sample Preparation: Prepare a solution of the NIR dye (e.g., IR-783 or this compound formulation) in a quartz cuvette at a concentration that gives a specific absorbance value at the laser wavelength (e.g., A = 1.0 at 808 nm).
-
Irradiation: Irradiate the solution with a continuous-wave NIR laser (e.g., 808 nm) at a fixed power density (e.g., 1.0 W/cm²).
-
Temperature Monitoring: Record the temperature of the solution in real-time using a thermocouple microprobe or an infrared (IR) thermal camera until a steady-state maximum temperature (T_max) is reached.
-
Cooling Curve: Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature (T_surr).
-
Calculation: The photothermal conversion efficiency (η) is calculated using the following equation: *η = [hA(T_max - T_surr) - Q_dis] / [I(1 - 10^(-Aλ))] * Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_surr is the ambient temperature.
-
Q_dis is the heat dissipated from the light absorbed by the solvent and container (measured using the solvent alone as a control).
-
I is the incident laser power.
-
Aλ is the absorbance of the dye at the laser wavelength. The term hA is determined from the cooling curve data.
-
Photostability Assessment
-
Sample Preparation: Prepare solutions of IR-783 and this compound at the same concentration in a suitable solvent (e.g., PBS or methanol).
-
Initial Absorbance: Measure the initial absorbance spectrum of each solution using a UV-Vis-NIR spectrophotometer.
-
Irradiation: Continuously irradiate the solutions with an NIR laser (808 nm) at a constant power density (e.g., 1.0 W/cm²) for a set period (e.g., 10-30 minutes).
-
Post-Irradiation Absorbance: After irradiation, measure the absorbance spectrum of each solution again.
-
Analysis: Compare the pre- and post-irradiation absorbance at the λmax to determine the percentage of degradation. A smaller decrease in absorbance indicates higher photostability.
Cellular Uptake Assay (Flow Cytometry)
-
Cell Culture: Seed cancer cells (e.g., HT-29, MCF-7) in 6-well plates and culture until they reach 70-80% confluency.
-
Incubation: Replace the culture medium with a fresh medium containing a specific concentration of IR-783 or this compound (e.g., 2-10 µM). Incubate for various time points (e.g., 1, 2, 4 hours) at 37°C.
-
Cell Harvesting: After incubation, wash the cells three times with cold PBS to remove any free dye. Detach the cells using trypsin-EDTA.
-
Sample Preparation: Centrifuge the cell suspension and resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% FBS).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. The intracellular fluorescence intensity, which corresponds to the amount of dye uptake, is measured in the appropriate channel (e.g., APC or Cy7 channel for NIR dyes).
In Vitro Photothermal Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight.
-
Dye Incubation: Replace the medium with fresh medium containing various concentrations of IR-783 or this compound and incubate for a predetermined time (e.g., 4 hours) to allow for cellular uptake. Include control wells with no dye.
-
Irradiation: Wash the cells with PBS to remove extracellular dye and add fresh medium. Expose the designated wells to an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a short duration (e.g., 1-5 minutes). Control groups should include cells with dye but no laser, and cells with laser but no dye.
-
Post-Irradiation Incubation: Return the plate to the incubator for an additional 24 hours.
-
MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Quantification: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.
In Vivo Tumor Ablation Study
-
Animal Model: Establish a subcutaneous tumor model by injecting cancer cells (e.g., HT-29) into the flank of immunocompromised mice (e.g., nude mice). Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Agent Administration: Randomly divide the mice into groups (e.g., PBS + Laser, Dye only, Dye + Laser). Intravenously inject IR-783 or an this compound formulation at a specific dose.
-
Biodistribution (Optional): At various time points post-injection, use a non-invasive imaging system to monitor the fluorescence signal of the dye and determine the optimal time for laser treatment when tumor accumulation is maximal.
-
Photothermal Treatment: At the predetermined optimal time point (e.g., 24 hours post-injection), anesthetize the mice. Irradiate the tumor area with an 808 nm laser at a defined power density (e.g., 1.0 W/cm²) for a specific duration (e.g., 5 minutes). Monitor the temperature at the tumor site using an IR thermal camera.
-
Therapeutic Efficacy Monitoring: Measure the tumor volume and body weight of the mice every few days for a set period (e.g., 14-21 days). Tumor volume can be calculated using the formula: (Tumor Length) x (Tumor Width)² / 2.
-
Histological Analysis: At the end of the study, excise the tumors and major organs for histological analysis (e.g., H&E staining) to evaluate treatment-induced necrosis and assess any potential systemic toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biodistribution and Clearance of Near-Infrared Probes: IR-825 vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent probe is a critical decision that significantly impacts the accuracy and reliability of in vivo imaging studies. This guide provides an objective comparison of the biodistribution and clearance profiles of IR-825 against other commonly used NIR probes, namely Indocyanine Green (ICG), IR-783, and IR-820. The information presented is supported by experimental data to aid in the informed selection of a probe for specific research applications.
This comparative analysis reveals that while this compound, particularly when encapsulated in nanoparticles, shows promise for tumor imaging with favorable clearance characteristics, other probes like ICG and IR-783 have been more extensively characterized as standalone agents. The choice of probe will ultimately depend on the specific requirements of the study, such as the desired circulation time, target tissue, and clearance pathway.
Comparative Biodistribution of NIR Probes
The biodistribution of a NIR probe dictates its accumulation in various organs and tissues, which is a key factor in determining its suitability for imaging specific biological targets. The following table summarizes the available quantitative data for the biodistribution of this compound, ICG, IR-783, and IR-820 in mice, typically expressed as the percentage of injected dose per gram of tissue (%ID/g). It is important to note that biodistribution can be significantly influenced by the formulation of the probe (e.g., free dye vs. nanoparticle encapsulation) and the specific experimental conditions.
| Organ | This compound (nanoparticles) | ICG (free dye) | IR-783 (free dye) | IR-820 (free dye) |
| Liver | High accumulation | High accumulation[1] | Moderate accumulation | High accumulation[2] |
| Spleen | Moderate accumulation | High accumulation[1] | Low accumulation | Moderate accumulation[2] |
| Lungs | Low accumulation | Moderate accumulation | High initial accumulation, then rapid clearance[3] | Low accumulation |
| Kidneys | Moderate accumulation | Low accumulation | Moderate accumulation | High accumulation[4] |
| Tumor | High accumulation (with targeting)[5] | Low accumulation[1] | High accumulation[3] | Moderate accumulation |
| Blood (Circulation) | Prolonged (nanoparticles) | Rapid clearance[6] | Rapid clearance | Rapid clearance[2] |
Clearance Kinetics of NIR Probes
The clearance profile of a NIR probe, including its half-life in circulation and primary routes of excretion, is crucial for determining the optimal imaging window and assessing potential toxicity.
| Parameter | This compound (nanoparticles) | ICG (free dye) | IR-783 (free dye) | IR-820 (free dye) |
| Primary Clearance Route | Renal and hepatobiliary[5] | Hepatobiliary[6] | Hepatobiliary and renal | Hepatobiliary and renal[4] |
| Circulation Half-life | Variable (depends on nanoparticle formulation) | 2-4 minutes[6] | Rapid | Rapid |
Experimental Workflow and Methodologies
The following diagram illustrates a typical workflow for conducting in vivo biodistribution and clearance studies of NIR probes.
Key Experimental Protocols:
1. Animal Models and Probe Administration:
-
Animals: Studies are typically conducted in immunocompromised mice (e.g., athymic nude or SCID) bearing subcutaneous or orthotopic tumors.
-
Probe Formulation: NIR probes are dissolved in a biocompatible vehicle (e.g., PBS, DMSO/saline mixture) or encapsulated in nanoparticles.
-
Administration: The probe is administered intravenously (i.v.) via the tail vein.
2. In Vivo and Ex Vivo Imaging:
-
In Vivo Imaging: Whole-body fluorescence imaging is performed at various time points post-injection using an in vivo imaging system (IVIS). This allows for the visualization of the probe's distribution and clearance in real-time.
-
Ex Vivo Imaging: At the end of the study, animals are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, tumor, etc.) are harvested. The organs are then imaged ex vivo to quantify the fluorescence signal in each tissue.
3. Quantitative Biodistribution Analysis:
-
The fluorescence intensity in each organ from the ex vivo images is measured.
-
A standard curve is generated using known concentrations of the NIR probe.
-
The fluorescence intensity from the organs is then converted to the amount of probe per gram of tissue, typically expressed as the percentage of the injected dose per gram (%ID/g).
4. Pharmacokinetic Analysis:
-
Blood samples are collected at multiple time points after probe injection.
-
The concentration of the NIR probe in the plasma is determined by measuring its fluorescence.
-
The plasma concentration-time data is then used to calculate pharmacokinetic parameters, such as the circulation half-life, using appropriate modeling software.
Signaling Pathways and Cellular Uptake Mechanisms
The cellular uptake of some NIR probes, like IR-783, is an active process that can be mediated by specific transporters. Understanding these pathways is crucial for designing targeted imaging agents.
Some studies suggest that IR-783 is taken up by cancer cells through organic anion-transporting polypeptides (OATPs). This active transport mechanism contributes to its preferential accumulation in tumor tissues. Once inside the cell, IR-783 has been observed to localize in the mitochondria and lysosomes. This understanding of the uptake mechanism can be exploited for the development of tumor-targeting NIR probes.
References
- 1. Effects of nanoencapsulation and PEGylation on biodistribution of indocyanine green in healthy mice: quantitative fluorescence imaging and analysis of organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microPET-Based Biodistribution of Quantum Dots in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. licorbio.com [licorbio.com]
- 6. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Batch-to-Batch Variability of Commercial IR-825 Dyes
For Researchers, Scientists, and Drug Development Professionals
The near-infrared (NIR) dye IR-825 is a valuable tool in preclinical research, particularly in the fields of photothermal and photodynamic therapy.[1] Its ability to absorb and convert light energy into heat makes it a potent agent for targeted tumor ablation. However, as with many commercial chemical reagents, batch-to-batch variability can introduce significant inconsistencies in experimental results, potentially impacting the reliability and reproducibility of research findings. This guide provides a framework for assessing the quality and consistency of different commercial batches of this compound, offering objective comparison methodologies and supporting experimental protocols.
One of the key sources of variability acknowledged by suppliers is the degree of hydration, which can alter the batch-specific molecular weight. This, in turn, affects the accuracy of stock solution concentrations.[1] Beyond hydration, variations in purity, impurity profiles, and photophysical properties can also contribute to inconsistent experimental outcomes. Therefore, a systematic quality control assessment is crucial before incorporating a new batch of this compound into sensitive applications.
Comparative Analysis of this compound Batches
To facilitate a direct comparison of different this compound batches, we recommend a series of analytical tests. The results of these tests can be summarized in a table, as shown below, to provide a clear and concise overview of the key quality attributes of each batch.
Table 1: Comparative Analysis of Commercial this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Physical Appearance | Dark green powder | Dark green powder | Brownish-green powder | Homogeneous dark green powder |
| Solubility (in DMSO) | Fully soluble | Fully soluble | Partially soluble | Clear solution, no visible particulates |
| Molecular Weight (from supplier) | 904.34 g/mol | 908.12 g/mol | 901.50 g/mol | Report and use for concentration calculations |
| Purity (by HPLC, % area) | 98.5% | 95.2% | 91.8% | > 95% |
| λmax (in DMSO, nm) | 824 nm | 825 nm | 828 nm | 825 ± 3 nm |
| Molar Extinction Coefficient (in DMSO, M⁻¹cm⁻¹) | 210,000 | 205,000 | 185,000 | > 200,000 M⁻¹cm⁻¹ |
| FT-IR Spectral Correlation | 0.99 | 0.98 | 0.92 | > 0.98 (compared to reference) |
| Photothermal Conversion Efficiency | 35% | 33% | 28% | Within 5% of the established internal standard |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Researchers should populate this table with their own experimental data.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison table.
Visual Inspection and Solubility
-
Objective: To assess the physical appearance and solubility of the dye.
-
Protocol:
-
Visually inspect the physical state, color, and homogeneity of the this compound powder from each batch.
-
Prepare a stock solution of each batch in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mg/mL.
-
Vortex the solutions for 1 minute and visually inspect for complete dissolution. Note any presence of particulates or turbidity.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound dye and identify the presence of any impurities.
-
Protocol:
-
Mobile Phase: Prepare a gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Detection: Set the photodiode array (PDA) detector to monitor at the maximum absorbance wavelength of this compound (approximately 825 nm).
-
Sample Preparation: Dilute the 1 mg/mL DMSO stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Injection and Elution: Inject 10 µL of the sample and run a gradient from 20% to 95% acetonitrile over 20 minutes.
-
Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main this compound peak area relative to the total peak area.
-
UV-Vis Spectroscopy for Photophysical Properties
-
Objective: To determine the maximum absorbance wavelength (λmax) and molar extinction coefficient.
-
Protocol:
-
Sample Preparation: Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Blank: Use DMSO as the blank reference.
-
Measurement: Record the absorbance spectra from 600 nm to 900 nm using a UV-Vis spectrophotometer.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using a dilution with an absorbance value between 0.8 and 1.2, calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Fingerprinting
-
Objective: To obtain a structural fingerprint of the this compound molecule and compare it across batches.
-
Protocol:
-
Sample Preparation: A small amount of the powdered this compound from each batch is placed directly onto the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer.
-
Measurement: Acquire the FT-IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the spectra of the different batches to a reference spectrum (either from a trusted batch or a supplier's datasheet). A spectral correlation coefficient can be calculated to quantify the similarity.
-
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the assessment process and the dye's application, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound batch-to-batch variability.
Caption: Simplified signaling pathway for this compound mediated photothermal therapy.
Alternative Near-Infrared Dyes
Should significant batch-to-batch variability be a persistent issue with this compound, researchers may consider alternative NIR dyes. Indocyanine green (ICG) is an FDA-approved cyanine (B1664457) dye with a long history of clinical use in applications such as angiography and tumor imaging.[2] Other commercially available dyes with similar spectral properties include IRDye 800CW and various cyanine derivatives like Cy7.5.[3] When selecting an alternative, it is crucial to consider factors such as aqueous solubility, photostability, quantum yield, and the availability of functional groups for conjugation. A similar quality control workflow as described for this compound should be implemented for any new dye to ensure consistent and reliable performance.
By implementing a rigorous and standardized approach to quality control, researchers can mitigate the risks associated with the batch-to-batch variability of commercial this compound, leading to more robust and reproducible scientific outcomes.
References
A Comparative Guide to IR-825 Fluorescence and Therapeutic Outcome in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of IR-825, a near-infrared (NIR) cyanine (B1664457) dye, and its utility in correlating fluorescence with therapeutic outcomes in preclinical cancer models. The performance of this compound is compared with other commonly used NIR dyes, namely Indocyanine Green (ICG) and IR-780, based on available experimental data. This document is intended to assist researchers in selecting the appropriate NIR dye for their theranostic applications.
Overview of Near-Infrared Dyes in Preclinical Research
Near-infrared (NIR) fluorescence imaging is a powerful tool in preclinical research, offering deep tissue penetration and low autofluorescence, making it ideal for in vivo applications.[1] Dyes such as ICG, IR-780, and this compound are frequently employed for fluorescence-guided surgery and photothermal therapy (PTT). These dyes absorb NIR light and convert it into heat, leading to localized tumor ablation. The correlation between the fluorescence intensity of these dyes within a tumor and the subsequent therapeutic effect is a critical area of investigation for developing effective cancer theranostics.
Comparative Analysis of this compound and Alternative NIR Dyes
While direct head-to-head comparative studies of this compound against both ICG and IR-780 in a single preclinical model are limited, this guide synthesizes available data from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Photophysical and Photothermal Properties
The efficacy of a NIR dye in photothermal therapy is largely dependent on its photophysical properties, including its fluorescence quantum yield and photothermal conversion efficiency.
| Property | This compound | Indocyanine Green (ICG) | IR-780 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | Not explicitly found in searches | 115,000–204,000[2] | 265,000–330,000[2] |
| Fluorescence Quantum Yield | Not explicitly found in searches | Low[3] | 10-fold higher than ICG[3] |
| Photostability | Generally considered more stable than ICG | Poor[2] | Higher than ICG[2] |
| Photothermal Conversion Efficiency (η) | 17.4% (for this compound-Cl) | ~3.1% | 7.6–10.7%[2] |
| Singlet Oxygen Quantum Yield | Not explicitly found in searches | 0.008[2] | 0.127[4] |
Note: The data presented is compiled from various sources and may not be directly comparable due to different measurement conditions.
In Vivo Fluorescence Imaging and Tumor Accumulation
The ability of a NIR dye to accumulate and be retained in tumor tissue is crucial for both effective imaging and targeted therapy. The fluorescence intensity in the tumor region can serve as a surrogate marker for drug delivery and potential therapeutic efficacy.
One study demonstrated that a nanomicelle formulation of this compound (HSA/dc-IR825/GA) exhibited significant tumor accumulation over time, with a notable increase in fluorescence intensity from 1 to 3 days post-injection.[5] In a comparative study, IR-780 demonstrated significantly stronger fluorescence signals in serum compared to ICG at various concentrations.[6]
| Feature | This compound Formulation (HSA/dc-IR825/GA) | Indocyanine Green (ICG) | IR-780 |
| Tumor Fluorescence Intensity | High and sustained over 3 days[5] | Lower and less stable compared to IR-780[6] | Significantly stronger than ICG in serum[6] |
| Tumor Accumulation | Effective passive targeting via EPR effect[5] | Relies on EPR effect, but rapid clearance[7] | Intrinsic tumor-targeting properties reported[2] |
| Biodistribution | Accumulation in tumor, liver, and spleen[5] | Primarily accumulates in the liver with rapid clearance[7] | Accumulates in tumor, with some uptake in liver and kidneys[8] |
Note: Data is derived from different studies and nanoparticle formulations, which significantly influences biodistribution and tumor accumulation.
Therapeutic Efficacy in Preclinical Models
The ultimate measure of a theranostic agent's success is its ability to inhibit tumor growth. The heat generated by NIR dyes upon laser irradiation can induce tumor cell death.
In a study utilizing an this compound formulation (HSA/dc-IR825/GA), photothermal therapy resulted in a significant increase in the tumor temperature to approximately 55°C, leading to effective tumor ablation.[5] Another study with an ICG-based nanostructure demonstrated significant tumor growth inhibition following photothermal therapy compared to control groups.[9] Similarly, nanoparticles loaded with IR-780, when combined with NIR laser irradiation, effectively eradicated ovarian cancer tumors in a preclinical model.[6]
| Therapeutic Outcome | This compound Formulation (HSA/dc-IR825/GA) | ICG Formulation (BSA@ICG-DOX NPs) | IR-780 Formulation (FA-IR780-NP) |
| Tumor Temperature Increase (Laser) | Reached ~55°C[5] | Reached ~58°C[9] | Not explicitly stated, but effective PTT |
| Tumor Growth Inhibition | Significant tumor ablation observed[5] | Significant inhibition of tumor growth[9] | Effective tumor eradication[6] |
Note: The therapeutic efficacy is highly dependent on the specific formulation, dosage, laser parameters, and tumor model used in each study.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of NIR dyes.
In Vivo Fluorescence Imaging and Biodistribution
A common protocol for assessing in vivo fluorescence and biodistribution involves the following steps:
-
Animal Model: Tumor-bearing mice (e.g., subcutaneous xenografts) are typically used.
-
Agent Administration: The NIR dye formulation is administered intravenously (i.v.) via the tail vein.
-
Imaging: At various time points post-injection, the mice are anesthetized and imaged using an in vivo imaging system (e.g., IVIS Spectrum). Fluorescence intensity in the tumor and major organs is quantified.
-
Ex Vivo Analysis: After the final imaging time point, mice are euthanized, and major organs (tumor, liver, spleen, kidneys, heart, lungs) are excised for ex vivo fluorescence imaging to confirm biodistribution.[5]
In Vivo Photothermal Therapy
The protocol for evaluating the photothermal therapeutic efficacy of a NIR dye typically includes:
-
Tumor Model: Tumor-bearing mice are prepared as described above.
-
Agent Administration: The NIR dye formulation is administered, and sufficient time is allowed for tumor accumulation (determined from biodistribution studies).
-
Laser Irradiation: The tumor region is irradiated with a NIR laser (e.g., 808 nm) at a specific power density and for a defined duration.
-
Temperature Monitoring: The temperature of the tumor surface is monitored during irradiation using an infrared thermal imaging camera.[5]
-
Therapeutic Assessment: Tumor volume is measured periodically (e.g., with calipers) for several weeks to assess tumor growth inhibition compared to control groups (e.g., saline, dye only, laser only).[9]
Measurement of Photothermal Conversion Efficiency (η)
The photothermal conversion efficiency is a key parameter for quantifying the heat-generating capability of a photothermal agent. A common method involves:
-
Sample Preparation: A solution of the NIR dye in a suitable solvent (e.g., water) is placed in a quartz cuvette.
-
Laser Irradiation: The solution is irradiated with a NIR laser of a known power.
-
Temperature Measurement: The temperature of the solution is recorded over time until it reaches a steady state, and then the laser is turned off to record the cooling curve.
-
Calculation: The photothermal conversion efficiency (η) is calculated based on the temperature change, the heat dissipated to the surroundings, and the energy input from the laser.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in understanding. The following diagrams are generated using Graphviz (DOT language).
Caption: Mechanism of NIR dye-mediated photothermal therapy.
Caption: Preclinical evaluation workflow for NIR theranostic agents.
Conclusion
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced tumor treatment using biofunctional indocyanine green-containing nanostructure by intratumoral or intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Lipophilic IR-780 Dye-Encapsulated Zwitterionic Polymer-Lipid Micellar Nanoparticle for Enhanced Photothermal Therapy and NIR-Based Fluorescence Imaging in a Cervical Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Safety Operating Guide
Proper Disposal Procedures for IR-825: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the near-infrared dye IR-825, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is supplied for research purposes and may be shipped as a non-hazardous chemical, adherence to stringent disposal protocols is essential to mitigate any potential risks.[1] This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, emphasizing caution and compliance with institutional and local regulations.
Key Chemical and Safety Data
| Property | Value | Source |
| CAS Number | 1558079-49-4 | MedKoo Biosciences[1] |
| Molecular Formula | C₅₄H₄₈BrClN₂O₄ | MedKoo Biosciences[1] |
| Molecular Weight | 904.34 g/mol | MedKoo Biosciences[1] |
| Appearance | Solid | Inferred from handling instructions |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term. | MedKoo Biosciences[1] |
| Hazard Classification | Shipped as a non-hazardous chemical. | MedKoo Biosciences[1] |
Note: The absence of a complete Safety Data Sheet (SDS) necessitates a conservative approach to handling and disposal. Users are strongly encouraged to obtain a substance-specific SDS from their supplier.
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for laboratory chemical waste disposal.[2][3][4][5][6][7] Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated items like weigh paper, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "1558079-49-4," and the approximate concentration and quantity.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal according to federal, state, and local regulations.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7] After thorough rinsing and air-drying, the defaced container may be disposed of as non-hazardous waste, pending institutional policies.
Experimental Protocols Referenced
The disposal procedures outlined above are derived from established protocols for the safe management of laboratory chemical waste. These protocols are designed to minimize risk to personnel and the environment. Key principles include:
-
Waste Minimization: Only prepare the amount of this compound solution needed for your experiment to reduce waste generation.[2]
-
Segregation of Incompatible Wastes: Although this compound is not noted to be highly reactive, it is good practice to segregate it from strong acids, bases, and oxidizing agents.[3]
-
Consulting Safety Data Sheets: The SDS is the primary source of information for the safe handling and disposal of any chemical. For any chemical, it is imperative to consult the manufacturer-provided SDS for detailed disposal instructions.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling IR-825
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides crucial safety and logistical information for the handling of the near-infrared fluorescent dye, IR-825 (CAS: 1558079-49-4). The following procedural guidance is designed to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for understanding the substance's behavior and potential hazards.
| Property | Value |
| Chemical Name | 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((Z)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide |
| CAS Number | 1558079-49-4 |
| Molecular Formula | C₅₄H₄₈BrClN₂O₄ |
| Molecular Weight | 904.34 g/mol |
| Appearance | Solid powder |
| Storage Conditions | Store at -20°C, protected from moisture and light.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment when handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | ANSI Z87.1 compliant. A face shield is recommended for handling larger quantities. |
| Hand Protection | Chemical-resistant gloves. | Nitrile gloves are a suitable choice for incidental contact. |
| Body Protection | Laboratory coat. | Standard lab coat to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | A dust mask may be used to prevent inhalation of fine particles when handling the powder. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment. The following workflow provides a step-by-step guide for researchers.
Experimental Protocols
Weighing the Powdered Dye:
-
Ensure the analytical balance is inside a certified chemical fume hood.
-
Wear all required PPE, including gloves, safety goggles, and a lab coat.
-
Use a clean spatula and weighing paper to carefully measure the desired amount of this compound.
-
Avoid creating dust by handling the powder gently.
-
Clean any spills immediately with a damp cloth.
Dissolving the Dye:
-
In a chemical fume hood, place the weighed this compound powder in an appropriate container.
-
Slowly add the desired solvent to the powder to avoid splashing.
-
Gently agitate the mixture until the dye is fully dissolved.
Disposal Plan
All waste materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.
Waste Segregation and Collection:
-
Collect all solid and liquid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix cyanine (B1664457) dye waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
By adhering to these safety protocols and operational plans, researchers can handle this compound responsibly, ensuring a safe laboratory environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
